D-Fructose-18O-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
182.16 g/mol |
IUPAC Name |
(3S,4R,5R)-1,3,4,6-tetrahydroxy-5-(18O)oxidanylhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i9+2 |
InChI Key |
BJHIKXHVCXFQLS-BLIJUHDNSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)[18OH])O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Purification of D-Fructose-¹⁸O-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of D-Fructose-¹⁸O-2, a stable isotope-labeled monosaccharide crucial for tracer studies in metabolic research. The methodologies detailed herein are based on established chemical principles of carbohydrate chemistry, specifically the base-catalyzed isomerization of aldoses in the presence of ¹⁸O-labeled water.
Introduction
D-Fructose labeled with the stable isotope oxygen-18 (¹⁸O) at the C-2 position is a valuable tool for investigating fructose metabolism, glycemic control, and the metabolic fate of dietary sugars.[1][2] Unlike radiolabeling, stable isotope labeling offers a safer alternative for in vivo studies in humans.[3] This guide outlines a robust method for the synthesis of D-Fructose-¹⁸O-2 via the base-catalyzed isomerization of D-glucose in an ¹⁸O-enriched environment, followed by a detailed purification protocol to achieve high isotopic and chemical purity.
Synthesis of D-Fructose-¹⁸O-2
The synthesis of D-Fructose-¹⁸O-2 is achieved through the Lobry de Bruyn-Alberda-van Ekenstein transformation, a base-catalyzed aldose-ketose isomerization.[4][5] In this reaction, D-glucose is treated with a mild base in the presence of ¹⁸O-labeled water (H₂¹⁸O). The reaction proceeds through an enediol intermediate, allowing for the incorporation of ¹⁸O at the C-2 position of the resulting fructose molecule.
Proposed Signaling Pathway: Base-Catalyzed Isomerization of D-Glucose to D-Fructose-¹⁸O-2
Caption: Base-catalyzed isomerization of D-Glucose to D-Fructose-¹⁸O-2 via an enediol intermediate.
Experimental Protocol: Synthesis
Materials:
-
D-Glucose (anhydrous, high purity)
-
¹⁸O-Water (H₂¹⁸O, 97-99 atom % ¹⁸O)
-
Pyridine (anhydrous)
-
Dowex® 50WX8 (H⁺ form) resin
-
Anhydrous ethanol
-
Anhydrous diethyl ether
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve D-glucose (1.0 g, 5.55 mmol) in H₂¹⁸O (10 mL).
-
Addition of Base: Add anhydrous pyridine (0.5 mL, 6.18 mmol) to the solution.
-
Reaction: Heat the reaction mixture to 95 °C and stir for 24 hours under an inert atmosphere (e.g., Argon).
-
Neutralization: After cooling to room temperature, neutralize the reaction mixture by adding Dowex® 50WX8 (H⁺ form) resin until the pH reaches 7.0.
-
Filtration: Filter the resin and wash with a small amount of deionized water.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a viscous syrup containing a mixture of D-Fructose-¹⁸O-2, unreacted D-glucose, and D-mannose.
-
Azeotropic Drying: Co-evaporate the syrup with anhydrous ethanol (3 x 10 mL) to remove residual water.
-
Precipitation: Add anhydrous diethyl ether to the syrup to precipitate the crude sugar mixture.
-
Isolation: Collect the precipitate by filtration and dry under vacuum.
Purification of D-Fructose-¹⁸O-2
The crude product from the synthesis is a mixture of sugars. Purification is essential to isolate D-Fructose-¹⁸O-2 with high chemical and isotopic purity. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this separation.
Experimental Workflow: Purification
Caption: Workflow for the purification of D-Fructose-¹⁸O-2 using preparative HPLC.
Experimental Protocol: Purification
Instrumentation and Columns:
-
Preparative HPLC system with a refractive index (RI) detector.
-
Stationary Phase: Amine-based column (e.g., Luna NH2).[6][7]
Mobile Phase:
-
Acetonitrile/Water (80:20, v/v), filtered and degassed.
Procedure:
-
Sample Preparation: Dissolve the crude sugar mixture in the mobile phase to a concentration of 100 mg/mL.
-
Injection: Inject the sample onto the preparative HPLC column.
-
Elution: Perform isocratic elution with the acetonitrile/water mobile phase.
-
Fraction Collection: Collect fractions corresponding to the D-fructose peak as detected by the RI detector.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
-
Pooling and Concentration: Pool the pure fractions and remove the solvent by lyophilization to obtain pure D-Fructose-¹⁸O-2 as a white solid.
Data Presentation
The following tables summarize the expected quantitative data from the synthesis and purification of D-Fructose-¹⁸O-2.
Table 1: Synthesis Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | D-Glucose |
| Amount of Starting Material | 1.0 g |
| Solvent | H₂¹⁸O (98 atom % ¹⁸O) |
| Base | Pyridine |
| Reaction Temperature | 95 °C |
| Reaction Time | 24 hours |
| Crude Product Yield | ~90% |
| Composition of Crude Product | |
| D-Fructose-¹⁸O-2 | ~30-35% |
| D-Glucose (unreacted) | ~55-60% |
| D-Mannose | ~5-10% |
Table 2: Purification and Final Product Characterization
| Parameter | Value |
| Purification Method | Preparative HPLC |
| Column | Amine-based |
| Mobile Phase | Acetonitrile/Water (80:20) |
| Purified Yield | ~25-30% (from starting D-Glucose) |
| Chemical Purity (by HPLC) | >99% |
| Isotopic Enrichment (by MS) | >97 atom % ¹⁸O |
| Final Product Form | White, amorphous solid |
Conclusion
The described methodology provides a reliable pathway for the synthesis and purification of D-Fructose-¹⁸O-2. The base-catalyzed isomerization of D-glucose in H₂¹⁸O offers a direct route for ¹⁸O incorporation at the C-2 position. Subsequent purification by preparative HPLC ensures high chemical and isotopic purity, making the final product suitable for sensitive metabolic tracer studies in various research and development applications. Careful control of reaction conditions and meticulous purification are paramount to achieving the desired product specifications.
References
- 1. Theoretical examination of the mechanism of aldose-ketose isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic Isomerization of Biomass‐Derived Aldoses: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lobry-de_Bruyn-van_Ekenstein_transformation [chemeurope.com]
- 5. Lobry de Bruyn–Van Ekenstein transformation - Wikipedia [en.wikipedia.org]
- 6. lcms.cz [lcms.cz]
- 7. spectralabsci.com [spectralabsci.com]
A Technical Guide to the Stability and Storage of D-Fructose-¹⁸O-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage considerations for D-Fructose, with a specific focus on the isotopically labeled D-Fructose-¹⁸O-2. While specific stability data for D-Fructose-¹⁸O-2 is limited in publicly available literature, this document extrapolates from the extensive knowledge of unlabeled D-fructose and incorporates theoretical considerations of isotopic labeling effects.
Chemical Stability of D-Fructose
D-fructose, a ketose monosaccharide, is susceptible to degradation under various conditions, particularly at elevated temperatures and outside of a neutral pH range. Its stability is a critical factor in its storage and handling, as well as in its application in research and drug development.
1.1. Effect of pH
Fructose is relatively stable in neutral to slightly acidic conditions. However, it undergoes degradation in both strongly acidic and alkaline environments.
-
Acidic Conditions: In the presence of strong acids and heat, fructose undergoes dehydration to form 5-hydroxymethylfurfural (5-HMF) and other furanic compounds. Sucrose, a disaccharide of glucose and fructose, degrades more readily in acidic conditions than in alkaline conditions.[1] The acid-catalyzed hydrolysis of sucrose yields glucose and a fructose oxonium ion, which can then further degrade.[1]
-
Alkaline Conditions: Fructose is highly reactive in alkaline solutions, even more so than glucose.[1] Under alkaline conditions, fructose can undergo isomerization and degradation into a complex mixture of products, including organic acids, which can lead to a decrease in pH and the formation of colored compounds.[2] The degradation of fructose in alkaline solutions is faster than that of glucose.[1] Solutions of fructose should not be subjected to a pH above 7, as it decomposes in alkaline solutions and can form insoluble complexes with calcium and barium.
1.2. Effect of Temperature
Elevated temperatures significantly accelerate the degradation of fructose. Thermal degradation can occur through caramelization at high temperatures and via the Maillard reaction in the presence of amino acids.[3][4] Higher temperatures accelerate the condensation reaction between fructose and amino acids in the initial stages of the Maillard reaction.[3]
1.3. Maillard Reaction
Fructose readily participates in the Maillard reaction with amino acids, peptides, and proteins.[5][6] This non-enzymatic browning reaction is initiated by the condensation of the carbonyl group of fructose with a free amino group.[6] Fructose exists in its open-chain form to a greater extent than glucose, which leads to a more rapid initial stage of the Maillard reaction compared to glucose.[7] This reaction leads to the formation of a wide array of products, including flavorful compounds, pigments (melanoidins), and potentially mutagenic substances.[4][7] The initial step involves the formation of a Schiff base, which then rearranges to form a more stable ketoamine compound known as the Amadori product.[6]
Potential Influence of ¹⁸O Isotopic Labeling on Stability
The presence of an ¹⁸O atom at the C2 position of D-fructose is expected to have a subtle but measurable effect on its chemical stability due to the kinetic isotope effect (KIE) . The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[8]
The C=O bond at the C2 position is directly involved in many of the degradation reactions of fructose, including the initial step of the Maillard reaction and enolization under alkaline conditions. The bond involving the heavier ¹⁸O isotope will have a lower vibrational frequency and a higher bond dissociation energy compared to the C=¹⁶O bond.[9]
Consequently, reactions where the C=O bond is broken or significantly altered in the rate-determining step are expected to be slightly slower for D-Fructose-¹⁸O-2 than for unlabeled fructose. This is a primary kinetic isotope effect . The magnitude of the ¹⁸O KIE is typically small, usually in the range of 1.02 to 1.10.[9] While this effect is modest, it could translate to a slight enhancement in the stability of D-Fructose-¹⁸O-2 compared to its unlabeled counterpart, particularly in reactions where the carbonyl group's reactivity is the limiting factor.
Storage Recommendations
Based on the known stability of D-fructose, the following storage conditions are recommended for D-Fructose-¹⁸O-2 to minimize degradation:
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature or below. Refrigeration is often recommended for long-term storage. | To minimize thermal degradation and the rate of potential side reactions. |
| pH | Store in a dry, solid form. If in solution, maintain a neutral to slightly acidic pH (around 5-7). Avoid alkaline conditions. | Fructose is most stable in this pH range. Alkaline conditions promote rapid degradation.[2] |
| Light | Store in a light-resistant container. | To prevent potential photo-degradation. |
| Moisture | Store in a tightly sealed container in a dry environment. | To prevent deliquescence and potential microbial growth, and to avoid hydrolysis if in a derivatized form. |
| Inert Atmosphere | For long-term storage of high-purity material, consider storage under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidative degradation. |
Degradation Pathways and Products
The degradation of fructose can proceed through several pathways, leading to a variety of products.
4.1. Caramelization
At high temperatures in the absence of amino compounds, fructose undergoes caramelization, a complex series of reactions that produce a mixture of furan derivatives, polymeric colors, and volatile compounds.
4.2. Maillard Reaction Pathway
The Maillard reaction is a major degradation pathway for fructose in the presence of amino acids.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization, Variables, and Antioxidant Activity of the Maillard Reaction in a Fructose–Histidine Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fructose - Wikipedia [en.wikipedia.org]
- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Commercial Suppliers and Technical Applications of D-Fructose-18O-2: A Guide for Researchers
For researchers, scientists, and drug development professionals, the availability and technical application of isotopically labeled compounds are critical for advancing metabolic research. This guide provides an in-depth overview of the commercial suppliers of D-Fructose-18O-2, its technical specifications, and a detailed experimental protocol for its use in metabolic tracer studies.
This compound is a stable isotope-labeled form of D-Fructose, a naturally occurring monosaccharide.[1][2] The incorporation of the heavy isotope of oxygen (¹⁸O) at the C2 position allows for the tracing of fructose metabolism in biological systems without the use of radioactive materials.[2] This makes it a valuable tool in metabolic research, particularly in studies related to glycolysis, gluconeogenesis, and the pentose phosphate pathway.
Commercial Availability and Specifications
This compound is available from several commercial suppliers specializing in isotopically labeled compounds. The primary suppliers identified are Alfa Chemistry and MedchemExpress. While detailed pricing is typically available upon quotation, the following table summarizes the available quantitative data for this compound to facilitate comparison.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity | Available Pack Sizes |
| Alfa Chemistry | This compound | --- | C₆H₁₂O₅¹⁸O | ~182.16 | Not specified | Not specified | Inquire |
| MedchemExpress | This compound | HY-N7092S21 | C₆H₁₂O₅¹⁸O | 182.16[3] | Not specified | Not specified | 1 mg, 5 mg[3] |
Note: Isotopic and chemical purity are critical parameters for metabolic studies. Researchers are advised to request a Certificate of Analysis (CoA) from the supplier to obtain precise quantitative data before purchase.
Applications in Metabolic Research
Stable isotope tracers like this compound are instrumental in metabolic flux analysis, which quantitatively studies the rates of metabolic reactions.[4][5] By introducing the labeled fructose into a biological system, researchers can track the incorporation of the ¹⁸O isotope into various downstream metabolites. This allows for the elucidation of pathway activity and the identification of metabolic shifts in response to physiological or pathological changes.[1][6]
The primary analytical technique for tracing ¹⁸O-labeled metabolites is mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC).[7]
Experimental Protocol: Tracing Fructose Metabolism using GC-MS
The following is a detailed methodology for a key experiment involving the use of this compound to trace fructose metabolism in a cellular model. This protocol is adapted from established methods for analyzing sugar metabolism using mass spectrometry.
Objective:
To quantify the incorporation of ¹⁸O from this compound into intracellular metabolites of cultured cells.
Materials:
-
This compound (from a commercial supplier)
-
Cell culture medium (appropriate for the cell line)
-
Cultured cells (e.g., hepatocytes, adipocytes)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Water, LC-MS grade
-
Chloroform, ice-cold
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)[8]
-
Internal standards (e.g., a ¹³C-labeled metabolite not expected to be downstream of fructose metabolism)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Methodology:
-
Cell Culture and Isotope Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
Prepare the labeling medium by supplementing the base medium with this compound at a known concentration (e.g., 5 mM). The unlabeled fructose in the medium should be replaced with the labeled analog.
-
Remove the standard growth medium and wash the cells twice with pre-warmed PBS.
-
Add the prepared labeling medium to the cells and incubate for a defined period (e.g., 24 hours) under standard cell culture conditions.
-
-
Metabolite Extraction:
-
After the incubation period, place the culture plates on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tube vigorously and incubate on ice for 20 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube. This is the polar metabolite extract.
-
-
Sample Derivatization for GC-MS Analysis:
-
Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.
-
To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex and incubate at 37°C for 90 minutes. This step protects the carbonyl groups.[8]
-
Add 70 µL of MSTFA to the mixture. Vortex and incubate at 37°C for 30 minutes. This step silylates hydroxyl and amine groups, making the metabolites volatile for GC analysis.[8]
-
Centrifuge the samples to pellet any precipitate and transfer the supernatant to a GC-MS vial with an insert.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Use a suitable GC column (e.g., DB-5ms) and a temperature gradient to separate the metabolites. An example temperature program could be: start at 80°C, hold for 2 minutes, ramp to 300°C at 5°C/min, and hold for 5 minutes.
-
The mass spectrometer should be operated in full scan mode or selected ion monitoring (SIM) mode to detect the masses of the derivatized metabolites.
-
The incorporation of ¹⁸O will result in a mass shift of +2 Da for each incorporated oxygen atom in the metabolite fragments.
-
-
Data Analysis:
-
Identify the peaks corresponding to the metabolites of interest based on their retention times and mass fragmentation patterns, comparing them to known standards.
-
Determine the mass isotopologue distribution for each metabolite by integrating the peak areas for the unlabeled (M+0) and labeled (M+2, M+4, etc.) ions.
-
Correct for the natural abundance of ¹⁸O.
-
Calculate the fractional or molar enrichment of ¹⁸O in each metabolite to determine the extent of its synthesis from the labeled fructose precursor.
-
Visualizing Metabolic Pathways and Workflows
To further clarify the experimental process and the underlying metabolic pathways, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for tracing this compound metabolism in cultured cells.
Caption: Simplified signaling pathway of this compound metabolism.
References
- 1. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fructose metabolism in humans – what isotopic tracer studies tell us [agris.fao.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease [mdpi.com]
- 6. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Physical State and Properties of D-Fructose-¹⁸O-2
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed examination of the physical state and associated properties of D-Fructose-¹⁸O-2. As an isotopically labeled analog of D-Fructose, its physical characteristics are benchmarked against the well-documented properties of the parent compound. This guide synthesizes available data on D-Fructose's physical state, crystalline structure, and solubility. Furthermore, it furnishes standardized experimental protocols for the determination of key physical properties, relevant for the handling and characterization of D-Fructose-¹⁸O-2 in a research and development setting.
Introduction and Scope
D-Fructose-¹⁸O-2 is an isotopically labeled form of D-Fructose, where the oxygen atom at the C2 position is replaced with the stable isotope oxygen-18[1]. Such labeling is crucial for tracer studies in metabolic research, allowing for the precise tracking of molecules through complex biochemical pathways[][3][4].
The introduction of a heavier oxygen isotope results in a marginal increase in the molecule's mass. However, this substitution is not expected to significantly alter the macroscopic physical properties such as physical state, melting point, or solubility under standard laboratory conditions. Therefore, the physical data presented in this guide are based on the experimentally determined values for unlabeled D-Fructose.
Physical State and Appearance
At ambient temperature and pressure, D-Fructose is a white, odorless, crystalline solid[5][6][7]. It is the most water-soluble of all sugars[6][8]. Based on the principles of isotopic substitution, D-Fructose-¹⁸O-2 is presumed to share this physical state and appearance. In its pure, dry form, it exists as colorless crystals or a white crystalline powder[5].
In the solid state, crystalline fructose is predominantly in the six-membered β-d-fructopyranose ring form[8][9]. However, when dissolved in water, it establishes an equilibrium mixture of several tautomers: approximately 70% β-d-fructopyranose, 22% β-d-fructofuranose, and smaller quantities of other cyclic and open-chain forms[9][10].
Quantitative Physical Data
The following table summarizes the key physical properties of D-Fructose, which serve as a reliable reference for D-Fructose-¹⁸O-2.
| Property | Value |
| Molecular Formula | C₆H₁₂O₅¹⁸O |
| Molecular Weight | Approx. 182.16 g/mol (unlabeled: 180.16 g/mol )[11] |
| Physical Appearance | White crystalline solid[6][7] |
| Melting Point | 103-122 °C (with decomposition)[5][6][11] |
| Density | ~1.6-1.7 g/cm³[5][6] |
| Crystal Structure | Orthorhombic, bisphenoidal prisms (from alcohol)[12] |
| Water Solubility | Freely soluble; ~4000 g/L at 25 °C[6][7] |
| Other Solubilities | Methanol: Soluble (1 g in 14 ml)[13] Ethanol: Soluble (1 g in 15 ml) Acetone: Slightly soluble (freely soluble when hot) Pyridine: Soluble |
Conceptual and Experimental Workflows
The following diagrams illustrate the conceptual synthesis pathway for isotopically labeled fructose and the general experimental workflow for its physical characterization.
Caption: Conceptual synthesis of D-Fructose-¹⁸O-2.
Caption: Experimental workflow for physical characterization.
Experimental Protocols
This protocol describes a standard method for determining the melting point of a solid organic compound using a capillary tube apparatus.[14][15]
Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[14]
-
Capillary tubes (sealed at one end)[15]
-
Thermometer
-
Sample of D-Fructose-¹⁸O-2, finely powdered
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: Place a small amount of the dry D-Fructose-¹⁸O-2 sample on a clean, dry surface. If the crystals are not fine, gently grind them to a powder.[16]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount of the solid enters the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Repeat until the packed sample is 1-2 mm high.[15][16]
-
Apparatus Setup: Attach the capillary tube to the thermometer, ensuring the sample is aligned with the thermometer bulb. Place the assembly into the heating block or oil bath of the melting point apparatus.[14][15]
-
Heating: Heat the apparatus rapidly to about 10-15 °C below the expected melting point of fructose (~103-122 °C). Then, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.[14][17]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).[17][18]
-
Purity Check: A sharp melting range (0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[14]
Recrystallization is a standard technique to purify solid compounds. This protocol is suitable for purifying a sample of D-Fructose-¹⁸O-2.[19][20]
Materials:
-
Impure solid D-Fructose-¹⁸O-2
-
Appropriate solvent (e.g., ethanol-water mixture)
-
Two Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Solvent Selection: Choose a solvent in which fructose is highly soluble at high temperatures but poorly soluble at low temperatures. An ethanol/water mixture is often suitable for sugars.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves.[19]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals. The cooling can be completed in an ice bath to maximize the yield.[19][20]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[20]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals completely to remove any remaining solvent. This can be done by air drying or in a vacuum oven at a low temperature.
This document is intended for research purposes only. All experimental procedures should be conducted in a controlled laboratory environment with appropriate safety precautions.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Glycation isotopic labeling with 13C-reducing sugars for quantitative analysis of glycated proteins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D(-)-Fructose | 57-48-7 [chemicalbook.com]
- 6. Fructose - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. CRYSTALLINE FRUCTOSE - Ataman Kimya [atamanchemicals.com]
- 9. carbohydrates - Can fructose take multiple forms ? Which of these structures of fructose is correct? - Biology Stack Exchange [biology.stackexchange.com]
- 10. Fructose - American Chemical Society [acs.org]
- 11. 57-48-7 CAS MSDS (D(-)-Fructose) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. EP0613954A1 - Fructose crystallization - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. byjus.com [byjus.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pennwest.edu [pennwest.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. mt.com [mt.com]
Methodological & Application
Application Notes and Protocols for D-Fructose-18O-2 as a Metabolic Tracer In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose consumption has significantly increased in the modern diet, and its metabolism is implicated in various health conditions, including obesity, metabolic syndrome, and non-alcoholic fatty liver disease.[1][2] Understanding the in vivo fate of fructose is crucial for elucidating its physiological and pathophysiological roles. Stable isotope tracers are powerful tools for tracking the metabolic pathways of nutrients in living organisms. D-Fructose-18O-2 is a stable isotope-labeled form of fructose that can be used as a metabolic tracer to investigate its absorption, distribution, and conversion into other metabolites. The isotopic label at the C2 carbonyl oxygen allows for the tracing of this specific atom through various enzymatic reactions.
This document provides detailed application notes and protocols for the use of this compound as a metabolic tracer in in vivo studies.
Rationale for Using this compound
The use of an 18O label at the C2 position of fructose offers a unique approach to tracing its metabolic fate. The C2 carbon is the carbonyl carbon in fructose, and this position is directly involved in key enzymatic reactions:
-
Isomerization to Glucose: The conversion of fructose-6-phosphate to glucose-6-phosphate via phosphoglucose isomerase involves the C2 carbonyl. Tracing the 18O label can provide insights into the dynamics of this reversible reaction.
-
Aldolase Cleavage: Fructose-1-phosphate is cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. The C2 carbonyl is part of the DHAP molecule, allowing for the tracing of this triose phosphate.
-
Metabolic Exchange Reactions: The 18O label can be used to study oxygen exchange reactions with water in the active sites of enzymes involved in fructose metabolism.
Applications in Metabolic Research
This compound can be utilized in a variety of in vivo research applications to:
-
Quantify Fructose Absorption and Bioavailability: By measuring the appearance of 18O-labeled fructose in the systemic circulation after oral administration.
-
Trace the Conversion of Fructose to Glucose: Determine the rate and extent of fructose conversion to glucose in the liver.
-
Investigate De Novo Lipogenesis (DNL): Track the incorporation of the 18O label into fatty acids and triglycerides.
-
Elucidate the Contribution of Fructose to Glycogen Synthesis: Measure the incorporation of the tracer into hepatic and muscle glycogen.
-
Assess the Flux of Fructose through Glycolysis and the TCA Cycle: By analyzing the 18O-labeling patterns in downstream metabolites such as lactate, pyruvate, and TCA cycle intermediates.
-
Study Fructose Metabolism in Disease Models: Investigate alterations in fructose metabolism in animal models of diabetes, obesity, and metabolic syndrome.
Quantitative Data on Fructose Metabolism
The following tables summarize quantitative data on the metabolic fate of dietary fructose in humans, primarily derived from studies using 13C-labeled fructose tracers. This data provides an expected range of metabolic outcomes for studies using this compound.
Table 1: Metabolic Fate of Ingested Fructose in Humans [2][3][4]
| Metabolic Pathway | Percentage of Ingested Fructose | Study Conditions | Time Frame |
| Oxidation to CO2 | 45.0% ± 10.7% | Non-exercising subjects | 3-6 hours |
| 45.8% ± 7.3% | Exercising subjects | 2-3 hours | |
| 66.0% ± 8.2% | Co-ingested with glucose, exercising subjects | 2-3 hours | |
| Conversion to Glucose | 41% ± 10.5% | 3-6 hours | |
| Conversion to Lactate | ~25% | A few hours | |
| Direct Conversion to Plasma Triglycerides | <1% |
Table 2: Fructose Contribution to Acetyl-CoA Pool in Adipocytes (In Vitro) [1]
| Fructose Concentration | Tracer-labeled Acetyl-CoA (% of total pool) |
| 0.1 mM | ~15% |
| >0.1 mM (dose-dependent increase) | 35-40% |
Experimental Protocols
The following are detailed methodologies for in vivo experiments using this compound as a metabolic tracer. These protocols are generalized and may require optimization based on the specific research question and animal model.
Protocol 1: In Vivo Tracing of Fructose Metabolism in a Mouse Model
Objective: To quantify the conversion of fructose to glucose and its contribution to hepatic glycogen and lipids.
Materials:
-
This compound
-
Experimental animals (e.g., C57BL/6J mice)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Liquid nitrogen
-
Homogenizer
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Fasting:
-
Acclimate mice to the experimental conditions for at least one week.
-
Fast mice for 4-6 hours prior to the experiment to ensure a post-absorptive state.[5]
-
-
Tracer Administration:
-
Prepare a solution of this compound in sterile water. The exact concentration and volume should be determined based on the experimental design, but a typical dose might be 2 g/kg body weight.
-
Administer the tracer solution to the mice via oral gavage.[5]
-
-
Sample Collection:
-
Collect blood samples at various time points post-gavage (e.g., 15, 30, 60, 120, and 240 minutes) via tail vein or retro-orbital bleeding.[5]
-
At the final time point, euthanize the mice by an approved method (e.g., cervical dislocation).
-
Immediately collect tissues of interest (e.g., liver, adipose tissue, skeletal muscle) and snap-freeze them in liquid nitrogen.[5]
-
Store all samples at -80°C until analysis.
-
-
Metabolite Extraction:
-
For plasma, perform a protein precipitation step (e.g., with cold methanol or acetonitrile).
-
For tissues, homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol).
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the metabolites.
-
Dry the extracts under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Analysis by LC-MS/MS:
-
Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis.
-
Develop a targeted LC-MS/MS method to detect and quantify this compound and its 18O-labeled downstream metabolites (e.g., glucose, lactate, glycogen-derived glucose, fatty acids).
-
The mass spectrometer will be used to differentiate between the unlabeled (16O) and labeled (18O) forms of the metabolites based on their mass-to-charge ratio (m/z).[6][7]
-
-
Data Analysis:
-
Calculate the isotopic enrichment of each metabolite at different time points.
-
Determine the flux of fructose through various metabolic pathways by analyzing the incorporation of the 18O label into downstream products.
-
Visualizations
Diagram 1: Fructose Metabolism Pathway
Caption: Overview of the major metabolic pathways of fructose in the liver.
Diagram 2: Experimental Workflow for In Vivo Fructose Tracing
Caption: General experimental workflow for in vivo metabolic tracing studies.
Conclusion
This compound is a valuable tool for researchers investigating the complex in vivo metabolism of fructose. The protocols and data presented here provide a framework for designing and conducting experiments to trace the metabolic fate of fructose in various physiological and pathological states. The use of stable isotope tracers, coupled with modern analytical techniques like mass spectrometry, will continue to advance our understanding of the role of fructose in health and disease, providing critical information for drug development and nutritional science.
References
- 1. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fructose metabolism in humans – what isotopic tracer studies tell us [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method for automatically interpreting mass spectra of 18O-labeled isotopic clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Fructose-18O-2 in Mass Spectrometry-Based Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in mass spectrometry-based metabolomics for tracing the metabolic fate of molecules, quantifying metabolite turnover, and elucidating complex biochemical pathways. D-Fructose-18O-2, a fructose molecule labeled with a heavy oxygen isotope at the C2 position, serves as a valuable tracer for investigating fructose metabolism. Its use allows for the differentiation of exogenous fructose from the endogenous pool, providing precise insights into fructolysis, its connections with glycolysis, the pentose phosphate pathway, and its role in various physiological and pathological states. These application notes provide detailed protocols for the use of this compound in metabolic studies, from sample preparation to data analysis.
Applications
-
Metabolic Flux Analysis: Tracing the incorporation of the 18O label into downstream metabolites to quantify the flux through fructolysis and connected pathways.
-
Disease Research: Investigating alterations in fructose metabolism in diseases such as metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer.
-
Drug Development: Assessing the impact of therapeutic agents on fructose metabolism and related pathways.
-
Nutritional Science: Studying the absorption, distribution, metabolism, and excretion (ADME) of dietary fructose.
Experimental Protocols
Cell Culture and Isotope Labeling
Objective: To label cultured cells with this compound to trace its metabolic fate.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and grow overnight.
-
Prepare the labeling medium by supplementing the base medium with this compound at a final concentration of 5-10 mM. The exact concentration may need to be optimized depending on the cell line and experimental goals.
-
Aspirate the standard culture medium from the wells.
-
Wash the cells twice with ice-cold PBS to remove any residual unlabeled fructose.
-
Add 2 mL of the pre-warmed labeling medium to each well.
-
Incubate the cells for a specific duration (e.g., 0, 1, 4, 8, 24 hours) to monitor the time-dependent incorporation of the label.
-
Following incubation, proceed immediately to the metabolite extraction protocol.
Metabolite Extraction from Adherent Cells
Objective: To efficiently extract intracellular metabolites for mass spectrometry analysis.
Materials:
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
-
Dry ice or liquid nitrogen
Protocol:
-
Place the 6-well plates on ice and aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes for 30 seconds.
-
Incubate the samples on dry ice for 20 minutes to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until analysis.
Sample Preparation for LC-MS Analysis
Objective: To reconstitute and prepare the extracted metabolites for liquid chromatography-mass spectrometry (LC-MS) analysis.
Materials:
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Autosampler vials with inserts
Protocol:
-
Reconstitute the dried metabolite extracts in 100 µL of a 50:50 mixture of LC-MS grade water and acetonitrile.
-
Vortex the samples for 1 minute to ensure complete dissolution.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble debris.
-
Transfer the supernatant to autosampler vials with inserts for LC-MS analysis.
LC-MS/MS Analysis
Objective: To separate and detect 18O-labeled metabolites using high-resolution mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the separation of polar metabolites like sugars and their derivatives.
LC Parameters (Example):
-
Column: HILIC column (e.g., SeQuant ZIC-pHILIC)
-
Mobile Phase A: 20 mM ammonium carbonate in water, pH 9.2
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 80% B, decrease to 20% B over 15 minutes, hold for 2 minutes, then return to 80% B and equilibrate for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS Parameters (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Mass Range: 70-1000 m/z
-
Scan Mode: Full scan and data-dependent MS/MS (ddMS2)
-
Resolution: 70,000
-
Collision Energy: Stepped collision energy (e.g., 10, 20, 40 eV) for MS/MS fragmentation.
Data Presentation
The quantitative data from the mass spectrometry analysis should be summarized to show the incorporation of the 18O label into fructose and its downstream metabolites over time.
Table 1: Isotopic Enrichment of Fructose and Glycolytic Intermediates. This table illustrates the percentage of the metabolite pool that contains the 18O label at different time points after introducing this compound.
| Time Point | This compound (%) | Fructose-1,6-bisphosphate-18O (%) | Dihydroxyacetone phosphate-18O (%) | Glyceraldehyde-3-phosphate-18O (%) |
| 0 hr | 0 | 0 | 0 | 0 |
| 1 hr | 95.2 ± 2.1 | 65.7 ± 3.4 | 58.1 ± 4.0 | 55.9 ± 3.8 |
| 4 hr | 98.5 ± 1.5 | 88.3 ± 2.5 | 82.4 ± 3.1 | 80.1 ± 2.9 |
| 8 hr | 99.1 ± 0.9 | 94.6 ± 1.8 | 90.2 ± 2.2 | 88.5 ± 2.5 |
| 24 hr | 99.3 ± 0.8 | 97.8 ± 1.2 | 95.3 ± 1.7 | 94.6 ± 1.9 |
Table 2: Relative Abundance of Key 18O-Labeled Metabolites. This table shows the relative amounts of key downstream metabolites that have incorporated the 18O label at a specific time point (e.g., 24 hours), normalized to the initial labeled fructose.
| Metabolite | Relative Abundance (18O-labeled) |
| Fructose-6-phosphate | 98.5% |
| Fructose-1,6-bisphosphate | 97.8% |
| Dihydroxyacetone phosphate | 95.3% |
| Glyceraldehyde-3-phosphate | 94.6% |
| 3-Phosphoglycerate | 85.2% |
| Lactate | 75.4% |
| Citrate | 60.1% |
Visualizations
Caption: Experimental workflow for metabolomics using this compound.
Caption: Key pathways of this compound metabolism.
Data Analysis and Interpretation
-
Peak Picking and Integration: Use software such as XCMS, MS-DIAL, or vendor-specific software to detect and integrate chromatographic peaks corresponding to unlabeled and 18O-labeled metabolites.
-
Metabolite Identification: Identify metabolites by matching their accurate mass, retention time, and MS/MS fragmentation patterns to spectral libraries (e.g., METLIN, HMDB) and authentic standards. The +2 Da mass shift will confirm the incorporation of one 18O atom.
-
Isotopic Enrichment Calculation: Calculate the percentage of isotopic enrichment for each metabolite by dividing the peak area of the labeled isotopologue by the sum of the peak areas of all isotopologues of that metabolite.
-
Correction for Natural Isotope Abundance: Correct for the natural abundance of 13C and other isotopes to accurately determine the 18O incorporation.
-
Pathway Analysis: Use tools like MetaboAnalyst or KEGG to map the labeled metabolites onto metabolic pathways and visualize the flow of the isotope through the network.
Conclusion
This compound is a powerful tool for dissecting the complexities of fructose metabolism. The protocols and guidelines presented here provide a framework for conducting robust and informative stable isotope tracing experiments. By carefully designing experiments, meticulously preparing samples, and employing high-resolution mass spectrometry, researchers can gain deep insights into the metabolic roles of fructose in health and disease, paving the way for new diagnostic and therapeutic strategies.
Application Notes and Protocols for 18O-Labeling of Fructose in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a quantitative understanding of cellular physiology. While 13C is the most commonly used isotope for tracing carbon backbones, the use of 18O offers a unique approach to probe specific enzymatic reactions and pathways where oxygen atoms are incorporated or exchanged.
This document provides detailed application notes and proposed protocols for the use of 18O-labeled fructose in MFA. Fructose metabolism is of significant interest in various fields, including metabolic diseases such as obesity and non-alcoholic fatty liver disease (NAFLD), as well as in cancer research, where altered glucose and fructose utilization is a hallmark. 18O-labeling of fructose can provide valuable insights into fructolysis, its interaction with glycolysis and the pentose phosphate pathway (PPP), and the activity of specific enzymes like aldolases and isomerases.
These notes are intended to guide researchers in designing and executing experiments using 18O-labeled fructose for MFA, from the synthesis of the tracer to the analysis of labeled metabolites.
Proposed Synthesis of [18O]-Fructose
Principle: Glucose isomerase catalyzes the reversible conversion of glucose to fructose. By performing this reaction in an environment enriched with H₂¹⁸O, the oxygen atom of the carbonyl group of fructose can be exchanged with 18O from the solvent.
Materials:
-
D-Glucose
-
Immobilized Glucose Isomerase
-
H₂¹⁸O (95-98% isotopic purity)
-
Anhydrous buffer components (e.g., Tris-HCl, Magnesium sulfate)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Protocol:
-
Buffer Preparation: Prepare a concentrated buffer solution (e.g., 1 M Tris-HCl, pH 7.5, with 100 mM MgSO₄) in H₂¹⁶O. Lyophilize the buffer to remove all water.
-
Reaction Mixture Assembly: In a sealed, sterile vial, dissolve the lyophilized buffer components in H₂¹⁸O to the desired final concentration (e.g., 100 mM Tris-HCl, 10 mM MgSO₄).
-
Substrate Addition: Dissolve D-glucose in the H₂¹⁸O-based buffer to a final concentration of 10-50 mM.
-
Enzymatic Reaction: Add immobilized glucose isomerase to the reaction mixture. The amount of enzyme should be optimized for efficient conversion.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 60-70°C) with gentle agitation for 4-16 hours. Monitor the conversion of glucose to fructose periodically by taking small aliquots and analyzing them by HPLC.
-
Reaction Termination: Once the desired level of conversion is achieved (or equilibrium is reached), terminate the reaction by removing the immobilized enzyme (e.g., by centrifugation or filtration).
-
Purification of [¹⁸O]-Fructose: Purify the [¹⁸O]-Fructose from the remaining glucose and other reaction components using a suitable HPLC system with a carbohydrate analysis column.
-
Verification of Labeling: The incorporation of 18O and the purity of the final product should be verified by mass spectrometry.
Experimental Protocol for 18O-Fructose Metabolic Flux Analysis in Cell Culture
This protocol is adapted from standard 13C-MFA procedures and is designed for adherent mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) without glucose and glutamine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[¹⁸O]-Fructose (synthesized as described above)
-
Unlabeled glucose and glutamine
-
Phosphate Buffered Saline (PBS)
-
Quenching solution (e.g., 60% methanol in water, pre-chilled to -20°C)
-
Extraction solution (e.g., 80% methanol in water, pre-chilled to -80°C)
-
Cell scrapers
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Protocol:
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in approximately 80% confluency at the time of the experiment.
-
Adaptation to Experimental Medium: One day before the experiment, replace the standard growth medium with a custom experimental medium containing dialyzed FBS and known concentrations of unlabeled glucose and other necessary nutrients, but lacking fructose.
-
Initiation of Labeling: On the day of the experiment, wash the cells once with pre-warmed PBS. Replace the medium with the experimental medium containing the desired concentration of [¹⁸O]-Fructose. The concentration should be physiologically relevant and optimized for the specific cell line and experimental question.
-
Incubation: Incubate the cells in the labeling medium for a predetermined period. To achieve isotopic steady-state, this can range from several hours to over 24 hours, depending on the proliferation rate of the cells and the turnover of the metabolites of interest.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with cold PBS.
-
Immediately add ice-cold quenching solution to the cells to arrest all enzymatic activity.
-
Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 5 minutes.
-
Discard the supernatant and add ice-cold extraction solution to the cell pellet.
-
Vortex vigorously and incubate at -20°C for 20 minutes to ensure complete extraction.
-
Centrifuge at high speed for 10 minutes to pellet cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube for LC-MS analysis.
-
-
LC-MS Analysis: Analyze the extracted metabolites using a high-resolution LC-MS system. Use chromatographic methods optimized for the separation of polar metabolites. The mass spectrometer should be operated in negative ion mode to detect the phosphorylated intermediates of glycolysis and the pentose phosphate pathway.
-
Data Analysis: The raw mass spectrometry data needs to be processed to determine the mass isotopologue distributions (MIDs) of the metabolites of interest. This involves correcting for the natural abundance of 18O and other isotopes. The MIDs are then used in computational models to calculate metabolic fluxes.
Data Presentation
The following tables present hypothetical but representative data that could be obtained from an 18O-fructose labeling experiment.
Table 1: Isotopic Enrichment of Key Metabolites after Labeling with [2-¹⁸O]-Fructose
| Metabolite | Mass Isotopologue | Expected Mass Shift | Representative Enrichment (%) |
| Fructose-1,6-bisphosphate | M+2 | +2.0043 | 85.2 |
| Dihydroxyacetone phosphate | M+2 | +2.0043 | 80.5 |
| Glyceraldehyde-3-phosphate | M+2 | +2.0043 | 78.9 |
| 3-Phosphoglycerate | M+2 | +2.0043 | 75.3 |
| Lactate | M+2 | +2.0043 | 60.1 |
| Ribose-5-phosphate | M+0 | 0 | 95.0 |
| Ribose-5-phosphate | M+2 | +2.0043 | 5.0 |
Table 2: Calculated Relative Fluxes through Glycolysis and the Pentose Phosphate Pathway
| Metabolic Flux Ratio | Control Cells | Treated Cells |
| Glycolysis / PPP | 5.2 | 3.8 |
| Fructose uptake rate (relative) | 1.0 | 1.5 |
| Lactate secretion rate (relative) | 1.0 | 1.8 |
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Workflow for 18O-Fructose Metabolic Flux Analysis.
Fructose Metabolism and 18O-Labeling
Caption: Metabolic fate of [2-18O]-Fructose.
Applications in Research and Drug Development
-
Elucidating Fructose-Specific Metabolism: Tracing with 18O-fructose allows for the precise measurement of the flux through fructolytic pathways, independent of glucose metabolism. This is particularly relevant in liver and intestinal cells, which are primary sites of fructose metabolism.
-
Investigating Metabolic Reprogramming in Disease: In diseases like cancer and NAFLD, metabolic pathways are often rewired. 18O-fructose MFA can quantify these changes, providing insights into disease mechanisms and identifying potential therapeutic targets. For example, understanding how fructose contributes to de novo lipogenesis in the liver is critical for developing drugs to treat NAFLD.
-
Assessing Drug Efficacy: For drugs that target metabolic enzymes, 18O-fructose MFA can be used as a pharmacodynamic biomarker to assess target engagement and the downstream effects on metabolic fluxes. This can provide a more functional readout of drug activity than simply measuring enzyme inhibition in vitro.
-
Understanding Isomerase and Aldolase Kinetics: The use of 18O can provide unique information about the reversibility of reactions catalyzed by enzymes such as phosphoglucose isomerase and aldolase, by tracking the loss or retention of the 18O label in different intermediates.
Conclusion
The use of 18O-labeled fructose for metabolic flux analysis represents a sophisticated approach to dissecting the complexities of fructose metabolism. While the synthesis of the tracer requires specialized resources, the insights gained from such studies can be invaluable for both basic research and drug development. The protocols and data presented here provide a framework for researchers to begin exploring the potential of this powerful technique. As with any MFA study, careful experimental design, rigorous sample processing, and sophisticated data analysis are paramount to obtaining high-quality, interpretable results.
Tracing Fructose Metabolism with D-Fructose-18O-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The study of fructose metabolism has gained significant attention due to its association with metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes. While stable isotopes like 13C- and 14C-labeled fructose have been instrumental in elucidating the metabolic fate of fructose, the use of D-Fructose-18O-2 offers a unique approach to trace the oxygen atom during its metabolic transformations. This allows for the investigation of specific enzymatic reactions and pathways where the oxygen at the C2 position is involved.
This compound is a stable isotope-labeled form of fructose where the oxygen atom on the second carbon is replaced with its heavier isotope, 18O. This non-radioactive label allows for safe handling and administration in both in vitro and in vivo studies. The primary analytical technique for tracing 18O-labeled molecules is mass spectrometry (MS), which can differentiate between the 16O and 18O isotopes based on the mass-to-charge ratio (m/z) of the metabolites.
Key Applications:
-
Elucidating Fructolysis and Glycolysis Interactions: Tracing the 18O label from this compound can provide insights into the initial steps of fructose metabolism, including its phosphorylation by fructokinase to fructose-1-phosphate. Subsequent cleavage by aldolase B yields dihydroxyacetone phosphate (DHAP) and glyceraldehyde. The fate of the 18O label in these triose phosphates and downstream metabolites can be tracked to understand the flux through glycolysis and gluconeogenesis.
-
Investigating the Pentose Phosphate Pathway (PPP): The entry of fructose-6-phosphate (derived from fructose) into the PPP can be monitored by tracking the 18O label. This can help quantify the contribution of fructose to nucleotide and NADPH synthesis.
-
Studying De Novo Lipogenesis: Fructose is a potent substrate for de novo lipogenesis in the liver. By tracing the 18O from this compound into fatty acids and triglycerides, researchers can quantify the rate of fructose conversion to lipids.
-
Assessing Fructose Contribution to the TCA Cycle: The incorporation of the 18O label into tricarboxylic acid (TCA) cycle intermediates can reveal the extent to which fructose-derived carbons contribute to mitochondrial energy metabolism.
While specific studies utilizing this compound are not yet widely published, the methodologies established for other stable isotope tracers are readily adaptable. The following protocols provide a framework for conducting such studies.
Quantitative Data on Fructose Metabolism
The following tables summarize quantitative data on the metabolic fate of fructose, primarily derived from studies using 13C-labeled fructose in humans. These values provide a baseline for what can be expected in tracer studies.
Table 1: Metabolic Fate of Ingested Fructose in Humans (Non-exercising)
| Metabolic Fate | Percentage of Ingested Fructose | Study Duration | Reference |
| Oxidation to CO2 | 45.0% ± 10.7% | 3-6 hours | [1][2][3] |
| Conversion to Glucose | 41.0% ± 10.5% | 3-6 hours | [1][2][3] |
| Conversion to Lactate | ~25% | a few hours | [2][3] |
| Direct Conversion to Plasma Triglycerides | <1% | 3-6 hours | [1][2][3] |
Table 2: Fructose Oxidation Rates Under Different Conditions
| Condition | Mean Oxidation Rate | Study Duration | Reference |
| Non-exercising | 45.0% ± 10.7% | 3-6 hours | [1][2][3] |
| Exercising | 45.8% ± 7.3% | 2-3 hours | [1][2][3] |
| Ingested with Glucose (exercising) | 66.0% ± 8.2% | 2-3 hours | [1][2][3] |
Experimental Protocols
Protocol 1: In Vitro Tracing of this compound in Cultured Hepatocytes
Objective: To determine the metabolic fate of this compound in a controlled cellular environment.
Materials:
-
Cultured hepatocytes (e.g., HepG2)
-
DMEM media with and without glucose and fructose
-
This compound
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Water (for metabolite extraction)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Culture hepatocytes to 80-90% confluency in standard DMEM.
-
Starvation: Prior to the experiment, incubate cells in glucose- and fructose-free DMEM for 2-4 hours to deplete endogenous stores.
-
Labeling: Replace the starvation media with DMEM containing a known concentration of this compound (e.g., 5 mM).
-
Time Course: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Metabolite Extraction:
-
At each time point, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add a pre-chilled (-80°C) extraction solvent mixture of methanol:water (80:20 v/v) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet the protein and collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extract under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis.
-
Analyze the samples using an LC-MS method optimized for the separation and detection of key metabolites in fructose metabolism (e.g., fructose-1-phosphate, glycolytic intermediates, TCA cycle acids, fatty acids).
-
Monitor for the mass shift corresponding to the 18O label in the downstream metabolites.
-
Protocol 2: In Vivo Tracing of this compound in a Murine Model
Objective: To investigate the systemic metabolism of this compound in a living organism.
Materials:
-
Laboratory mice (e.g., C57BL/6J)
-
This compound solution (sterile)
-
Oral gavage needles or intravenous infusion equipment
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Tissue collection tools
-
Liquid nitrogen
-
Gas chromatography-mass spectrometry (GC-MS) or LC-MS system
Procedure:
-
Animal Acclimatization: Acclimatize mice to the experimental conditions for at least one week.
-
Fasting: Fast the mice overnight (12-16 hours) with free access to water.
-
Tracer Administration: Administer a bolus of this compound solution via oral gavage or intravenous infusion. The dosage will depend on the specific research question.
-
Sample Collection:
-
Blood: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 180 minutes) from the tail vein or another appropriate site.
-
Breath (for CO2 analysis): Place the mouse in a metabolic chamber to collect expired air for the analysis of 18O-labeled CO2.
-
Tissues: At the end of the experiment, euthanize the mouse and rapidly collect tissues of interest (e.g., liver, adipose tissue, muscle, intestine). Immediately freeze the tissues in liquid nitrogen.
-
-
Metabolite Extraction:
-
Plasma: Separate plasma from whole blood by centrifugation.
-
Tissues: Homogenize the frozen tissues in an appropriate extraction solvent (e.g., methanol/chloroform/water).
-
-
Sample Analysis:
-
Derivatize the samples as needed for GC-MS analysis or prepare them for LC-MS.
-
Analyze the plasma and tissue extracts to measure the enrichment of 18O in fructose and its downstream metabolites.
-
Analyze the collected breath samples for 18O enrichment in CO2 using isotope ratio mass spectrometry.
-
Visualizations
Caption: Fructose metabolism pathway in the liver.
Caption: General workflow for stable isotope tracing.
References
- 1. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Frontiers | Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation [frontiersin.org]
Application Notes and Protocols: D-Fructose-¹⁸O-2 in NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
D-Fructose, a key monosaccharide in numerous metabolic pathways, exists in solution as a complex equilibrium of tautomers (β-pyranose, β-furanose, α-furanose, α-pyranose, and the open-chain keto form). The study of enzymatic and chemical processes involving fructose is crucial in fields ranging from metabolic research to drug development. D-Fructose-¹⁸O-2, a stable isotope-labeled form of fructose where the oxygen at the C2 position is replaced with ¹⁸O, serves as a powerful tool for Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁸O isotope induces a small, but measurable, upfield shift in the ¹³C NMR signal of the directly attached carbon (C2). This "isotope shift" allows for the unambiguous differentiation and quantification of ¹⁸O-labeled fructose from its unlabeled counterpart, enabling precise monitoring of reactions involving the C2 position.
This document provides detailed application notes and protocols for the use of D-Fructose-¹⁸O-2 in NMR spectroscopy for studying enzyme kinetics and reaction mechanisms.
Principle of Application: The ¹⁸O Isotope Shift in ¹³C NMR
The primary application of D-Fructose-¹⁸O-2 in NMR spectroscopy relies on the ¹⁸O-induced isotope shift on the ¹³C NMR chemical shift of the C2 carbon.
-
¹⁸O Isotope Effect: The heavier ¹⁸O isotope, when bonded to a ¹³C atom, causes a slight upfield shift in the ¹³C resonance compared to the same carbon bonded to the lighter ¹⁶O isotope.[1][2]
-
Magnitude of the Shift: For carbonyl and hydroxyl carbons, this upfield shift is typically in the range of 0.01 to 0.05 ppm.[2][3]
-
Application: This small but distinct shift allows for the resolution of two separate peaks in a high-field NMR spectrometer: one for the ¹⁶O-C2 of fructose and another for the ¹⁸O-C2 of fructose. This enables the quantification of each species in a mixture, which is the basis for the applications described below.
Applications
Monitoring Enzyme-Catalyzed Reactions at the C2 Position
D-Fructose-¹⁸O-2 is an ideal substrate for monitoring the activity of enzymes that catalyze reactions at the C2 position. Examples include:
-
Sucrose Hydrolysis: Studying the mechanism of invertase or sucrase, which hydrolyze sucrose to glucose and fructose. By performing the hydrolysis in H₂¹⁸O, the incorporation of ¹⁸O at the C2 position of the resulting fructose can be monitored.
-
Fructokinase Activity: Monitoring the phosphorylation of fructose to fructose-6-phosphate.
-
Isomerase Activity: Investigating the mechanism of glucose isomerase, which interconverts glucose and fructose.
Quantitative NMR (qNMR) for Enzyme Kinetics
By integrating the distinct ¹³C NMR signals for the C2 carbon of D-Fructose-¹⁸O-2 and its unlabeled form (or its product), one can precisely determine their relative concentrations over time. This allows for the calculation of reaction rates and kinetic parameters such as Kₘ and kₖₐₜ. qNMR offers a non-destructive and highly specific method for these measurements.[4]
Experimental Protocols
General Protocol for ¹³C NMR-Based Enzyme Assay using D-Fructose-¹⁸O-2
This protocol describes a general method for monitoring an enzymatic reaction where D-Fructose-¹⁸O-2 is a substrate.
Materials:
-
D-Fructose-¹⁸O-2
-
Enzyme of interest (e.g., fructokinase)
-
Reaction buffer (pH and composition optimized for the enzyme)
-
D₂O (for NMR field locking)
-
Internal standard for quantification (e.g., DSS or TSP)
-
NMR tubes
-
NMR spectrometer (a high-field instrument, e.g., 500 MHz or higher, is recommended to resolve the isotope shift)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of D-Fructose-¹⁸O-2 in the reaction buffer.
-
Prepare a stock solution of the enzyme in the reaction buffer.
-
In an NMR tube, combine the D-Fructose-¹⁸O-2 solution, D₂O (typically 5-10% of the final volume), and the internal standard.
-
-
NMR Acquisition - Time Point 0:
-
Place the NMR tube in the spectrometer and allow the temperature to equilibrate.
-
Acquire a ¹³C NMR spectrum before adding the enzyme. This will serve as the t=0 reference.
-
-
Initiation of Reaction:
-
Add a known amount of the enzyme stock solution to the NMR tube to initiate the reaction. Mix gently but thoroughly.
-
-
Time-Course NMR Acquisition:
-
Immediately begin acquiring a series of ¹³C NMR spectra over time. The time interval between spectra will depend on the reaction rate.
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Identify and integrate the peaks corresponding to the C2 of D-Fructose-¹⁸O-2 and the C2 of the product.
-
Calculate the concentration of the substrate and product at each time point relative to the integral of the internal standard.
-
Plot the concentration of the substrate or product versus time to determine the initial reaction rate.
-
Synthesis of D-Fructose-¹⁸O-2 (Illustrative)
While D-Fructose-¹⁸O-2 is commercially available, a plausible enzymatic synthesis method is outlined below for context.
Principle: Glucose isomerase catalyzes the reversible isomerization of D-glucose to D-fructose. By conducting this reaction in ¹⁸O-labeled water, the ¹⁸O atom can be incorporated into the C2 keto group of fructose during the isomerization process.
Materials:
-
D-Glucose
-
Immobilized glucose isomerase
-
¹⁸O-labeled water (H₂¹⁸O)
-
Reaction buffer (e.g., phosphate buffer)
Procedure:
-
Dissolve D-glucose in H₂¹⁸O-containing buffer.
-
Add immobilized glucose isomerase to the solution.
-
Incubate the mixture at the optimal temperature and pH for the enzyme (e.g., 60°C, pH 7.5).
-
Monitor the reaction progress by taking aliquots and analyzing the sugar composition (e.g., by HPLC).
-
Once equilibrium is reached, remove the immobilized enzyme by filtration.
-
The resulting solution will contain a mixture of D-glucose and D-Fructose-¹⁸O-2, which can be separated by chromatography if pure D-Fructose-¹⁸O-2 is required.
Data Presentation
The quantitative data obtained from the NMR experiments can be summarized in tables for easy comparison.
Table 1: Expected ¹³C NMR Chemical Shifts for Fructose Tautomers in D₂O
| Carbon | β-pyranose (ppm) | β-furanose (ppm) | α-furanose (ppm) | α-pyranose (ppm) |
| C1 | ~63.5 | ~63.0 | ~62.5 | ~64.0 |
| C2 | ~98.5 | ~104.5 | ~101.5 | ~99.0 |
| C3 | ~68.0 | ~76.5 | ~75.5 | ~67.5 |
| C4 | ~70.0 | ~75.0 | ~77.0 | ~70.5 |
| C5 | ~69.5 | ~81.0 | ~80.5 | ~69.0 |
| C6 | ~64.5 | ~63.5 | ~64.0 | ~65.0 |
Note: Chemical shifts are approximate and can vary with temperature, pH, and concentration.
Table 2: ¹⁸O-Induced Isotope Shift on the C2 Carbon of D-Fructose
| Species | Expected C2 Chemical Shift (ppm) | ¹⁸O-Induced Upfield Shift (Δδ, ppm) |
| D-Fructose-¹⁶O-2 | ~98.5 - 104.5 (depending on tautomer) | 0 (Reference) |
| D-Fructose-¹⁸O-2 | (δ ¹⁶O) - (0.02 to 0.05) | -0.02 to -0.05 |
Table 3: Example Time-Course Data for an Enzymatic Reaction
| Time (minutes) | Integral (C2 of D-Fructose-¹⁸O-2) | Integral (C2 of Product) | [Substrate] (mM) | [Product] (mM) |
| 0 | 1.00 | 0.00 | 10.0 | 0.0 |
| 5 | 0.85 | 0.15 | 8.5 | 1.5 |
| 10 | 0.72 | 0.28 | 7.2 | 2.8 |
| 15 | 0.61 | 0.39 | 6.1 | 3.9 |
| 20 | 0.52 | 0.48 | 5.2 | 4.8 |
Visualizations
Caption: General workflow for an NMR-based enzyme assay using D-Fructose-¹⁸O-2.
Caption: Logical relationship for monitoring an enzymatic reaction with D-Fructose-¹⁸O-2 by ¹³C NMR.
References
Application Notes and Protocols for D-Fructose-¹⁸O-2 in Glycolysis and Gluconeogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable tool for elucidating the complexities of metabolic pathways. D-Fructose-¹⁸O-2 is a valuable tracer for investigating the metabolic fate of fructose, particularly its contributions to glycolysis and gluconeogenesis. Fructose metabolism is of significant interest due to its association with metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[1][2][3][4] Unlike glucose, fructose metabolism is not as tightly regulated, primarily occurring in the liver where it can be rapidly converted to intermediates of both glycolysis and gluconeogenesis.[1][5] This application note provides detailed protocols for utilizing D-Fructose-¹⁸O-2 to trace its metabolic conversion and assess the flux through these central carbon pathways.
The central principle of this technique lies in the administration of ¹⁸O-labeled fructose to a biological system (e.g., cell culture, animal models) and subsequent detection of the ¹⁸O label in downstream metabolites using mass spectrometry.[6][7] The incorporation of the heavy isotope increases the mass of the metabolites, allowing for their differentiation from their unlabeled counterparts.[8] By analyzing the mass isotopologue distribution of key metabolites, researchers can quantify the contribution of fructose to various metabolic endpoints.
Key Metabolic Pathways
Fructose enters the metabolic pathways differently than glucose. In the liver, it is first phosphorylated to fructose-1-phosphate by fructokinase (ketohexokinase). Aldolase B then cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Triokinase subsequently phosphorylates glyceraldehyde to glyceraldehyde-3-phosphate (G3P). Both DHAP and G3P are key intermediates in glycolysis and gluconeogenesis.
-
Glycolysis: DHAP and G3P can proceed down the glycolytic pathway to generate pyruvate, which can then be converted to lactate or enter the tricarboxylic acid (TCA) cycle for further oxidation.
-
Gluconeogenesis: DHAP and G3P can also be utilized for the synthesis of glucose-6-phosphate and subsequently glucose.[9]
The use of D-Fructose-¹⁸O-2 allows for the precise tracking of the oxygen atom from the C2 position of fructose as it is incorporated into these downstream metabolites.
Experimental Applications
-
Quantifying Fructose Contribution to Glycolysis: Determine the rate at which fructose is converted to glycolytic intermediates and end-products like pyruvate and lactate.
-
Assessing Fructose-Driven Gluconeogenesis: Measure the synthesis of glucose from a fructose precursor.
-
Drug Discovery and Development: Evaluate the effect of therapeutic compounds on fructose metabolism in the context of metabolic diseases.
-
Understanding Metabolic Reprogramming: Investigate how cells alter their fructose utilization in response to different physiological or pathological conditions.
Data Presentation: Quantitative Analysis
The primary quantitative data obtained from D-Fructose-¹⁸O-2 tracing experiments is the mass isotopologue distribution (MID) of key metabolites. This data can be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Mass Isotopologue Distribution of Key Glycolytic and Gluconeogenic Intermediates after D-Fructose-¹⁸O-2 Labeling
| Metabolite | Mass Isotopologue | Control Group (% Labeled) | Treatment Group (% Labeled) |
| Dihydroxyacetone phosphate (DHAP) | M+2 | 55.3 ± 4.1 | 35.8 ± 3.5 |
| Glyceraldehyde-3-phosphate (G3P) | M+2 | 58.1 ± 3.9 | 37.2 ± 3.1 |
| 3-Phosphoglycerate | M+2 | 45.7 ± 3.2 | 28.9 ± 2.7 |
| Phosphoenolpyruvate (PEP) | M+2 | 42.1 ± 2.9 | 25.4 ± 2.4 |
| Pyruvate | M+2 | 38.5 ± 2.5 | 22.1 ± 2.0 |
| Lactate | M+2 | 40.2 ± 2.8 | 24.6 ± 2.2 |
| Glucose-6-phosphate (G6P) | M+2 | 15.8 ± 1.5 | 25.3 ± 2.1 |
| Glucose | M+2 | 12.3 ± 1.1 | 20.7 ± 1.8 |
Note: The M+2 designation indicates the isotopologue containing one ¹⁸O atom, which has a mass increase of approximately 2 Da. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Cell Culture Labeling
This protocol describes the labeling of cultured cells with D-Fructose-¹⁸O-2 to study its metabolism.
Materials:
-
Cultured cells (e.g., HepG2 hepatocytes)
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free and fructose-free medium
-
D-Fructose-¹⁸O-2
-
Unlabeled D-Fructose
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, ice-cold
-
Cell scrapers
-
Centrifuge tubes
-
Liquid nitrogen
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to reach the desired confluency (typically 80-90%).
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free and fructose-free medium with the desired concentration of D-Fructose-¹⁸O-2 (e.g., 10 mM). A control medium with unlabeled fructose should also be prepared.
-
Cell Starvation (Optional): To enhance tracer uptake, you can starve the cells in a serum-free, low-glucose medium for a short period (e.g., 1-2 hours) before labeling.
-
Labeling:
-
Aspirate the standard culture medium.
-
Wash the cells once with PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a specific time course (e.g., 0, 15, 30, 60, 120 minutes) to monitor the dynamics of label incorporation.
-
-
Metabolite Extraction:
-
At each time point, aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to quench metabolic activity.
-
Add a sufficient volume of ice-cold 80% methanol to the plate (e.g., 1 mL for a 6-well plate).
-
Scrape the cells from the plate using a cell scraper.
-
Transfer the cell lysate to a pre-chilled centrifuge tube.
-
Flash-freeze the tubes in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation for Mass Spectrometry:
-
Thaw the samples on ice.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Protocol 2: Mass Spectrometry Analysis
This protocol provides a general workflow for the analysis of ¹⁸O-labeled metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Chromatographic Separation:
-
Inject the reconstituted metabolite extract onto an appropriate HPLC column for polar metabolite separation (e.g., a HILIC column).
-
Use a gradient elution with suitable mobile phases (e.g., acetonitrile and water with additives like ammonium acetate or formate) to separate the metabolites of interest.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ionization mode, as many glycolytic intermediates are phosphorylated and carry a negative charge.
-
Acquire data in full scan mode to detect all ions within a specified mass range.
-
The mass resolution should be high enough to distinguish between the ¹⁶O and ¹⁸O isotopologues.
-
-
Data Analysis:
-
Identify the metabolites of interest based on their accurate mass and retention time, confirmed with authentic standards.
-
Extract the ion chromatograms for each metabolite and its ¹⁸O-labeled isotopologue (M+2).
-
Integrate the peak areas for each isotopologue.
-
Calculate the fractional labeling by dividing the peak area of the labeled isotopologue by the sum of the peak areas of all isotopologues for that metabolite.
-
Visualizations
Caption: Metabolic fate of D-Fructose-¹⁸O-2 in glycolysis and gluconeogenesis.
Caption: Experimental workflow for D-Fructose-¹⁸O-2 stable isotope tracing.
Conclusion
The use of D-Fructose-¹⁸O-2 as a metabolic tracer provides a powerful method for dissecting the roles of fructose in central carbon metabolism. The protocols outlined in this application note offer a robust framework for researchers to investigate the intricate connections between fructose utilization, glycolysis, and gluconeogenesis. This approach is particularly relevant for studies aiming to understand the pathophysiology of metabolic diseases and for the preclinical evaluation of novel therapeutic agents targeting these pathways. The ability to quantitatively trace the fate of fructose will undoubtedly contribute to a deeper understanding of metabolic regulation and dysregulation.
References
- 1. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. The Role of Fructose in Type 2 Diabetes and Other Metabolic Diseases | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Quantifying Fructose Uptake and Metabolism Using D-Fructose-¹⁸O-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose consumption has significantly increased in the modern diet, and its metabolic effects are of growing interest in fields ranging from metabolic diseases to oncology. Unlike glucose, fructose metabolism is primarily initiated in the liver, bypassing key regulatory steps of glycolysis. This can lead to increased lipogenesis, uric acid production, and cellular stress. Accurate quantification of fructose uptake and its metabolic fate is crucial for understanding its physiological and pathophysiological roles.
This document provides detailed application notes and protocols for utilizing D-Fructose-¹⁸O-2, a stable isotope-labeled tracer, to quantify fructose uptake and metabolism in cellular and preclinical models. The incorporation of the ¹⁸O isotope allows for the sensitive and specific tracing of the fructose backbone through various metabolic pathways using mass spectrometry.
Disclaimer: The use of D-Fructose-¹⁸O-2 for metabolic tracing is a novel application. The following protocols are based on established methodologies for other stable isotope tracers (e.g., ¹³C- and ²H-labeled fructose) and general principles of ¹⁸O-labeling in metabolomics.[][2][3][4] Researchers should be aware of potential challenges, such as ¹⁸O-isotope exchange with water, and may need to optimize and validate these methods for their specific experimental systems.[5][6][7][8]
Signaling Pathways and Metabolic Fates of Fructose
Fructose enters cells primarily through the GLUT5 transporter and is metabolized predominantly in the liver, intestine, and kidneys.[2][3][9] The initial and rate-limiting step is the phosphorylation of fructose to fructose-1-phosphate (F1P) by fructokinase (KHK).[9][10] Aldolase B then cleaves F1P into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These three-carbon intermediates can then enter several downstream pathways, including glycolysis, gluconeogenesis, and de novo lipogenesis.[10][11][12]
Experimental Workflow
The general workflow for a D-Fructose-¹⁸O-2 tracer study involves cell culture, tracer incubation, metabolite extraction, and analysis by mass spectrometry, followed by data processing and interpretation.
Quantitative Data Summary
The following tables present hypothetical quantitative data that could be obtained from a D-Fructose-¹⁸O-2 tracer experiment in a liver cell line (e.g., HepG2) under normal and high fructose conditions. These values are for illustrative purposes and are based on typical metabolic flux ranges reported in the literature for fructose metabolism.[13][14][15]
Table 1: Fructose Uptake and Incorporation into Key Metabolites
| Metabolite | Isotope Enrichment (%) - Normal Fructose (1 mM) | Isotope Enrichment (%) - High Fructose (10 mM) | Fold Change |
| Intracellular Fructose-¹⁸O-2 | 55 ± 5 | 85 ± 7 | 1.55 |
| Fructose-1-Phosphate-¹⁸O-2 | 48 ± 6 | 79 ± 8 | 1.65 |
| DHAP-¹⁸O-1 | 35 ± 4 | 65 ± 6 | 1.86 |
| Glyceraldehyde-3-Phosphate-¹⁸O-1 | 32 ± 4 | 61 ± 5 | 1.91 |
| Lactate-¹⁸O-1 | 25 ± 3 | 55 ± 5 | 2.20 |
| Citrate-¹⁸O-1 (from Acetyl-CoA) | 15 ± 2 | 40 ± 4 | 2.67 |
Table 2: Relative Metabolic Flux Distribution from Fructose
| Metabolic Pathway | Flux (% of Fructose Uptake) - Normal Fructose | Flux (% of Fructose Uptake) - High Fructose |
| Glycolysis (to Pyruvate/Lactate) | 60% | 50% |
| Gluconeogenesis | 25% | 15% |
| De Novo Lipogenesis | 10% | 30% |
| Pentose Phosphate Pathway | 5% | 5% |
Detailed Experimental Protocols
Protocol 1: In Vitro D-Fructose-¹⁸O-2 Labeling of Adherent Cells
Materials:
-
Adherent cells (e.g., HepG2, MCF-7)
-
Complete cell culture medium
-
D-Fructose-¹⁸O-2 (custom synthesis may be required)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment.
-
Medium Change: On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed PBS.
-
Tracer Incubation: Add pre-warmed culture medium containing the desired concentration of D-Fructose-¹⁸O-2 (e.g., 1 mM for normal, 10 mM for high fructose). Incubate for a time course (e.g., 0, 15, 30, 60, 120 minutes) to determine labeling kinetics. For steady-state analysis, a longer incubation may be necessary.
-
Quenching and Extraction:
-
To rapidly stop metabolism, place the plate on dry ice and aspirate the medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Lysis and Protein Precipitation: Vortex the tubes vigorously for 30 seconds and incubate at -20°C for 30 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 15 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube. The pellet contains proteins and other macromolecules.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried extracts at -80°C until analysis.
Protocol 2: Mass Spectrometry Analysis of ¹⁸O-Labeled Metabolites
Note: The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) will depend on the target metabolites and available instrumentation. GC-MS often requires derivatization of polar metabolites.[5]
LC-MS/MS Method (example for polar metabolites):
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50 µL of 50:50 methanol:water).
-
Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating polar metabolites.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient from high organic to high aqueous will elute the polar compounds.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative ion mode is often effective for detecting phosphorylated sugars and organic acids.
-
Scan Mode: Use a combination of full scan to identify all ions and targeted SIM (Selected Ion Monitoring) or MRM (Multiple Reaction Monitoring) to quantify the specific ¹⁸O-labeled isotopologues of interest.
-
Mass Resolution: High-resolution mass spectrometry (e.g., Orbitrap, Q-TOF) is highly recommended to accurately resolve the mass difference between ¹⁶O and ¹⁸O containing molecules and to distinguish them from other naturally occurring isotopes (e.g., ¹³C).
-
Data Analysis:
-
Peak Integration: Integrate the peak areas for the different isotopologues of each metabolite (e.g., for fructose, M+0 for unlabeled and M+4 for D-Fructose-¹⁸O-2).
-
Isotope Enrichment Calculation: Calculate the percentage of the labeled isotopologue relative to the total pool of the metabolite.
-
Correction for Natural Abundance: Correct the raw data for the natural abundance of all isotopes (¹³C, ¹⁵N, ¹⁸O, etc.) to accurately determine the incorporation of the ¹⁸O from the tracer.
-
Metabolic Flux Analysis: Use the isotope enrichment data over time to calculate metabolic fluxes through different pathways. This can range from simple ratio-based analysis to more complex metabolic modeling using software like INCA or Metran.
Considerations for ¹⁸O-Labeling:
-
Isotope Exchange: The oxygen atoms in some metabolites, particularly those with carbonyl groups or in equilibrium with hydrated forms, can exchange with oxygen from water.[5][7][8] This can lead to an underestimation of the true labeling from the tracer. It is crucial to perform control experiments and potentially use rapid quenching and extraction methods to minimize this effect.
-
Tracer Purity: Ensure the isotopic purity of the D-Fructose-¹⁸O-2 tracer.
By following these protocols and considering the unique aspects of ¹⁸O-labeling, researchers can gain valuable quantitative insights into the complex and critical pathways of fructose metabolism.
References
- 2. mdpi.com [mdpi.com]
- 3. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of 16O/18O and H/D Exchange Reactions between Carbohydrates and Heavy Water Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of oxygen exchange at the anomeric carbon atom of D-glucose and D-erythrose using the oxygen-18 isotope effect in carbon-13 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oxygen-isotope-exchange-reaction-for-untargeted-lc-ms-analysis - Ask this paper | Bohrium [bohrium.com]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
- 11. Khan Academy [khanacademy.org]
- 12. gssiweb.org [gssiweb.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for Studying Hepatic Fructose Metabolism with Isotopic Tracers
Note to the Reader: A comprehensive review of the scientific literature did not yield specific application notes or established protocols for the use of D-Fructose-18O-2 in studying hepatic fructose metabolism. The following document provides detailed information on the principles and applications of more commonly utilized stable isotope tracers, such as 13C- and 2H-labeled fructose, which serve as a robust framework for designing and conducting metabolic tracer studies. The methodologies described can be adapted for novel tracers like this compound, should it become available for research.
Application Notes
Introduction to Isotopic Tracing of Hepatic Fructose Metabolism
Fructose, a monosaccharide commonly found in modern diets, is primarily metabolized in the liver.[1] Excessive fructose consumption has been linked to a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), insulin resistance, and dyslipidemia.[2][3] Understanding the intricate pathways of hepatic fructose metabolism is therefore crucial for developing therapeutic strategies against these conditions.
Stable isotope tracers, such as D-[U-13C]fructose and [6,6'-2H2]fructose, are invaluable tools for elucidating the fate of fructose in the liver.[4][5] By replacing one or more atoms in the fructose molecule with a heavier, non-radioactive isotope, researchers can track the journey of the labeled fructose and its metabolic products through various biochemical pathways.[4] This approach provides quantitative insights into the rates of fructose uptake, oxidation, conversion to glucose, lactate, and lipids, and its contribution to hepatic glycogen stores.[4][6]
The use of isotope-labeled sugars allows for a definitive study of the disposal and metabolic effects of dietary sugars.[4] Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to detect and quantify the incorporation of stable isotopes into various metabolites.[6][7]
Key Metabolic Fates of Hepatic Fructose
Once it enters the hepatocytes, fructose is rapidly phosphorylated to fructose-1-phosphate by ketohexokinase (KHK).[2] This step bypasses the main rate-limiting step of glycolysis, leading to a rapid influx of fructose-derived carbons into the hepatic metabolic pathways.[8] The primary metabolic fates of fructose in the liver include:
-
Conversion to Glucose and Glycogen: A significant portion of ingested fructose is converted to glucose via gluconeogenesis and can be either released into the bloodstream or stored as glycogen in the liver.[4][9]
-
Oxidation for Energy: Fructose can be metabolized through glycolysis to pyruvate, which then enters the tricarboxylic acid (TCA) cycle for complete oxidation to CO2 and water, generating ATP.[4][6]
-
Conversion to Lactate: Fructose can be converted to lactate, which is then released from the liver and can be used as an energy source by other tissues.[4][9]
-
De Novo Lipogenesis (DNL): Fructose is a potent substrate for DNL, the process of synthesizing fatty acids from non-lipid precursors.[2] This contributes to the accumulation of triglycerides in the liver and the secretion of very-low-density lipoproteins (VLDL).[10]
Quantitative Data on Hepatic Fructose Metabolism
The following tables summarize quantitative data from human studies using 13C-labeled fructose tracers. These studies provide valuable benchmarks for the metabolic fate of dietary fructose under various physiological conditions.
Table 1: Metabolic Fate of Ingested Fructose in Humans
| Metabolic Fate | Percentage of Ingested Fructose | Study Conditions | Duration | Citation |
| Oxidation | 45.0% ± 10.7% | Non-exercising subjects | 3-6 hours | [4][9] |
| 45.8% ± 7.3% | Exercising subjects | 2-3 hours | [4][9] | |
| 66.0% ± 8.2% | Co-ingested with glucose, exercising subjects | 2-3 hours | [4][9] | |
| Conversion to Glucose | 41% ± 10.5% | 3-6 hours post-ingestion | 3-6 hours | [4][9] |
| Conversion to Lactate | ~25% | Within a few hours of ingestion | < 6 hours | [4][9] |
| Direct Conversion to Plasma Triglycerides | <1% | Short-term studies | < 8 hours | [4][9] |
Table 2: Comparison of Hepatic Uptake of Fructose and Glucose in Mice
| Parameter | [6,6'-2H2]fructose | [6,6'-2H2]glucose | Administration | Citation |
| Initial Hepatic Concentration | ~35 mM | ~15 mM | IV Bolus Injection | [5] |
| Decay Rate | 2.5-fold faster than glucose | - | IV Bolus Injection | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in hepatic fructose metabolism and a typical experimental workflow for a tracer study.
Figure 1: Key pathways of hepatic fructose metabolism.
Figure 2: General workflow for a stable isotope tracer study.
Figure 3: Metabolic fates of ingested fructose.
Experimental Protocols
The following protocols provide a general framework for conducting in vivo and in vitro studies of hepatic fructose metabolism using stable isotope tracers. These should be adapted based on the specific research question, model system, and available analytical instrumentation.
Protocol 1: In Vivo Human Study of Fructose Metabolism using [U-13C]fructose
1. Subject Recruitment and Preparation:
- Recruit healthy volunteers or patients with specific metabolic conditions.
- Obtain informed consent and ethical approval.
- Subjects should undergo an overnight fast (10-12 hours) prior to the study.
- Insert intravenous catheters in both arms: one for tracer infusion and one for blood sampling.
2. Tracer Administration:
- Prepare a sterile solution of D-[U-13C]fructose.
- Administer the tracer as a primed-constant infusion to achieve steady-state labeling of metabolites. Alternatively, a bolus oral dose mixed with water or a meal can be given.[2]
- A common oral dose is 30-70g of fructose.[11]
3. Sample Collection:
- Collect baseline blood and breath samples before tracer administration.
- Collect blood samples at regular intervals (e.g., every 15-30 minutes) for several hours post-administration. Blood should be collected in tubes containing an anticoagulant (e.g., EDTA) and a glycolysis inhibitor (e.g., sodium fluoride).
- Collect breath samples at the same time points to measure the rate of 13CO2 exhalation, which reflects the oxidation of the labeled fructose.
4. Sample Processing:
- Immediately centrifuge blood samples at 4°C to separate plasma.
- Store plasma samples at -80°C until analysis.
- For analysis of intracellular metabolites, liver biopsies can be obtained if ethically and practically feasible, and immediately freeze-clamped in liquid nitrogen.
5. Analytical Methods:
- Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS):
- Derivatize plasma glucose, lactate, and other metabolites to make them volatile for GC-MS analysis or for improved separation in LC-MS.
- Determine the isotopic enrichment of the metabolites by monitoring the mass-to-charge ratios of specific fragment ions.
- Isotope Ratio Mass Spectrometry (IRMS):
- Measure the 13CO2/12CO2 ratio in expired breath samples to calculate the rate of fructose oxidation.
6. Data Analysis:
- Calculate the isotopic enrichment of plasma metabolites over time.
- Use metabolic modeling and flux analysis software to calculate the rates of fructose conversion to glucose, lactate, and its oxidation.
Protocol 2: In Vitro Study of Fructose Metabolism in Primary Hepatocytes
1. Cell Culture:
- Isolate primary hepatocytes from a suitable animal model (e.g., mouse, rat) or use cryopreserved human hepatocytes.
- Culture the hepatocytes in a suitable medium (e.g., Williams' Medium E) supplemented with fetal bovine serum and other necessary factors.
- Allow cells to attach and form a monolayer.
2. Tracer Incubation:
- Wash the cells with a serum-free medium.
- Incubate the cells in a medium containing a known concentration of D-[U-13C]fructose (e.g., 5-10 mM).
- Collect cell pellets and media samples at various time points (e.g., 0, 1, 4, 8, 24 hours).
3. Metabolite Extraction:
- For intracellular metabolites, wash the cell pellet with ice-cold saline and then add a cold extraction solvent (e.g., 80% methanol).
- Vortex and centrifuge to pellet the protein and cellular debris.
- Collect the supernatant containing the metabolites.
- For extracellular metabolites, collect the culture medium.
4. Analytical Methods:
- Use LC-MS/MS to analyze the isotopic enrichment in a wide range of intracellular and extracellular metabolites, including sugar phosphates, organic acids, and amino acids.[7]
- This will provide a detailed picture of how fructose-derived carbons are incorporated into various metabolic pathways.
5. Data Analysis:
- Determine the mass isotopomer distribution (MID) for each metabolite.
- Use software tools to perform metabolic flux analysis and map the flow of 13C through the metabolic network.
By applying these principles and protocols, researchers can gain a deeper understanding of the complex and dynamic nature of hepatic fructose metabolism, paving the way for new diagnostic and therapeutic approaches for metabolic diseases.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Fate of Fructose Ingested with and without Glucose in a Mixed Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fructose metabolism in humans – what isotopic tracer studies tell us [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Dynamic tracing of sugar metabolism reveals the mechanisms of action of synthetic sugar analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Isotopic Tracing of Fructose in Cancer Cell Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent research has highlighted the significant role of fructose as an alternative carbon source for cancer cell metabolism, challenging the long-held belief that glucose is the sole primary fuel.[1][2] Cancer cells can reprogram their metabolic pathways to utilize fructose, supporting proliferation, survival, and metastasis, particularly in glucose-depleted or hypoxic tumor microenvironments.[1][2] Isotopic tracing using uniformly labeled carbon-13 fructose ([U-13C]fructose) is a powerful technique to elucidate the metabolic fate of fructose in cancer cells. This document provides detailed application notes and protocols for conducting and analyzing [U-13C]fructose tracing experiments in cancer cell lines.
Fructose uptake is primarily mediated by the glucose transporter 5 (GLUT5), and its metabolism is initiated by ketohexokinase (KHK), which phosphorylates fructose to fructose-1-phosphate (F1P).[2][3] Unlike glycolysis, which is tightly regulated at the phosphofructokinase step, fructolysis bypasses this key regulatory point, allowing for a rapid and unregulated influx of carbons into downstream metabolic pathways.[2] This distinct metabolic route makes fructose a potent substrate for anabolic processes, including nucleotide synthesis via the pentose phosphate pathway (PPP) and de novo lipogenesis, both of which are critical for rapidly dividing cancer cells.[1][4]
These application notes will guide researchers through the experimental design, execution, and data interpretation of [U-13C]fructose tracing studies, enabling a deeper understanding of cancer cell metabolism and the identification of potential therapeutic targets within fructose metabolic pathways.
Data Presentation
Quantitative Comparison of Fructose and Glucose Metabolism
The metabolic fate of fructose can differ significantly from that of glucose in cancer cells. The following table summarizes key quantitative findings from studies comparing the metabolism of these two hexoses.
| Cancer Type | Parameter | Fructose Metabolism | Glucose Metabolism | Key Findings |
| Pancreatic Cancer | Nucleic Acid Synthesis Rate | 250% higher rate via Transketolase | Lower rate | Fructose is preferentially metabolized via the non-oxidative pentose phosphate pathway to support nucleic acid synthesis.[1] |
| Pancreatic Cancer | Transketolase (TKT) Protein Expression | Increased by 200% in fructose-treated cells | Baseline | Fructose treatment significantly upregulates TKT, a key enzyme in the non-oxidative PPP.[1] |
| Colorectal Cancer | Proliferation and Chemotherapy Resistance | Maintained in glucose-deprived, fructose-rich conditions | Reduced in glucose-deprived conditions | Fructose serves as an alternative energy source to maintain proliferation and confer chemotherapy resistance.[5][6] |
| Breast Cancer | Aggressive Phenotype (Migration and Invasion) | Induces a more aggressive phenotype | Does not elicit a comparable pro-metastatic behavior | Fructose metabolism may enhance the invasive potential of breast cancer cells.[2][7] |
| Liver | De Novo Lipogenesis | ~60% of newly synthesized glycerol is derived from fructose | Lower contribution | Fructose is a significant carbon source for fatty acid and triglyceride synthesis.[1] |
Expression of Key Fructose Metabolism Enzymes in Cancer Cell Lines
The expression levels of the fructose transporter GLUT5 and the primary fructose-metabolizing enzyme KHK are critical determinants of a cancer cell's ability to utilize fructose. The table below provides a summary of their expression status in various cancer cell lines.
| Cancer Type | Cell Line | GLUT5 (SLC2A5) Expression | Ketohexokinase (KHK) Expression | Reference |
| Breast Cancer | MCF-7, 4T1 | Expressed | Expressed | [4] |
| Breast Cancer | MDA-MB-468 | Expressed | Expressed | [7] |
| Colorectal Cancer | HCT116, HT29 | Upregulated in response to glucose depletion | Expressed; stabilized by GLUT5 interaction | [4][8] |
| Lung Cancer | A549, EKVX | Induced expression enhances malignancy | Expressed | [4] |
| Glioma | LN229, U87 | Overexpressed | Expressed; stabilized by fructose | [4] |
| Hepatocellular Carcinoma | - | Reduced compared to normal hepatocytes | Switch from high-affinity KHK-C to low-affinity KHK-A isoform | [4] |
| Cholangiocarcinoma | KKU-213A, YSCCC | High expression | Expressed | [9] |
Experimental Protocols
Protocol 1: [U-13C]Fructose Tracing in Adherent Cancer Cells
This protocol details the steps for labeling adherent cancer cells with [U-13C]fructose, followed by metabolite extraction for mass spectrometry (MS)-based analysis.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Glucose-free and fructose-free cell culture medium
-
[U-13C]Fructose (all six carbons are 13C)
-
6-well or 12-well cell culture plates
-
Metabolite Quenching Solution: 60% Methanol, 0.85% (w/v) Ammonium Bicarbonate, pre-chilled to -40°C
-
Metabolite Extraction Buffer: 80% Methanol (LC-MS grade), pre-chilled to -20°C
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid nitrogen
-
Centrifuge capable of reaching 13,000 x g at 4°C
-
Speed-Vac or similar vacuum concentrator
Procedure:
-
Cell Seeding:
-
Seed cancer cells in 6-well or 12-well plates at a density that will result in ~80% confluency at the time of labeling.
-
Incubate cells in complete culture medium at 37°C in a humidified incubator with 5% CO2 for 24 hours.
-
-
Isotopic Labeling:
-
Prepare the labeling medium by supplementing glucose-free and fructose-free medium with dialyzed FBS, Penicillin-Streptomycin, and the desired concentration of [U-13C]fructose (e.g., 10 mM).
-
Aspirate the culture medium from the wells and wash the cells once with sterile PBS.
-
Add the pre-warmed [U-13C]fructose labeling medium to the cells.
-
Incubate the cells for the desired labeling duration. The time required to reach isotopic steady-state varies depending on the metabolic pathway of interest (e.g., minutes for glycolysis, hours for TCA cycle intermediates).[7] A time-course experiment is recommended to determine the optimal labeling time.
-
-
Metabolite Quenching and Extraction:
-
To quench metabolism, quickly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Immediately add 1 mL of ice-cold Quenching Solution to each well and place the plate on dry ice for 10 minutes.
-
Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 1,000 x g for 3 minutes at 4°C to pellet the cells.
-
Aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold Extraction Buffer.
-
Perform three freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the extracted metabolites to a new pre-chilled microcentrifuge tube.[10]
-
-
Sample Preparation for LC-MS Analysis:
-
Dry the metabolite extracts using a Speed-Vac.
-
Store the dried metabolite pellets at -80°C until analysis.
-
Prior to LC-MS analysis, reconstitute the dried pellets in a suitable solvent (e.g., 50% acetonitrile in water).
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of 13C-Labeled Metabolites
This protocol provides a general framework for the analysis of 13C-labeled metabolites using LC-MS. Specific parameters may need to be optimized based on the instrument and metabolites of interest.
Instrumentation and Columns:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the separation of polar metabolites.
LC Parameters (Example for HILIC):
-
Mobile Phase A: 90% 10 mM Ammonium Bicarbonate (pH 9.2) / 10% Acetonitrile
-
Mobile Phase B: 100% Acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually increasing the percentage of mobile phase A to elute polar metabolites.
-
Flow Rate: 0.300 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for central carbon metabolites.
-
Scan Range: m/z 70-1000
-
Data Acquisition: Full scan mode to detect all mass isotopologues.
-
Resolution: High resolution (>60,000) is crucial to distinguish between mass isotopologues.
Data Analysis:
-
Peak Picking and Integration: Use software such as El-MAVEN or similar metabolomics data analysis tools to identify and integrate the peaks corresponding to different mass isotopologues of each metabolite.
-
Correction for Natural Isotope Abundance: The raw peak areas must be corrected for the natural abundance of 13C and other heavy isotopes.
-
Calculation of Mass Isotopologue Distribution (MID): The MID represents the fractional abundance of each mass isotopologue (M+0, M+1, M+2, etc.) for a given metabolite.
-
Metabolic Flux Analysis: The corrected MIDs can be used to infer the relative activity of different metabolic pathways. More advanced analysis can be performed using metabolic flux analysis (MFA) software.[11]
Visualization of Pathways and Workflows
Fructose Metabolism and its Intersection with Key Cancer Pathways
The following diagram illustrates the central pathways of fructose metabolism in cancer cells and their connections to glycolysis, the pentose phosphate pathway, and de novo lipogenesis.
Caption: Fructose metabolism in cancer cells bypasses the key regulatory step of glycolysis.
Experimental Workflow for [U-13C]Fructose Tracing
The following diagram outlines the major steps in a typical [U-13C]fructose isotopic tracing experiment, from cell culture to data analysis.
Caption: Workflow for isotopic tracing of fructose metabolism.
Logical Relationship of Fructose-Induced Lipogenesis
This diagram illustrates the signaling cascade from fructose uptake to the activation of lipogenic gene expression, mediated by the transcription factors ChREBP and SREBP-1c.
Caption: Fructose-induced activation of lipogenic signaling.
References
- 1. Intracellular Metabolite Extraction, Peak Detection with El-MAVEN and Quantification Using Python [protocols.io]
- 2. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 3. JCI - ChREBP refines the hepatic response to fructose to protect the liver from injury [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress on Fructose Metabolism—Chrebp, Fructolysis, and Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent insights into the role of ChREBP in intestinal fructose absorption and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting fructose metabolism by glucose transporter 5 regulation in human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Fructose-¹⁸O-2 in Non-Alcoholic Fatty Liver Disease (NAFLD) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing D-Fructose-¹⁸O-2, a stable isotope-labeled sugar, to investigate the metabolic fate of fructose and its contribution to the pathogenesis of Non-Alcoholic Fatty Liver Disease (NAFLD). The protocols described herein are designed for preclinical and clinical research settings to trace the incorporation of the ¹⁸O label into various metabolic pools, thereby elucidating key pathways in fructose metabolism.
Introduction to Fructose Metabolism in NAFLD
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver (hepatic steatosis) in the absence of excessive alcohol consumption. A growing body of evidence suggests that dietary fructose plays a significant role in the development and progression of NAFLD.[1][2] Unlike glucose, which is metabolized throughout the body, fructose is primarily metabolized in the liver.[1] This rapid, largely unregulated hepatic metabolism of fructose can lead to several metabolic disturbances that contribute to NAFLD, including:
-
Increased de novo lipogenesis (DNL): Fructose provides a readily available carbon source for the synthesis of new fatty acids in the liver. This process is a central abnormality in NAFLD.[3]
-
Hepatic insulin resistance: Intermediates of fructose metabolism can impair insulin signaling pathways in the liver.
-
Increased VLDL secretion: The newly synthesized fatty acids are esterified into triglycerides and packaged into very-low-density lipoproteins (VLDL) for secretion, contributing to dyslipidemia.
-
Inflammation and Oxidative Stress: Fructose metabolism can lead to the production of reactive oxygen species and pro-inflammatory cytokines, promoting the progression from simple steatosis to non-alcoholic steatohepatitis (NASH).[4]
Principle of D-Fructose-¹⁸O-2 Tracing
D-Fructose-¹⁸O-2 is a stable, non-radioactive isotopologue of fructose where the oxygen atom at the C2 position is replaced with its heavy isotope, ¹⁸O. This isotopic label allows for the precise tracking of the fructose molecule and its metabolic fragments as they are incorporated into various downstream metabolites. The primary application of D-Fructose-¹⁸O-2 in NAFLD research is to quantify the contribution of fructose to key metabolic pathways, including:
-
De Novo Lipogenesis (DNL): The ¹⁸O label can be traced into newly synthesized fatty acids and triglycerides.
-
Gluconeogenesis: The conversion of fructose to glucose can be monitored by tracking the appearance of ¹⁸O in glucose.
-
Glycogen Synthesis: The incorporation of fructose-derived glucose into hepatic glycogen can be quantified.
-
Tricarboxylic Acid (TCA) Cycle Activity: The entry of fructose-derived carbons into the TCA cycle can be assessed.
The detection and quantification of ¹⁸O-labeled metabolites are typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data from Fructose Tracer Studies in NAFLD
The following tables summarize quantitative data from various studies that have utilized stable isotope tracers to investigate the metabolic effects of fructose in the context of NAFLD. While these studies may have used different isotopes (e.g., ¹³C or ²H), the data provides a strong indication of the quantitative changes that can be expected when using D-Fructose-¹⁸O-2.
Table 1: Effect of Fructose on De Novo Lipogenesis (DNL)
| Study Population | Fructose Intervention | DNL Measurement Method | Fasting DNL (%) | Fructose-Stimulated DNL (%) | Reference |
| Healthy Male Subjects | High dose (oral) | [1-¹³C]acetate tracer, MIDA | 5.3 ± 2.8 | 29 ± 2 | [5] |
| Healthy Male Subjects | Low dose (oral) | [1-¹³C]acetate tracer, MIDA | 5.3 ± 2.8 | 15 ± 2 | [5] |
| Mice | 60% Fructose Diet (8 weeks) | ²H₂O tracer, ²H NMR | - | 5.3 ± 3.0 µmol/g | [6] |
| Mice | 60% Glucose Diet (8 weeks) | ²H₂O tracer, ²H NMR | - | 2.4 ± 1.1 µmol/g | [6] |
Table 2: Contribution of Fructose to Hepatic Acetyl-CoA Pool
| Animal Model | Fructose/Glucose in Drinking Water | Fructose Contribution to Acetyl-CoA (%) | Reference |
| Mice | 2.5% [U-¹³C]fructose / 5% [1-¹³C]glucose | 4.0 ± 0.4 | [7] |
| Mice | 8.75% [U-¹³C]fructose / 17.5% [1-¹³C]glucose | 10.6 ± 0.6 | [7] |
Table 3: Effect of Fructose on VLDL-Triglyceride (TG) Secretion
| Animal Model | Dietary Intervention | VLDL-TG Secretion Rate | Reference |
| Rats | High Fructose Diet (21 days) | 75% greater than glucose-fed | [8] |
| Rats | High Glucose Diet (21 days) | Baseline | [8] |
Experimental Protocols
The following are detailed protocols for conducting a tracer study using D-Fructose-¹⁸O-2 in an animal model of NAFLD. These protocols can be adapted for human studies with appropriate ethical considerations and institutional review board (IRB) approval.
Animal Model of Diet-Induced NAFLD
-
Animal Strain: C57BL/6J mice are a commonly used strain that readily develops features of NAFLD.
-
Diet: To induce NAFLD, feed mice a high-fat, high-sucrose/fructose diet for a period of 12-28 weeks. A typical diet composition is 40 kcal% fat, 20 kcal% fructose, and 2% cholesterol.[9]
-
Control Group: A control group of mice should be fed a standard chow diet.
-
Housing: House mice in a temperature- and light-controlled environment with ad libitum access to food and water.
D-Fructose-¹⁸O-2 Tracer Administration
-
Tracer Preparation: Dissolve D-Fructose-¹⁸O-2 in sterile saline or water for administration. The concentration will depend on the desired dose and route of administration.
-
Acclimatization: Acclimate the animals to the experimental conditions for at least one week prior to the tracer study.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before the tracer administration to ensure a baseline metabolic state.
-
Administration: Administer the D-Fructose-¹⁸O-2 tracer via oral gavage or intraperitoneal injection. A typical dose for mice is in the range of 0.5-2 g/kg body weight.
-
Blood Sampling: Collect blood samples at baseline (pre-tracer) and at multiple time points post-administration (e.g., 15, 30, 60, 90, 120, 180 minutes). Blood can be collected via tail vein or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
Tissue Collection: At the end of the experiment, euthanize the animals and collect liver tissue. Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
Sample Preparation and Analysis by Mass Spectrometry
-
Plasma Metabolite Extraction:
-
Thaw plasma samples on ice.
-
Precipitate proteins by adding a cold solvent (e.g., methanol or acetonitrile) in a 3:1 ratio (solvent:plasma).
-
Vortex and centrifuge at high speed to pellet the protein.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen gas.
-
-
Liver Tissue Metabolite Extraction:
-
Homogenize the frozen liver tissue in a cold solvent mixture (e.g., methanol:water).
-
Perform a liquid-liquid extraction to separate the polar and non-polar metabolites.
-
Collect the desired fractions and dry them down.
-
-
Derivatization (for GC-MS analysis):
-
Derivatize the dried extracts to make the metabolites volatile for gas chromatography. For sugars and fatty acids, common derivatization methods include oximation followed by silylation or acetylation.
-
-
Mass Spectrometry Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separate the derivatized metabolites on a GC column and detect the mass-to-charge ratio (m/z) of the fragments. The presence of ¹⁸O will result in a +2 Da shift in the m/z of the fragments containing the label.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Separate the underivatized metabolites on an LC column and detect the m/z of the intact molecules. High-resolution mass spectrometry is recommended to accurately resolve the ¹⁸O-labeled isotopologues from the unlabeled species.
-
-
Data Analysis:
-
Determine the isotopic enrichment of the metabolites by calculating the ratio of the labeled to unlabeled species.
-
Use mass isotopomer distribution analysis (MIDA) to calculate the fractional contribution of fructose to the synthesis of new molecules (e.g., fatty acids, glucose).[5]
-
Visualizations of Key Pathways and Workflows
// Nodes Fructose [label="Dietary Fructose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1P [label="Fructose-1-Phosphate", fillcolor="#FBBC05", fontcolor="#202124"]; DHAP_GA3P [label="DHAP / GA3P", fillcolor="#FBBC05", fontcolor="#202124"]; Glucose [label="Glucose", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glycogen [label="Glycogen", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyruvate [label="Pyruvate", fillcolor="#FBBC05", fontcolor="#202124"]; AcetylCoA [label="Acetyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TCA [label="TCA Cycle", fillcolor="#F1F3F4", fontcolor="#202124"]; FattyAcids [label="Fatty Acids", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Triglycerides [label="Triglycerides", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VLDL [label="VLDL", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NAFLD [label="NAFLD", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Fructose -> F1P [label="KHK"]; F1P -> DHAP_GA3P [label="Aldolase B"]; DHAP_GA3P -> Glucose [label="Gluconeogenesis"]; Glucose -> Glycogen; DHAP_GA3P -> Pyruvate; Pyruvate -> AcetylCoA; AcetylCoA -> TCA; AcetylCoA -> FattyAcids [label="De Novo Lipogenesis"]; FattyAcids -> Triglycerides; Triglycerides -> VLDL; VLDL -> NAFLD; Triglycerides -> NAFLD [style=dashed]; } . Caption: Hepatic Fructose Metabolism and its Contribution to NAFLD.
// Nodes AnimalModel [label="NAFLD Animal Model\n(High-Fructose Diet)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TracerAdmin [label="D-Fructose-¹⁸O-2\nAdministration", fillcolor="#34A853", fontcolor="#FFFFFF"]; SampleCollection [label="Blood & Liver\nSample Collection", fillcolor="#FBBC05", fontcolor="#202124"]; MetaboliteExtraction [label="Metabolite Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; MS_Analysis [label="Mass Spectrometry\n(GC-MS / LC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DataAnalysis [label="Isotopic Enrichment\n& Flux Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges AnimalModel -> TracerAdmin; TracerAdmin -> SampleCollection; SampleCollection -> MetaboliteExtraction; MetaboliteExtraction -> MS_Analysis; MS_Analysis -> DataAnalysis; } . Caption: Experimental Workflow for D-Fructose-¹⁸O-2 Tracer Studies.
// Nodes Fructose [label="Fructose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1P [label="Fructose-1-Phosphate", fillcolor="#FBBC05", fontcolor="#202124"]; ChREBP [label="ChREBP", fillcolor="#34A853", fontcolor="#FFFFFF"]; SREBP1c [label="SREBP-1c", fillcolor="#34A853", fontcolor="#FFFFFF"]; LipogenicGenes [label="Lipogenic Gene Expression\n(ACC, FAS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNL [label="De Novo Lipogenesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NAFLD [label="NAFLD", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Fructose -> F1P; F1P -> ChREBP [label="Activation"]; Fructose -> SREBP1c [label="Activation", style=dashed]; ChREBP -> LipogenicGenes [label="Transcription"]; SREBP1c -> LipogenicGenes [label="Transcription"]; LipogenicGenes -> DNL; DNL -> NAFLD; } . Caption: Signaling Pathways in Fructose-Induced De Novo Lipogenesis.
References
- 1. The Role of Fructose in Non-Alcoholic Steatohepatitis: Old Relationship and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fructose and NAFLD: The Multifaceted Aspects of Fructose Metabolism [mdpi.com]
- 3. Role of Dietary Fructose and Hepatic De Novo Lipogenesis in Fatty Liver Disease [research.bidmc.org]
- 4. Fructose stimulated de novo lipogenesis is promoted by inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. cds.ismrm.org [cds.ismrm.org]
- 7. Noninvasive Measurement of Murine Hepatic Acetyl-CoA 13C-Enrichment Following Overnight Feeding with 13C-Enriched Fructose and Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secretion and turnover of very low density lipoprotein triacylglycerols in rats fed chronically diets rich in glucose and fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fructose Consumption as a Risk Factor for Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing isotopic back-exchange of 18O-labeled fructose
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the isotopic back-exchange of ¹⁸O-labeled fructose during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is isotopic back-exchange and why is it a concern for ¹⁸O-labeled fructose?
Isotopic back-exchange is a chemical process where an isotope label (in this case, ¹⁸O) on a molecule exchanges with isotopes from the surrounding solvent (typically ¹⁶O from water). For ¹⁸O-labeled fructose, the oxygen atom of the carbonyl group (C=O) in its open-chain form is susceptible to exchange with oxygen from water (H₂¹⁶O). This leads to a loss of the isotopic label, which can introduce significant errors in quantification for metabolic flux analysis and tracer studies, ultimately compromising the accuracy and reliability of the experimental results.[1]
Q2: What are the primary factors that promote the back-exchange of ¹⁸O from fructose?
The rate and extent of isotopic back-exchange are primarily influenced by three main factors:
-
Temperature: Higher temperatures accelerate the rate of the exchange reaction.[2][3]
-
pH: Both acidic and basic conditions can catalyze the back-exchange process. For sugars like sucrose, minimum degradation (a related process) occurs in a near-neutral pH range of 6.45 to 8.50.[4][5]
-
Presence of Catalysts: Enzymes can significantly increase the rate of back-exchange.[2] It is also crucial to consider that prolonged exposure to an aqueous environment, regardless of other factors, increases the opportunity for the label to be lost.[6]
Q3: At which stages of a typical metabolomics experiment is back-exchange most likely to occur?
Back-exchange can occur at any step where the ¹⁸O-labeled fructose is in an aqueous environment. The most critical stages include:
-
Sample Quenching: The method used to stop metabolic activity is critical. Some quenching solutions, particularly aqueous ones, can initiate back-exchange if not sufficiently cold or if exposure is prolonged.[7]
-
Metabolite Extraction: The choice of extraction solvent and the duration of the extraction process are crucial. Procedures should be performed quickly and at low temperatures.
-
Sample Storage: Storing extracted samples in aqueous solutions, even when frozen, can allow for back-exchange over time. Lyophilization (freeze-drying) is highly recommended for long-term storage.[6][8]
-
Sample Preparation for Analysis: Any delay or exposure to non-ideal conditions (e.g., room temperature, non-neutral pH) before analysis can lead to label loss.
Troubleshooting Guide
Problem: Significant loss of ¹⁸O label is observed in my analytical standards or samples.
| Potential Cause | Recommended Solution |
| Inadequate Quenching | Metabolism was not halted instantly, or the quenching solution facilitated back-exchange. |
| Sub-Optimal pH | The pH of the extraction solvent or sample buffer is too acidic or basic. |
| High Temperature | Samples were exposed to elevated temperatures during extraction, storage, or preparation. |
| Prolonged Aqueous Exposure | Samples were left in aqueous solutions for extended periods. |
Problem: High variability in ¹⁸O-enrichment is observed between replicate samples.
| Potential Cause | Recommended Solution |
| Inconsistent Timings | The duration of quenching, extraction, or other processing steps varies between samples. |
| Temperature Fluctuations | Replicates were not maintained at the same temperature throughout the workflow. |
| Enzyme Activity | Residual enzyme activity in biological samples was not properly inactivated. |
Data Summary
The following tables summarize the impact of key experimental variables on the risk of ¹⁸O back-exchange.
Table 1: Effect of Temperature on ¹⁸O Back-Exchange Risk
| Temperature Range | Risk of Back-Exchange | Recommendations |
| ≤ -40°C | Minimal | Ideal for quenching and long-term storage of extracts.[7] |
| -20°C to 4°C | Low to Moderate | Suitable for short-term processing and storage. Minimize time. |
| Room Temperature (~20-25°C) | High | Avoid. Can lead to significant label loss, especially with prolonged exposure.[2] |
| > 37°C | Very High | Strong potential for rapid back-exchange.[3] Heat should only be used for specific protocols like enzyme inactivation, after which samples must be cooled immediately.[9] |
Table 2: Effect of pH on Fructose Stability and Back-Exchange Risk
| pH Range | Risk of Back-Exchange / Degradation | Recommendations |
| < 6.0 | High | Acidic conditions can catalyze exchange. Avoid for storage or processing. |
| 6.5 - 8.5 | Minimal | Optimal range for fructose stability.[4][5] Maintain this pH in all aqueous solutions where possible. |
| > 9.0 | High | Basic conditions promote degradation and exchange. Avoid.[4][5] |
Experimental Protocols & Workflows
Protocol 1: Rapid Quenching and Extraction of Intracellular Metabolites
This protocol is designed to rapidly halt metabolism and extract metabolites while minimizing the risk of ¹⁸O back-exchange.
-
Preparation: Prepare a quenching solution of 100% methanol, pre-chilled to at least -40°C.[7] Prepare an extraction solvent of 80% methanol / 20% water, also pre-chilled to -40°C.
-
Quenching: For suspension cell cultures, rapidly harvest cells by centrifugation at a low temperature (e.g., 4°C for < 1 min). Immediately discard the supernatant and add the pre-chilled 100% methanol quenching solution. Vortex vigorously for 30 seconds. This method has been shown to prevent the leakage of intracellular metabolites.[7]
-
Extraction: Centrifuge the quenched cell suspension at low temperature (-20°C) and high speed (e.g., 10,000g for 5 min).[10] Discard the supernatant. Add the pre-chilled 80% methanol extraction solvent to the cell pellet.
-
Cell Lysis: Thoroughly resuspend the pellet and lyse the cells using a method such as probe sonication or bead beating, ensuring the sample remains in a dry ice/ethanol bath to stay cold.
-
Clarification: Centrifuge the lysate at high speed (e.g., >14,000g for 10 min at 4°C) to pellet cell debris.
-
Drying: Transfer the supernatant containing the extracted metabolites to a new tube and immediately freeze-dry (lyophilize) to complete dryness. Freeze-drying is superior to oven-drying for preserving isotopic integrity.[6][8]
-
Storage: Store the dried metabolite extract at -80°C until analysis.
Protocol 2: Sample Derivatization for GC-MS Analysis
This protocol is for preparing dried extracts for gas chromatography-mass spectrometry (GC-MS) analysis, ensuring anhydrous conditions to prevent back-exchange.
-
Anhydrous Conditions: Ensure the dried sample extract is completely free of water. Perform derivatization in a fume hood with low humidity.
-
Oximation: Add 100 µL of methoxylamine hydrochloride (0.18 M in pyridine) to the dried sample. Cap the tube tightly and incubate at 70°C for 60 minutes.[11] This step converts the carbonyl group to an oxime, protecting it from back-exchange.
-
Silylation: Cool the sample to room temperature. Add 100 µL of a silylating agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA with 1% TMCS). Cap tightly and incubate at 45°C for 60 minutes.[11]
-
Analysis: After cooling, the sample is ready for injection into the GC-MS system.
Visualizations
Experimental Workflow and Critical Points for Back-Exchange
References
- 1. Analysis of 16O/18O and H/D Exchange Reactions between Carbohydrates and Heavy Water Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimizing 18O/16O back-exchange in the relative quantification of ribonucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and back exchange of 18O labeled amino acids for use as internal standards with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improving the extraction and purification of leaf and phloem sugars for oxygen isotope analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Considerations for proteolytic labeling-optimization of 18O incorporation and prohibition of back-exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Fructose-18O-2 Isotopic Labeling
Welcome to the technical support center for D-Fructose-18O-2 labeling experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to low incorporation of this compound in cells.
Troubleshooting Guide: Low this compound Incorporation
This guide addresses common problems that can lead to low incorporation of this compound in your cell culture experiments.
Question: Why am I observing low or no incorporation of this compound into my cells?
Answer: Low incorporation of this compound can stem from several factors, ranging from the specifics of your cell line to the experimental conditions. Here are the primary areas to investigate:
1. Cell Line Characteristics:
-
Low Expression of Fructose Transporters: The primary transporter for fructose into cells is GLUT5.[1][2][3] Many cell lines, especially those not originating from the intestine or kidney, may have very low or no expression of GLUT5, leading to poor fructose uptake.[4] Some cancer cell lines have been shown to upregulate GLUT5, but this is not universal.[5]
-
Recommendation: Verify the expression of the GLUT5 transporter (gene name SLC2A5) in your cell line of interest using qPCR, western blot, or by consulting literature databases. If GLUT5 expression is low, consider using a different cell line known to metabolize fructose or genetically engineering your cells to express GLUT5.[2]
-
-
Cell Viability and Health: Standard cell culture problems can significantly impact metabolic activity.
-
Recommendation: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).[6] Visually inspect the cells for any morphological changes and perform a viability assay (e.g., trypan blue exclusion) before starting the labeling experiment.
-
2. Experimental Conditions:
-
Competition with Glucose: High concentrations of glucose in the culture medium can inhibit the uptake and metabolism of fructose. While fructose and glucose are transported by different primary transporters (GLUT5 and GLUT1/3 respectively), their downstream metabolic pathways converge.
-
Recommendation: Reduce or remove glucose from the medium during the this compound labeling period. A common strategy is to incubate cells in a glucose-free medium for a short period before adding the labeled fructose to enhance its uptake and utilization.[4]
-
-
Incubation Time and Concentration: The kinetics of fructose uptake and metabolism can vary between cell types.
-
Recommendation: Perform a time-course and concentration-response experiment to determine the optimal labeling conditions for your specific cell line. Start with a range of this compound concentrations and harvest cells at different time points to identify the peak incorporation.
-
-
Stability of this compound in Media: Fructose can be less stable than glucose in culture media at 37°C, potentially leading to degradation over long incubation periods.[7]
-
Recommendation: For long-term labeling experiments, consider replenishing the medium with fresh this compound. Prepare fresh labeling media for each experiment.
-
3. Sample Preparation and Analysis:
-
Inefficient Metabolite Extraction: Incomplete extraction of intracellular metabolites will lead to an underestimation of isotopic incorporation.
-
Recommendation: Use a validated metabolite extraction protocol, such as cold methanol-water extraction, and ensure complete cell lysis.
-
-
Analytical Sensitivity: The analytical method (e.g., GC-MS, LC-MS) may not be sensitive enough to detect low levels of 18O incorporation.
-
Recommendation: Optimize your mass spectrometry method for the detection of 18O-labeled metabolites. Ensure that the instrument has sufficient resolution to distinguish between labeled and unlabeled fragments.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for D-Fructose metabolism in cells?
A1: In most cells capable of metabolizing it, fructose is first phosphorylated to fructose-1-phosphate by fructokinase (KHK). Fructose-1-phosphate is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These products then enter the glycolytic pathway. The 18O label on the C2 position of fructose will be retained through these initial steps.
Q2: Can I use this compound in a medium that also contains glucose?
A2: While possible, high concentrations of glucose may reduce the uptake and utilization of fructose.[9] For optimal incorporation of this compound, it is recommended to use a glucose-free medium or a medium with a significantly reduced glucose concentration.[4]
Q3: How can I confirm that my cell line expresses the necessary transporters for fructose uptake?
A3: You can assess the expression of the primary fructose transporter, GLUT5 (gene name SLC2A5), using molecular biology techniques. Quantitative PCR (qPCR) can measure mRNA levels, while a western blot can detect the presence of the GLUT5 protein.[2]
Q4: What are the expected downstream metabolites that should contain the 18O label?
A4: The 18O label from this compound will be incorporated into metabolites of glycolysis and the TCA cycle. Key labeled metabolites to look for include fructose-1-phosphate, dihydroxyacetone phosphate (DHAP), glyceraldehyde-3-phosphate, lactate, and TCA cycle intermediates like citrate and malate.
Q5: What control experiments should I perform?
A5: It is crucial to include several controls in your experiment:
-
Unlabeled Control: Cells cultured with unlabeled fructose to establish the natural isotopic abundance and background signal.
-
No Fructose Control: Cells cultured in a fructose-free medium to assess background and potential matrix effects.
-
Time-Zero Control: A sample collected immediately after the addition of this compound to determine the initial background labeling.
Quantitative Data Summary
The optimal conditions for this compound labeling are highly dependent on the cell line and experimental goals. The following table provides a general starting point for optimization.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 10 mM | Higher concentrations may be needed for cells with low transporter expression. |
| Incubation Time | 30 minutes - 24 hours | Short incubation times are suitable for flux analysis, while longer times can be used for steady-state labeling. |
| Glucose Concentration in Media | 0 - 2 mM | Lower glucose levels generally enhance fructose uptake and metabolism.[4] |
| Cell Density | 70-90% confluency | Ensure cells are in an exponential growth phase for active metabolism. |
Experimental Protocols
Protocol 1: this compound Labeling of Adherent Cells
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-90% confluency on the day of the experiment.
-
Pre-incubation: On the day of the experiment, aspirate the growth medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Starvation (Optional but Recommended): Add pre-warmed glucose-free culture medium to each well and incubate for 1-2 hours at 37°C and 5% CO2. This step helps to deplete intracellular glucose and enhance fructose uptake.
-
Labeling: Prepare the labeling medium by dissolving this compound in glucose-free medium to the desired final concentration (e.g., 5 mM). Aspirate the starvation medium and add the labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 4 hours) at 37°C and 5% CO2.
-
Metabolite Extraction:
-
Place the plate on ice and aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol in water) to each well.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes and centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites for analysis by mass spectrometry.
-
Visualizations
Caption: Troubleshooting workflow for low this compound incorporation.
Caption: Metabolic pathway of this compound incorporation.
References
- 1. Mechanisms Of Fructose Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intestinal Fructose and Glucose Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of glucose depletion and fructose administration during chondrogenic commitment in human bone marrow-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Fructose Derivatives for Imaging Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dietary fructose enhances tumour growth indirectly via interorgan lipid transfer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support for D-Fructose-¹⁸O₂ Metabolomics Sample Preparation
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Fructose-¹⁸O₂ metabolomics.
Experimental Workflow Overview
The general workflow for a stable isotope labeling experiment using D-Fructose-¹⁸O₂ involves several critical stages, from cell culture to data analysis. Each step must be carefully controlled to ensure accurate and reproducible results.
Caption: High-level workflow for D-Fructose-¹⁸O₂ metabolomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using D-Fructose-¹⁸O₂ in metabolomics?
Stable isotope labeling with tracers like D-Fructose-¹⁸O₂ is a powerful technique used to trace the metabolic fate of fructose in biological systems.[1] By introducing a "heavy" isotope of oxygen (¹⁸O) into the fructose molecule, researchers can track its conversion into various downstream metabolites using mass spectrometry. This allows for the elucidation of metabolic pathways, the measurement of metabolic fluxes, and the confident identification of metabolites.[2][3]
Q2: How do I choose the right analytical platform for my ¹⁸O-labeled samples?
The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the properties of the target metabolites.
-
LC-MS is highly versatile and well-suited for a broad range of water-soluble metabolites that are common in fructose metabolism.[4] It is particularly effective for compounds that are charged or can be easily ionized in solution.[4]
-
GC-MS is often used for volatile or semi-volatile compounds. While it can be used for sugar analysis, it typically requires derivatization of the metabolites to make them volatile enough for gas chromatography.
For most applications involving phosphorylated sugars and organic acids derived from fructose, LC-MS is the more direct and common choice.
Q3: Can I use ¹⁸O labeling for absolute quantification?
Yes, stable isotope labeling is a key method for accurate quantification.[2] By using a known concentration of a fully labeled internal standard that is mixed with the experimental sample, you can correct for variations in sample preparation and matrix effects during analysis. This approach, known as isotope dilution mass spectrometry, is the gold standard for absolute quantification in metabolomics.
Troubleshooting Guide
Issue 1: Low or No Incorporation of the ¹⁸O Label into Downstream Metabolites
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficient Incubation Time | The labeling period may be too short for the ¹⁸O to be incorporated into downstream metabolites. Perform a time-course experiment to determine the optimal labeling duration for your specific cell type and pathway of interest. |
| Tracer Uptake Issues | The cells may not be efficiently taking up the D-Fructose-¹⁸O₂. Ensure that the cell line you are using expresses the appropriate fructose transporters (e.g., GLUT5). You can also test different tracer concentrations. |
| Incorrect Cell State | Cells should be in a metabolically active state (e.g., exponential growth phase) to ensure active fructose metabolism. Ensure your cell culture is healthy and not overly confluent. |
| Tracer Purity | Verify the isotopic and chemical purity of the D-Fructose-¹⁸O₂ tracer from the supplier. |
Issue 2: High Variability Between Replicate Samples
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inconsistent Quenching | Metabolism is rapid, and any delay or inconsistency in quenching can lead to significant changes in metabolite levels.[4] Ensure that the quenching step is performed rapidly and uniformly across all samples. Using liquid nitrogen for snap-freezing is highly effective.[5][6] |
| Incomplete Metabolite Extraction | The extraction protocol may not be efficient for all metabolites of interest. A common and effective method is to use a cold solvent mixture, such as methanol/acetonitrile/water.[7] Boiling ethanol has also been shown to be effective, particularly for yeast.[7] Consider multiple extraction cycles to maximize recovery.[5] |
| Cell Number Variation | Inconsistent cell numbers between samples will lead to variability. Normalize your metabolite data to cell number, total protein content, or DNA content. It is recommended to have at least 10⁶ to 10⁷ cells per sample for metabolomics experiments.[8][9] |
| Sample Handling | Minimize the time samples spend at room temperature during preparation. Keep samples on ice or at -80°C whenever possible to prevent metabolite degradation.[10] |
Issue 3: Poor Chromatographic Peak Shape or Signal Intensity
Possible Causes & Solutions
| Cause | Recommended Solution |
| Matrix Effects | Components from the cell culture media or the cells themselves can suppress the ionization of your target metabolites in the mass spectrometer. A quick rinse of the adherent cells with a buffer like PBS before quenching can help reduce these effects.[5] |
| Contamination | Contaminants from plastics or solvents can interfere with the analysis.[11] Use high-purity, MS-grade solvents and pre-cleaned glassware or certified low-binding plasticware. |
| Improper Sample pH | The pH of the final extract can affect the ionization efficiency and chromatographic retention of certain metabolites. Ensure the pH is compatible with your chromatography method. |
Detailed Experimental Protocols
Protocol 1: Sample Preparation for Adherent Mammalian Cells
This protocol is adapted from standard methods for adherent cell metabolomics.[5][6]
Caption: Step-by-step sample preparation for adherent cells.
Detailed Steps:
-
Cell Culture: Grow adherent cells in a 6-well or 10 cm dish to approximately 80% confluency.
-
Labeling: Remove the standard culture medium and replace it with a medium containing D-Fructose-¹⁸O₂ at the desired concentration.
-
Incubation: Incubate the cells for the predetermined time to allow for the uptake and metabolism of the labeled fructose.
-
Washing: Quickly aspirate the labeling medium and wash the cell monolayer once with 37°C Phosphate-Buffered Saline (PBS) to remove extracellular contaminants. This step should be as brief as possible (<10 seconds) to prevent metabolite leakage.[4]
-
Quenching: Immediately add liquid nitrogen directly to the dish to cover the cell monolayer and flash-freeze the cells, effectively stopping all metabolic activity.[5][6]
-
Extraction: Before the liquid nitrogen has fully evaporated, add an appropriate volume of ice-cold 80% methanol (LC-MS grade) to the dish.
-
Cell Lysis and Collection: Place the dish on ice and use a cell scraper to detach the cells into the cold methanol. Transfer the resulting cell lysate into a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube for analysis or storage at -80°C.
Quenching and Extraction Solution Comparison
Effective quenching and extraction are critical for preserving the cellular metabolome.[8][12] Different solutions have varying efficiencies for different classes of metabolites.
| Quenching/Extraction Solution | Advantages | Disadvantages | Best For |
| Cold 60-80% Methanol | Widely used, effective for a broad range of metabolites. | Can cause cell leakage if not performed at very low temperatures (-40°C or below).[12] | General-purpose quenching and extraction for a variety of cell types. |
| Boiling Ethanol (75-80%) | Rapidly denatures enzymes, providing very effective quenching.[4] | The heat can potentially degrade thermally labile metabolites. | Yeast and other microorganisms with tough cell walls.[7] |
| Methanol/Acetonitrile/Water | Efficiently extracts both polar and some non-polar metabolites. | The combination of solvents needs to be optimized for the specific cell type. | Comprehensive untargeted metabolomics where a wide range of metabolite classes is of interest.[7] |
| Liquid Nitrogen | The fastest method to halt metabolism, minimizing changes to the metabolome.[5][6] | It is only a quenching step; extraction must be performed subsequently. | All cell types, considered the gold standard for quenching. |
References
- 1. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 2. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics [mdpi.com]
- 3. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. biorxiv.org [biorxiv.org]
- 8. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 9. Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organomation.com [organomation.com]
- 11. Sample Preparation for Metabolomic Analysis in Exercise Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring complete cell lysis for D-Fructose-18O-2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure complete cell lysis for successful D-Fructose-¹⁸O-2 metabolic labeling experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experimental workflow, leading to incomplete cell lysis and compromising your results.
Problem 1: Low ¹⁸O-Labeling Incorporation in Downstream Metabolites
Possible Cause: Incomplete cell lysis, leading to a failure to collect all intracellular metabolites that have incorporated the ¹⁸O label from D-Fructose-¹⁸O-2. This results in an underestimation of metabolic flux.
Solutions:
-
Optimize Lysis Buffer Composition: The composition of your lysis buffer is critical for efficiently breaking open cells without degrading your target metabolites.[1][2] Ensure the pH is maintained between 7.0 and 8.0 for optimal protein stability and consider the ionic strength, which is typically controlled by salts like NaCl.[1] For stubborn-to-lyse cells, the inclusion of detergents may be necessary to solubilize cell membranes.[1]
-
Select an Appropriate Lysis Method: The choice of lysis method depends heavily on the cell type.[1][3] Mammalian cells, with their more delicate plasma membranes, are often amenable to gentler methods like detergent-based lysis or Dounce homogenization.[1] In contrast, bacterial and yeast cells, which possess robust cell walls, may require more vigorous mechanical disruption methods such as sonication or bead beating.[1][4]
-
Increase Incubation Time or Agitation: Insufficient incubation time in the lysis buffer can lead to incomplete lysis.[2][5] Try increasing the incubation period or introducing gentle agitation to enhance the efficiency of the lysis buffer.[2][5]
-
Ensure Sufficient Lysis Buffer Volume: Using an inadequate volume of lysis buffer for your cell pellet size can result in a low protein concentration and incomplete lysis.[5] It is recommended to use 200 to 400 μl of lysis buffer per well in a 6-well plate.[5]
Experimental Workflow for Optimizing Cell Lysis
Caption: Workflow for troubleshooting incomplete cell lysis in D-Fructose-¹⁸O-2 experiments.
Problem 2: High Viscosity of Cell Lysate
Possible Cause: The release of DNA from the lysed cells can significantly increase the viscosity of the lysate, making subsequent processing difficult.[6]
Solutions:
-
Nuclease Treatment: Add DNase I (10 to 100 U/mL) or a universal nuclease like Benzonase® (25–50 µg/mL) to the lysate.[3][6][7] This will break down the DNA and reduce the viscosity.[3][6] Remember to also add 1 mM CaCl₂ or Mg²⁺ as these enzymes require divalent cations for activity.[6][7]
-
Sonication: In addition to lysing cells, sonication can also shear chromosomal DNA, which helps to reduce the viscosity of the lysate.[3]
Problem 3: Degradation of Proteins and Metabolites
Possible Cause: Once cells are lysed, endogenous proteases and phosphatases are released, which can degrade target proteins and alter the phosphorylation state of metabolites.[1][2]
Solutions:
-
Work on Ice: Perform all cell lysis steps at 4°C or on ice to minimize enzymatic activity.[2][7][8]
-
Use Inhibitors: Add a cocktail of protease and phosphatase inhibitors to your lysis buffer to protect your target molecules from degradation.[1][2][7]
Frequently Asked Questions (FAQs)
Q1: Which cell lysis method is best for my D-Fructose-¹⁸O-2 experiment?
The optimal cell lysis method depends on your cell type.[1]
| Cell Type | Recommended Lysis Methods | Considerations |
| Mammalian Cells | Detergent-based lysis (e.g., RIPA, Triton X-100), Dounce homogenization, Hypotonic lysis.[1][3] | Relatively gentle methods are usually sufficient. |
| Bacterial Cells | Sonication, Bead beating (Bead milling), French press, Enzymatic lysis (e.g., Lysozyme).[1][4] | Require more rigorous methods to break the thick peptidoglycan cell wall.[1] |
| Yeast Cells | Bead beating, Sonication, Enzymatic lysis (e.g., Zymolyase).[1][4] | Tough cell walls necessitate mechanical or enzymatic disruption. |
| Plant Cells | Bead beating, Manual grinding with liquid nitrogen.[7] | The rigid cell wall is a significant barrier to lysis.[7] |
Q2: How can I quantify the efficiency of my cell lysis protocol?
Several methods can be used to determine how effectively your cells have been lysed:
-
Microscopy: A simple and direct way to visualize the percentage of lysed cells is by observing a small aliquot of your cell suspension under a microscope before and after lysis.[9]
-
Protein Assay: Measure the total protein concentration in the supernatant after centrifugation of the lysate using a standard protein assay like the Bradford or BCA assay.[8] An increase in protein concentration compared to a control (unlysed cells) indicates successful lysis.
-
Enzyme Activity Assays: Measure the activity of a known intracellular enzyme (e.g., lactate dehydrogenase) in the lysate. Higher activity correlates with more efficient cell disruption.
-
Colony Forming Units (CFU): For bacterial cultures, you can quantify the number of viable cells before and after lysis by plating dilutions and counting the resulting colonies. A significant decrease in CFUs indicates effective lysis.[10]
Q3: My ¹⁸O labeling efficiency is low, even with apparently complete cell lysis. What else could be the problem?
Low ¹⁸O incorporation, despite seemingly effective cell lysis, could be due to issues with the labeling process itself.
-
Back-exchange of ¹⁸O: The ¹⁸O label can be lost through back-exchange with ¹⁶O from water in the sample.[11][12] This can be catalyzed by enzymes like trypsin, even under conditions where it is thought to be inactive.[12] It is crucial to minimize the time the labeled sample is in an aqueous ¹⁶O environment.
-
Incomplete Labeling Reaction: The enzymatic or chemical reactions that incorporate the ¹⁸O label may not have gone to completion.[11][13] Optimization of the labeling protocol, including incubation time and enzyme concentration, may be necessary.
Logical Diagram for Lysis Method Selection
Caption: Decision tree for selecting an appropriate cell lysis method.
Detailed Experimental Protocols
Protocol 1: Sonication for Bacterial Cell Lysis
This protocol is suitable for disrupting bacterial cells to release intracellular metabolites.
-
Cell Pellet Preparation: Harvest bacterial cells by centrifugation at ~5000 x g for 5 minutes. Wash the cell pellet three times with 10 volumes of a suitable buffer, such as 50 mM Ammonium Bicarbonate.[8]
-
Resuspension: Carefully remove the supernatant and resuspend the cell pellet in 5 volumes of a lysis buffer (e.g., 0.1% w/v Rapigest SF in 50 mM Ammonium Bicarbonate).[8] The minimum volume for probe sonication is typically 100 µL.[8]
-
Sonication: Place the sample on ice to prevent overheating.[1][8] Perform probe sonication with 3 cycles of 15 seconds on, followed by 5 seconds off, at 20% power.[8]
-
Clarification: Centrifuge the sonicate at 15,000 x g for 5 minutes to pellet the cell debris.[8]
-
Collection: Carefully collect the supernatant containing the intracellular metabolites for downstream analysis.
Protocol 2: Detergent-Based Lysis for Mammalian Cells
This protocol provides a gentler method for lysing mammalian cells.
-
Cell Harvesting: For adherent cells, wash the cell monolayer with ice-cold PBS. Scrape the cells in the presence of ice-cold PBS and collect them by centrifugation. For suspension cells, pellet them directly by centrifugation.
-
Lysis Buffer Addition: Resuspend the cell pellet in a suitable volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubation: Incubate the cell suspension on ice for 15-30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Transfer the clear supernatant to a new tube for further analysis.
References
- 1. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 2. mpbio.com [mpbio.com]
- 3. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cOmplete™ Lysis-M Protocol & Troubleshooting [sigmaaldrich.com]
- 6. neb.com [neb.com]
- 7. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Mass Spectrometry Appropriate Protocol for Cell Lysis using Probe Sonication | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 9. goldbio.com [goldbio.com]
- 10. researchgate.net [researchgate.net]
- 11. 18O Labeling over a Coffee Break: A Rapid Strategy for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trypsin is the Primary Mechanism by which the 18O Isotopic Label is Lost in Quantitative Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing D-Fructose-¹⁸O-2 Labeling
Welcome to the technical support center for the optimization of quenching methods in D-Fructose-¹⁸O-2 labeling. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during this isotopic labeling procedure.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind D-Fructose-¹⁸O-2 labeling?
A1: The labeling of D-Fructose at the C2 position with an ¹⁸O isotope relies on the principle of keto-enol tautomerism. Under either acid or base-catalyzed conditions, the ketone group at the C2 position of fructose can enolize. In the presence of ¹⁸O-enriched water (H₂¹⁸O), the oxygen of the enol or its hydrate can exchange with the ¹⁸O from the solvent. When the enol tautomerizes back to the keto form, there is a statistical probability that the carbonyl oxygen will be an ¹⁸O atom.
Q2: Why is the quenching step so critical in this labeling process?
A2: The quenching step is crucial for several reasons:
-
To halt the labeling reaction: It stops the ¹⁸O-exchange at a desired time point, preventing further isotopic scrambling or unwanted side reactions.
-
To prevent degradation: Prolonged exposure to acidic or basic conditions, especially at elevated temperatures, can lead to the degradation of fructose into various byproducts such as 5-hydroxymethylfurfural (HMF) and organic acids.
-
To minimize back-exchange: Once the desired level of ¹⁸O incorporation is achieved, quenching prevents the newly incorporated ¹⁸O from exchanging back with ¹⁶O from any atmospheric moisture or non-enriched water that may be introduced during workup.
-
To ensure reproducibility: A consistent and rapid quenching method is key to achieving reproducible labeling efficiencies across different experimental batches.
Q3: What are the most common methods for quenching the D-Fructose-¹⁸O-2 labeling reaction?
A3: The two primary methods for quenching this reaction are:
-
Rapid Temperature Reduction: This involves quickly lowering the temperature of the reaction mixture, typically by immersing the reaction vessel in an ice bath or a cryo-bath (e.g., dry ice/acetone). This dramatically slows down the reaction kinetics of both the labeling and degradation processes.
-
pH Neutralization: This method involves rapidly neutralizing the acid or base catalyst. For acid-catalyzed reactions, a stoichiometric amount of a weak base is added. For base-catalyzed reactions, an acid is added to bring the pH to neutral.
Q4: Can I use a strong acid or strong base for neutralization?
A4: While technically possible, it is generally recommended to use a mild acid or base for neutralization to avoid localized areas of extreme pH, which could cause degradation of the fructose molecule. For example, in a base-catalyzed reaction, a weak acid like acetic acid is often preferred over a strong acid like hydrochloric acid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low ¹⁸O Incorporation | 1. Insufficient reaction time or temperature. 2. Inadequate concentration of H₂¹⁸O. 3. Ineffective catalyst (acid or base). 4. Premature quenching of the reaction. | 1. Optimize reaction time and temperature. Monitor the reaction progress using techniques like mass spectrometry. 2. Ensure the H₂¹⁸O is of high isotopic purity and used in sufficient excess. 3. Verify the concentration and activity of your acid or base catalyst. 4. Ensure your quenching method is not being initiated prematurely. |
| High Variability in Labeling Efficiency | 1. Inconsistent quenching time. 2. Inconsistent quenching temperature. 3. Slow or inefficient mixing during neutralization. | 1. Standardize the quenching procedure to ensure the time from stopping the reaction to complete quenching is consistent. 2. Ensure the cooling bath is at a stable and consistent temperature for all samples. 3. If using neutralization, ensure rapid and thorough mixing to avoid localized pH gradients. |
| Presence of Degradation Products (e.g., HMF) | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Catalyst concentration is too high. 4. Slow or inefficient quenching. | 1. Lower the reaction temperature and extend the reaction time if necessary to achieve desired labeling. 2. Perform a time-course experiment to find the optimal reaction time that maximizes labeling before significant degradation occurs. 3. Reduce the concentration of the acid or base catalyst. 4. Implement a more rapid quenching method (e.g., faster cooling, quicker neutralization). |
| Back-Exchange of ¹⁸O with ¹⁶O | 1. Exposure to atmospheric moisture or non-enriched water after quenching but before analysis. 2. Incomplete neutralization of the catalyst. | 1. Work under an inert atmosphere (e.g., nitrogen or argon) during and after quenching. Use anhydrous solvents for any subsequent purification steps. 2. Ensure complete neutralization by checking the pH of the final solution. |
| Low Yield of Purified D-Fructose-¹⁸O-2 | 1. Significant degradation during the reaction. 2. Losses during the purification process (e.g., HPLC, column chromatography). 3. Inefficient quenching leading to product loss. | 1. Optimize reaction conditions (temperature, time, catalyst concentration) to minimize degradation. 2. Optimize the purification protocol. Consider using a purification method that is well-suited for carbohydrates. 3. Ensure the chosen quenching method does not lead to precipitation or adsorption of the product. |
Experimental Protocols
Protocol 1: Base-Catalyzed ¹⁸O Labeling of D-Fructose with Rapid Cooling Quench
-
Reaction Setup: In a sealed vial, dissolve D-fructose in H₂¹⁸O.
-
Catalysis: Add a catalytic amount of a suitable base (e.g., a weak base like pyridine or a dilute strong base like NaOH).
-
Reaction: Heat the mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by taking small aliquots over time and analyzing them by mass spectrometry to determine the extent of ¹⁸O incorporation.
-
Quenching: Once the desired level of labeling is achieved, immediately immerse the reaction vial into a dry ice/acetone bath (-78 °C) for rapid cooling to halt the reaction.
-
Purification: Once frozen, lyophilize the sample to remove the H₂¹⁸O and the volatile base (if applicable). The resulting labeled fructose can be further purified by methods such as HPLC.
Protocol 2: Acid-Catalyzed ¹⁸O Labeling of D-Fructose with Neutralization Quench
-
Reaction Setup: Dissolve D-fructose in H₂¹⁸O in a sealed, acid-resistant vial.
-
Catalysis: Add a catalytic amount of a suitable acid (e.g., a dilute strong acid like HCl or an acidic resin).
-
Reaction: Heat the mixture at a controlled temperature (e.g., 50-70 °C). Monitor the reaction progress by mass spectrometry.
-
Quenching: At the desired time point, rapidly add a pre-determined amount of a weak base (e.g., sodium bicarbonate or pyridine) to neutralize the acid catalyst. Ensure rapid and efficient mixing.
-
Purification: The neutralized solution can then be desalted and the labeled fructose purified using techniques like ion-exchange chromatography followed by HPLC.
Quantitative Data Summary
The following table provides a hypothetical comparison of quenching methods based on expected outcomes. Actual results will vary based on specific experimental conditions.
| Quenching Method | Typical Quenching Time | Expected ¹⁸O Incorporation Efficiency | Expected Product Yield | Potential for Side Products |
| Rapid Cooling (Ice Bath) | 1-2 minutes | High | Moderate to High | Low |
| Rapid Cooling (Dry Ice/Acetone) | < 30 seconds | Very High | High | Very Low |
| Neutralization (Weak Base) | < 1 minute | High | Moderate to High | Low (if mixing is efficient) |
| Neutralization (Strong Base) | < 1 minute | High | Moderate | Moderate (risk of localized high pH) |
Visualizations
Caption: Experimental workflow for D-Fructose-¹⁸O-2 labeling.
Caption: Troubleshooting logic for common labeling issues.
Derivatization methods for D-Fructose-18O-2 GC-MS analysis
Welcome to the technical support center for the GC-MS analysis of D-Fructose-18O-2. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their analytical workflows.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for GC-MS analysis of fructose?
A1: Sugars like fructose are highly polar and non-volatile compounds.[1][2] These properties make them unsuitable for direct analysis by Gas Chromatography (GC), which requires compounds to be volatile and thermally stable.[3] Derivatization chemically modifies the fructose molecule, replacing its polar hydroxyl (-OH) groups with less polar, bulkier groups.[4] This process increases the molecule's volatility and thermal stability, allowing it to be vaporized and travel through the GC column for separation and analysis.[1][4]
Q2: I see multiple peaks in my chromatogram for a single fructose standard. Is this normal?
A2: Yes, this is a very common phenomenon. In solution, fructose exists as an equilibrium mixture of different isomers (anomers), primarily five- and six-membered ring structures (furanose and pyranose forms).[3][5] Direct derivatization, such as silylation alone, will produce a derivative for each of these isomers, resulting in a complex chromatogram with multiple peaks for a single sugar.[5][6] To simplify the chromatogram, a two-step derivatization involving oximation followed by silylation or acetylation is recommended.[1][7] The initial oximation step "locks" the sugar in its open-chain form, which then typically yields only two derivative peaks (syn and anti isomers) after the second step.[4][8]
Q3: How does the 18O-2 isotopic label on D-Fructose affect the derivatization and analysis?
A3: The derivatization chemistry itself is not affected by the presence of the 18O isotope. The reagents will react with the functional groups of fructose in the same manner. However, the isotopic label is critical for the Mass Spectrometry (MS) detection step. The goal is to track the ¹⁸O atom through the fragmentation process. You must adjust your MS method to monitor for the mass-to-charge ratios (m/z) of fragment ions that are expected to contain the ¹⁸O-2 label. For example, a known fragment of derivatized fructose will have its mass increased by 2 atomic mass units if the ¹⁸O is retained in that fragment. This selective ion monitoring is essential for quantitative analysis using isotope dilution methods.[9]
Q4: My derivatization reaction has a low yield or failed completely. What are the likely causes?
A4: The most common cause for failed or inefficient derivatization, particularly with silylation reagents like BSTFA or MSTFA, is the presence of moisture.[1][7] Silylation reagents are highly sensitive to water and will preferentially react with it instead of the sugar.[7] Ensure that your sample is completely dry (lyophilized) and that all solvents (like pyridine) are anhydrous.[4] Other causes can include degraded reagents, incorrect reaction temperature, or insufficient reaction time.
Q5: Which derivatization method is best for fructose analysis?
A5: The preferred approach for reducing chromatographic complexity is a two-step method involving oximation followed by either silylation or acetylation.[1][7]
-
Oximation-Silylation (e.g., TMS-Oxime): This is a robust and widely used method that effectively reduces the number of isomer peaks to two (syn and anti).[1][4] It is highly effective for a wide range of sugars.
-
Oximation-Acetylation (e.g., Methyloxime Peracetate): This is another effective method that produces stable derivatives.[9][10] However, some studies have noted that derivatization of ketoses like fructose may be incomplete with this method under certain conditions.[11]
The choice depends on your specific matrix, available reagents, and laboratory protocols. For quantitative analysis, consistency is key.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Multiple (3+) Chromatographic Peaks for Fructose Standard | Derivatization of multiple anomeric forms (pyranose/furanose rings) in solution. | Implement a two-step derivatization protocol. The first step, oximation (e.g., with methoxyamine or ethylhydroxylamine), converts the sugar to its open-chain oxime form, which then forms only two syn and anti isomers upon subsequent silylation or acetylation.[1][8] For quantification, sum the areas of all relevant isomer peaks.[6] |
| Poor or No Derivatization Signal | Presence of moisture in the sample or reagents. | Ensure the sample is completely dry by lyophilization (freeze-drying).[4] Use anhydrous solvents (e.g., pyridine). Silylation reagents (BSTFA, MSTFA, etc.) are extremely moisture-sensitive.[7] Consider adding a molecular sieve to reagents to remove trace water, though this may slightly reduce peak heights.[1][7] |
| Degraded derivatization reagents. | Use fresh reagents stored in a desiccator to prevent moisture absorption. Check the expiration dates. | |
| Incorrect reaction conditions (temperature/time). | Verify that the reaction temperatures and incubation times match the established protocol. Refer to the protocols table below for guidance.[1][9] | |
| Peak Tailing or Poor Peak Shape | Incomplete derivatization. | Re-evaluate the derivatization protocol. Ensure sufficient reagent is used and that reaction times and temperatures are optimal. |
| Active sites in the GC inlet or column. | Deactivate the GC inlet liner with a silylating agent or use a pre-deactivated liner. Condition the GC column according to the manufacturer's instructions. | |
| Inconsistent Quantitative Results | Unpredictable tautomerism affecting derivatization ratios. | The most reliable method for accurate quantification is the use of a stable isotope-labeled internal standard, such as ¹³C-labeled fructose.[5] This standard undergoes identical chemical transformations and corrects for variations in sample preparation and derivatization efficiency.[5] |
Detailed Experimental Protocols
Protocol 1: Oximation followed by Trimethylsilylation (TMS-Oxime)
This two-step method is widely used to reduce the complexity of sugar chromatograms.[4]
Workflow Diagram
Caption: Two-step derivatization workflow for GC-MS analysis.
Methodology:
-
Sample Preparation: Transfer an aliquot of your sample containing this compound to a reaction vial and evaporate to complete dryness under a stream of nitrogen or using a vacuum centrifuge.[12]
-
Oximation:
-
Silylation:
Protocol 2: Oximation followed by Acetylation
This method produces O-methyloxime acetate derivatives.[9][10]
Methodology:
-
Sample Preparation: Dry the aqueous sample completely in a glass test tube under a stream of air at room temperature.[9]
-
Oximation:
-
Acetylation:
Troubleshooting Logic for Multiple Peaks
Caption: Decision flowchart for addressing multiple peaks in a chromatogram.
Summary of Derivatization Parameters
| Parameter | Method 1: TMS-Oximation | Method 2: Oximation-Acetylation |
| Step 1 Reagent | Methoxyamine Hydrochloride in Pyridine (20 mg/mL)[12] | Methoxylamine Hydrochloride in Pyridine (0.18 M)[9] |
| Step 1 Temp. | 60°C[12] | 70°C[9] |
| Step 1 Time | 45 min[12] | 60 min[9] |
| Step 2 Reagent | MSTFA (N-methyl-trimethylsilyltrifluoroacetamide)[4] | Acetic Anhydride[9] |
| Step 2 Temp. | 37°C[4] | 45°C[9] |
| Step 2 Time | 30 min[4] | 60 min[9] |
| Key Advantage | Robust and highly effective at reducing isomer peaks.[1][8] | Produces stable derivatives.[9] |
| Potential Issue | Reagents are highly sensitive to moisture.[7] | Derivatization of ketoses (fructose) may be incomplete.[11] |
References
- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 2. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. youtube.com [youtube.com]
- 5. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 6. Analysis of sugars by GC method - Chromatography Forum [chromforum.org]
- 7. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of glucose and fructose in clinical samples using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: D-Fructose-18O-2 NMR Signal-to-Noise Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (S/N) for D-Fructose-18O-2 in Nuclear Magnetic Resonance (NMR) experiments.
Troubleshooting Guide: Enhancing Signal-to-Noise for this compound
Low signal-to-noise can be a significant hurdle in accurately detecting the subtle isotopic shifts induced by 18O labeling. This guide provides a systematic approach to identifying and resolving common issues.
Question: My NMR signal for this compound is very weak. What are the first steps I should take?
Answer:
When encountering a weak signal, a logical troubleshooting workflow can help pinpoint the issue. Start by evaluating your sample preparation, then move to the NMR acquisition parameters, and finally, consider data processing techniques.
Figure 1: A stepwise workflow for troubleshooting a weak NMR signal.
Step 1: Sample Preparation Verification
Proper sample preparation is critical for a strong NMR signal.[1]
-
Concentration: Ensure the sample concentration is adequate. For 1H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical for small molecules.[1] For 13C NMR, a higher concentration may be necessary.
-
Solvent: Use high-quality deuterated solvents to minimize residual solvent signals that can obscure your sample's peaks.[1][2] D2O is a common choice for fructose.
-
Clarity: The sample should be free of any particulate matter. Filter your sample to prevent issues with shimming, which can lead to broadened peaks and a lower signal-to-noise ratio.[2]
-
NMR Tube: Use clean, high-quality NMR tubes to avoid contaminants and ensure proper shimming.
Step 2: Optimization of NMR Acquisition Parameters
The parameters used to acquire the NMR data have a direct impact on the signal-to-noise ratio.
-
Number of Scans (NS): The signal-to-noise ratio is proportional to the square root of the number of scans.[3] Doubling the number of scans will increase the S/N by a factor of approximately 1.4.
-
Relaxation Delay (d1): A sufficient relaxation delay is crucial for quantitative measurements and for maximizing signal intensity. The delay should be at least 5 times the T1 (spin-lattice relaxation time) of the nucleus of interest.[4]
-
Pulse Width: A 90° pulse angle will produce the maximum signal in a single scan.[3][5]
Step 3: Data Processing Refinements
Post-acquisition processing can also enhance the signal-to-noise ratio.
-
Line Broadening: Applying a line broadening factor can improve the appearance of the spectrum by reducing noise, but at the cost of resolution.[6]
-
Zero Filling: This technique can improve the digital resolution of the spectrum, making it easier to distinguish peaks from noise.
-
Advanced Techniques: For very weak signals, consider advanced processing techniques like deep neural networks, which have been shown to significantly increase the signal-to-noise ratio.[7]
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: What is the recommended concentration for a this compound sample?
-
A1: For 1H NMR, aim for a concentration of at least 0.1 M.[8] For 13C NMR, a higher concentration, if achievable, is beneficial due to the lower natural abundance of 13C.
-
-
Q2: Which deuterated solvent is best for this compound?
-
A2: Deuterium oxide (D2O) is the most common and appropriate solvent for fructose.[8] Ensure it is of high purity to minimize the residual water peak.
-
-
Q3: How can I remove dissolved oxygen from my sample?
-
A3: Dissolved oxygen is paramagnetic and can broaden NMR signals, reducing the signal-to-noise ratio. You can degas your sample by bubbling an inert gas like nitrogen or argon through it, or by using freeze-pump-thaw cycles.
-
NMR Data Acquisition
-
Q4: How many scans are typically needed to see the 18O isotope effect on the 13C spectrum of this compound?
-
A4: The 18O isotope effect on a 13C chemical shift is small. Therefore, a significant number of scans will be required. The exact number will depend on your sample concentration and the spectrometer's sensitivity. It is not uncommon for such experiments to require several hours of acquisition time, accumulating thousands of scans.
-
-
Q5: What is the expected 18O isotope shift for the C2 carbon of this compound?
-
A5: The 18O isotope induces an upfield shift in the 13C NMR spectrum. For this compound, the C2 carbon is directly bonded to the 18O, and a noticeable isotope shift is expected for this carbon. The magnitude of this one-bond isotope shift is typically in the range of -0.01 to -0.05 ppm.
-
-
Q6: How do I determine the T1 relaxation time for my sample?
-
A6: The T1 relaxation time can be measured using an inversion-recovery pulse sequence. This is an important step for optimizing the relaxation delay (d1) to maximize signal-to-noise per unit time.
-
Data Analysis and Interpretation
-
Q7: How can I confirm that the small peak I am seeing is due to the 18O isotope effect and not an impurity?
-
A7: A key indicator is the chemical shift. The 18O-labeled species will appear slightly upfield (to the right) of the main 16O peak. Additionally, the intensity of the 18O-shifted peak should correspond to the isotopic enrichment level of your this compound sample.
-
-
Q8: Can I use 1H NMR to observe the 18O isotope effect?
-
A8: While 18O isotope effects are primarily observed on the directly attached nucleus (in this case, 13C), smaller, multi-bond isotope effects can sometimes be observed in high-resolution 1H NMR spectra. However, these effects are typically very small and may be difficult to resolve from the natural linewidth of the proton signals.
-
Quantitative Data Summary
Optimizing NMR acquisition parameters is a balance between experiment time and desired signal-to-noise. The following table illustrates the theoretical relationship between the number of scans and the resulting improvement in S/N.
| Number of Scans (NS) | Relative Experiment Time | S/N Improvement Factor (√NS) |
| 16 | 1x | 4 |
| 64 | 4x | 8 |
| 256 | 16x | 16 |
| 1024 | 64x | 32 |
| 4096 | 256x | 64 |
Table 1: The relationship between the number of scans, experiment time, and the theoretical improvement in the signal-to-noise ratio.
Experimental Protocols
Protocol 1: NMR Sample Preparation for this compound
-
Weighing the Sample: Accurately weigh 10-20 mg of this compound.
-
Dissolving the Sample: Dissolve the sample in 0.6 mL of high-purity D2O in a clean vial.
-
Filtration: Filter the solution through a pipette with a glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[1]
-
Degassing (Optional but Recommended): To remove dissolved oxygen, bubble a gentle stream of nitrogen or argon gas through the sample for 5-10 minutes.
-
Sealing: Cap the NMR tube securely.
Protocol 2: Acquiring a 13C NMR Spectrum to Observe the 18O Isotope Effect
-
Instrument Setup: Insert the sample into the NMR spectrometer and allow the temperature to equilibrate. Tune and shim the probe for optimal magnetic field homogeneity.
-
Initial 1H Spectrum: Acquire a quick 1H NMR spectrum to ensure the sample is correct and the shimming is adequate.
-
13C Acquisition Parameters:
-
Pulse Program: Use a standard one-pulse 13C experiment with proton decoupling.
-
Spectral Width: Set the spectral width to encompass the expected chemical shifts of fructose (approximately 60-105 ppm).
-
Acquisition Time (at): Set to at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 of the fructose carbons. If the T1 is unknown, a conservative value of 10 seconds is a good starting point.
-
Number of Scans (ns): Start with a minimum of 1024 scans. This number will likely need to be increased significantly depending on the sample concentration.
-
-
Data Acquisition: Start the acquisition.
-
Data Processing:
-
Apply an exponential multiplication with a line broadening of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Carefully analyze the region around the C2 resonance to identify the upfield-shifted peak corresponding to the 18O-labeled species.
-
Fructose Metabolism Pathway
This compound can be used as a tracer to follow the metabolic fate of fructose. The primary pathway for fructose metabolism occurs in the liver.
Figure 2: A simplified diagram of the fructose metabolic pathway.[9][10][11]
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degree of Quantitation (Q) and Accuracy in qNMR - General - qNMR Exchange [qnmr.usp.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gssiweb.org [gssiweb.org]
- 11. youtube.com [youtube.com]
Validation & Comparative
Validating D-Fructose-¹⁸O₂ Tracer Results with Unlabeled Controls: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of metabolic tracer studies using D-Fructose-¹⁸O₂ against unlabeled fructose controls. It is designed to assist researchers in the design and validation of experiments aimed at elucidating the metabolic fate of fructose in biological systems. The inclusion of unlabeled controls is critical for accurate metabolite identification and quantification in stable isotope tracing studies.
Data Presentation: Comparative Analysis of Labeled and Unlabeled Samples
To illustrate the importance of unlabeled controls, the following table summarizes hypothetical, yet representative, quantitative data from a Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics experiment. In this scenario, a cell culture has been treated with either standard D-fructose (Unlabeled Control) or D-Fructose-¹⁸O₂ (Tracer). The data represents the relative abundance of key metabolites in the fructose metabolic pathway.
| Metabolite | Unlabeled Control (Relative Abundance) | D-Fructose-¹⁸O₂ Tracer (Relative Abundance of ¹⁸O-labeled isotopologue) | Expected Mass Shift (m/z) |
| Fructose-1-phosphate | 1.00 | 0.95 | +2 |
| Dihydroxyacetone phosphate (DHAP) | 1.00 | 0.88 | +2 |
| Glyceraldehyde-3-phosphate (G3P) | 1.00 | 0.91 | +2 |
| Pyruvate | 1.00 | 0.75 | +2 |
| Lactate | 1.00 | 0.82 | +2 |
| Citrate | 1.00 | 0.65 | +2 |
| Glutamate | 1.00 | 0.58 | +2 |
This is illustrative data to demonstrate the concept. Actual results will vary based on experimental conditions.
The analysis of unlabeled control samples alongside the labeled ones is crucial for distinguishing between naturally occurring isotopes and the incorporated stable isotope from the tracer.[1] This comparison allows for the confident identification of metabolites that have been derived from the administered D-Fructose-¹⁸O₂.
Experimental Protocols
A detailed methodology is essential for reproducible and reliable results in metabolic tracer studies. Below are the key experimental protocols for a comparative study using D-Fructose-¹⁸O₂ and an unlabeled fructose control.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., hepatocytes, adipocytes) in appropriate culture vessels and grow to a desired confluency (typically 70-80%).
-
Media Preparation: Prepare culture media containing either a standard concentration of unlabeled D-fructose (control group) or the same concentration of D-Fructose-¹⁸O₂ (tracer group). It is advisable to use dialyzed serum to minimize the presence of confounding metabolites.
-
Incubation: Replace the standard culture medium with the prepared experimental media and incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the metabolic flux.
Metabolite Extraction
-
Quenching Metabolism: Aspirate the media and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate at high speed to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying: Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis.
-
Chromatographic Separation: Inject the samples onto a liquid chromatography system equipped with a column appropriate for separating polar metabolites (e.g., a HILIC column).
-
Mass Spectrometry Detection: Analyze the eluent using a high-resolution mass spectrometer to detect and quantify the mass-to-charge ratio (m/z) of the metabolites. The instrument should be capable of distinguishing between the unlabeled and ¹⁸O-labeled isotopologues.
-
Data Analysis: Process the raw data using specialized software to identify metabolites and quantify the incorporation of the ¹⁸O label from the D-Fructose-¹⁸O₂ tracer. Compare the results from the tracer group with the unlabeled control group to determine the metabolic fate of fructose.
Mandatory Visualizations
Fructose Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of fructose. In a tracer experiment with D-Fructose-¹⁸O₂, the ¹⁸O label would be incorporated into the downstream metabolites.
Caption: Principal metabolic pathways of fructose.
Experimental Workflow
This diagram outlines the logical flow of a stable isotope tracer experiment, emphasizing the parallel processing of the tracer and unlabeled control groups.
Caption: Workflow for tracer validation.
References
A Comparative Guide to D-Fructose-18O-2 and 13C-Labeled Fructose Tracers in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex pathways of nutrient utilization. Fructose, a monosaccharide increasingly prevalent in modern diets, has garnered significant attention for its unique metabolic fate and implications for health and disease. This guide provides a comprehensive comparison of two types of stable isotope-labeled fructose tracers: the less common D-Fructose-18O-2 and the widely utilized 13C-labeled fructose tracers. By examining their respective strengths and limitations, researchers can make informed decisions about the most suitable tracer for their experimental needs.
Introduction to Fructose Tracers
Stable isotope-labeled fructose allows researchers to track the journey of fructose molecules through various metabolic pathways, including fructolysis, glycolysis, gluconeogenesis, the pentose phosphate pathway, and de novo lipogenesis. By replacing a naturally abundant atom (such as 12C or 16O) with a heavier, stable isotope (like 13C or 18O), the tracer molecule can be distinguished from its unlabeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
13C-labeled fructose tracers , such as [U-13C6]fructose (where all six carbon atoms are 13C) and position-specific tracers like [1,2-13C2]fructose, are well-established in the field. They provide a robust method for tracing the carbon backbone of the fructose molecule as it is metabolized.
This compound , on the other hand, features a heavy oxygen isotope (18O) at the C2 carbonyl position. While commercially available, its application in metabolic tracing studies is not as extensively documented as that of 13C-tracers. This guide will explore its potential applications and compare it to the established 13C-labeling strategies.
Comparative Analysis of Tracer Performance
The choice between an 18O- and a 13C-labeled fructose tracer hinges on the specific metabolic question being addressed.
| Feature | This compound | 13C-Labeled Fructose Tracers |
| Tracer Principle | Tracks the oxygen atom at the C2 position. | Tracks the carbon backbone of the fructose molecule. |
| Primary Application | Potentially useful for studying reactions involving the carbonyl group, such as enzymatic conversions and exchange reactions. Could offer insights into the initial steps of fructolysis. | Widely used for comprehensive metabolic flux analysis, tracking the distribution of fructose-derived carbons into various downstream metabolites (e.g., glucose, lactate, fatty acids, CO2). |
| Analytical Detection | Primarily Mass Spectrometry (MS). The +2 Da shift is readily detectable. | Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. MS detects mass shifts, while NMR can provide positional information of the 13C label. |
| Potential Advantages | Offers a unique perspective on reactions directly involving the carbonyl oxygen. Lower potential for kinetic isotope effects compared to 13C in some reactions. | Extensive body of literature and established protocols. Versatility in tracing the entire carbon skeleton through multiple interconnected pathways. Commercially available in various labeling patterns (uniformly or position-specifically labeled). |
| Potential Limitations | The 18O label may be lost during certain metabolic transformations, particularly in reactions involving water exchange with the carbonyl group, which could limit its utility for tracking beyond the initial metabolic steps. Lack of published experimental data makes its application less predictable. | The natural abundance of 13C (~1.1%) needs to be corrected for in mass spectrometry data analysis. Higher cost for uniformly labeled tracers. |
| Data Interpretation | Interpretation would focus on the retention or loss of the 18O label in downstream metabolites to infer specific enzymatic or chemical reactions. | Interpretation involves analyzing the mass isotopologue distribution of various metabolites to quantify the contribution of fructose to different pathways. |
Quantitative Data from 13C-Labeled Fructose Tracer Studies
The following tables summarize key quantitative data on the metabolic fate of fructose, derived from studies utilizing 13C-labeled fructose tracers. Due to the lack of available experimental data for this compound, a direct quantitative comparison is not possible at this time.
Table 1: Metabolic Fate of Ingested 13C-Fructose in Humans
| Metabolic Fate | Percentage of Ingested Fructose (%) | Experimental Conditions | Citation |
| Oxidation to CO2 | 45.0 ± 10.7 | Non-exercising subjects, 3-6 hours post-ingestion | [1][2] |
| 45.8 ± 7.3 | Exercising subjects, 2-3 hours post-ingestion | [1][2] | |
| 66.0 ± 8.2 | Ingested with glucose during exercise | [1][2] | |
| Conversion to Glucose | 41.0 ± 10.5 | 3-6 hours post-ingestion | [1][2] |
| Conversion to Lactate | ~25 | Within a few hours of ingestion | [2] |
| Conversion to Glycogen | Data to be further clarified | - | [2] |
| Direct Conversion to Plasma Triglycerides | < 1 | - | [2] |
Table 2: Fructose Contribution to De Novo Lipogenesis (DNL)
| Study Population | Tracer Used | Key Finding | Citation |
| Obese subjects with and without NAFLD | 13C-acetate | Contribution of DNL to hepatic triglycerides was 3.5-fold greater in the high liver fat group. | [3] |
| Healthy men | Sugar-sweetened beverages | Daily intake of fructose- and sucrose-sweetened beverages led to a 2-fold increase in basal hepatic fatty acid synthesis. | [4] |
| Overweight and obese subjects | Fructose vs. Glucose diet | In the fed state, DNL was significantly increased in subjects on a high-fructose diet compared to a high-glucose diet. | [5] |
Experimental Protocols
Representative Protocol for a 13C-Fructose Tracer Study in Cultured Cells
This protocol outlines a general workflow for tracing the metabolism of [U-13C6]fructose in a cell culture model, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
For the experiment, replace the standard medium with a medium containing a known concentration of [U-13C6]fructose. A common approach is to replace the unlabeled fructose or glucose with the labeled substrate.
-
Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the 13C label into intracellular metabolites.
2. Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the culture plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
3. Sample Preparation for GC-MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites to make them volatile for GC analysis. A common method is a two-step derivatization:
-
Oximation: Add a solution of methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.
-
Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate to derivatize hydroxyl and amine groups.
-
4. GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
The GC separates the different metabolites based on their volatility and interaction with the column stationary phase.
-
The MS analyzes the mass-to-charge ratio (m/z) of the eluting compounds and their fragments.
-
The incorporation of 13C from [U-13C6]fructose will result in a mass shift in the detected metabolites and their fragments.
5. Data Analysis:
-
Identify metabolites based on their retention time and mass spectra by comparing them to a library of standards.
-
Determine the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the mass of the unlabeled metabolite.
-
Correct the raw MID data for the natural abundance of 13C and other isotopes.
-
The corrected MIDs can then be used to calculate the fractional contribution of fructose to the synthesis of each metabolite and to infer metabolic pathway activity.[6][7]
Visualizing Fructose Metabolism
The following diagrams, generated using the DOT language, illustrate the central pathways of fructose metabolism and the experimental workflow for tracer analysis.
Caption: Central pathways of fructose metabolism and their intersection with glycolysis, gluconeogenesis, the pentose phosphate pathway, and de novo lipogenesis.
Caption: A generalized experimental workflow for conducting a stable isotope tracer study with labeled fructose in a cell culture system.
Conclusion
13C-labeled fructose tracers are a well-established and versatile tool for quantitatively assessing the metabolic fate of fructose. The extensive body of literature provides a solid foundation of experimental protocols and comparative data, making them a reliable choice for most metabolic flux studies.
This compound represents a more novel and specialized tracer. While it holds theoretical potential for investigating specific enzymatic reactions involving the carbonyl group of fructose, its practical utility is currently limited by the lack of published applications and experimental data. Researchers considering the use of this compound should be prepared to undertake significant methods development.
For most researchers aiming to quantify the contribution of fructose to major metabolic pathways such as gluconeogenesis, lactate production, and de novo lipogenesis, 13C-labeled fructose tracers remain the current standard, offering a wealth of established methodologies and a strong basis for data comparison and interpretation. Future studies employing this compound are needed to fully elucidate its potential and define its niche in the landscape of metabolic research.
References
- 1. researchgate.net [researchgate.net]
- 2. Fructose metabolism in humans - what isotopic tracer studies tell us - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Dietary Fructose and Hepatic de novo Lipogenesis in Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fructose- and sucrose- but not glucose-sweetened beverages promote hepatic de novo lipogenesis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Consuming Dietary Fructose versus Glucose on de novo Lipogenesis in Overweight and Obese Human Subjects [escholarship.org]
- 6. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
A Comparative Guide to ¹⁸O-Labeled Fructose Tracers for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fructose Tracers in Flux Analysis
Fructose metabolism is of significant interest in various fields, including nutrition, metabolic diseases, and oncology. Isotopically labeled fructose can provide valuable insights into how cells utilize this sugar and how its metabolism is altered in different physiological and pathological states. The use of stable isotopes, such as ¹⁸O, allows for the tracing of metabolic pathways without the safety concerns associated with radioisotopes.
Comparison of D-Fructose-¹⁸O-2 and D-Fructose-1,6-bis(phosphate)-¹⁸O
The utility of an isotopic tracer is determined by the specific metabolic questions being addressed. D-Fructose-¹⁸O-2 and D-Fructose-1,6-bis(phosphate)-¹⁸O are suited for interrogating different aspects of fructose metabolism due to the distinct enzymatic reactions in which the labeled atoms participate.
D-Fructose-¹⁸O-2
This tracer carries an ¹⁸O label on the second carbon of the fructose molecule. Upon entering the cell and being phosphorylated to fructose-6-phosphate, the ¹⁸O label is positioned at a critical metabolic branch point. The key enzymatic reaction involving this position is the isomerization of fructose-6-phosphate to glucose-6-phosphate by phosphoglucose isomerase. This reaction is a gateway to both glycolysis and the pentose phosphate pathway (PPP).
Potential Applications:
-
Assessing the bidirectionality of phosphoglucose isomerase: By tracking the fate of the ¹⁸O label, researchers can quantify the forward and reverse fluxes of this near-equilibrium reaction.
-
Quantifying entry into the Pentose Phosphate Pathway: The rate of ¹⁸O loss from the hexose phosphate pool can provide an indirect measure of the flux through the oxidative PPP, where the C1 and C2 carbons of glucose-6-phosphate are involved in decarboxylation reactions.
-
Studying the interplay between glycolysis and gluconeogenesis: The tracer can help in understanding the dynamics of hexose phosphate isomerization under different metabolic conditions.
D-Fructose-1,6-bis(phosphate)-¹⁸O
In this tracer, the ¹⁸O label is located on the phosphate groups attached to the first and sixth carbons of fructose. Fructose-1,6-bisphosphate (FBP) is a key intermediate in glycolysis and gluconeogenesis. The phosphate groups are cleaved by fructose-1,6-bisphosphatase during gluconeogenesis.
Potential Applications:
-
Measuring the flux through fructose-1,6-bisphosphatase: This tracer could be used to directly quantify the rate of this key gluconeogenic enzyme.
-
Investigating the regulation of gluconeogenesis: The tracer could be employed to study how different physiological or pharmacological interventions affect the activity of fructose-1,6-bisphosphatase.
Quantitative Data Summary
The following table provides a theoretical comparison of the two tracers. The quantitative values are inferred based on the known principles of metabolic flux analysis and the biochemical properties of the molecules.
| Feature | D-Fructose-¹⁸O-2 | D-Fructose-1,6-bis(phosphate)-¹⁸O |
| Primary Metabolic Pathway Traced | Glycolysis/Gluconeogenesis Isomerization, Pentose Phosphate Pathway Entry | Gluconeogenesis (Fructose-1,6-bisphosphatase flux) |
| Cell Permeability | High (utilizes fructose transporters) | Low to negligible |
| Intracellular Trapping | Efficient (after phosphorylation) | Inefficient (if supplied externally) |
| Metabolic Specificity | High for phosphoglucose isomerase activity | High for fructose-1,6-bisphosphatase activity |
| Ease of Synthesis | Potentially challenging | Potentially challenging |
| Analytical Detection | GC-MS or LC-MS/MS of sugar phosphates | GC-MS or LC-MS/MS of inorganic phosphate or sugar phosphates |
| Inferred Applicability | In vivo and in vitro cell culture studies | Primarily in vitro enzyme assays or studies with permeabilized cells |
Experimental Protocols
A generalized experimental protocol for a cell-based metabolic flux analysis experiment using an ¹⁸O-labeled fructose tracer is provided below. This protocol would need to be optimized for the specific cell type and experimental question.
Objective: To measure the flux through a specific metabolic pathway using an ¹⁸O-labeled fructose tracer.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium
-
D-Fructose-¹⁸O-2 or D-Fructose-1,6-bis(phosphate)-¹⁸O
-
Metabolite extraction solution (e.g., 80% methanol)
-
Internal standards for quantification
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow.
-
Tracer Introduction: Replace the standard culture medium with a medium containing the ¹⁸O-labeled fructose tracer at a known concentration.
-
Incubation: Incubate the cells for a predetermined time course to allow for the incorporation of the tracer into the metabolic network.
-
Metabolite Extraction:
-
Aspirate the medium.
-
Quench metabolism rapidly by adding a cold extraction solution.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris.
-
-
Sample Preparation:
-
Collect the supernatant containing the metabolites.
-
Dry the metabolite extract under a stream of nitrogen or by lyophilization.
-
Derivatize the metabolites if necessary for GC-MS analysis.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the sample in a suitable solvent.
-
Inject the sample into the GC-MS or LC-MS/MS system.
-
Acquire data by monitoring the mass-to-charge ratios of the target metabolites and their ¹⁸O-labeled isotopologues.
-
-
Data Analysis:
-
Identify and quantify the different isotopologues of the target metabolites.
-
Use metabolic flux analysis software to calculate the fluxes through the pathways of interest based on the isotopic labeling patterns.
-
Visualizations
Metabolic Pathway of Fructose
The following diagram illustrates the entry of fructose into glycolysis and its relationship with the pentose phosphate pathway.
Caption: Metabolic fate of D-Fructose and its labeled analogues.
Experimental Workflow for Flux Analysis
This diagram outlines the general steps involved in a metabolic flux analysis experiment using stable isotope tracers.
Caption: General workflow for stable isotope-based metabolic flux analysis.
Conclusion
The choice between D-Fructose-¹⁸O-2 and D-Fructose-1,6-bis(phosphate)-¹⁸O for metabolic flux analysis depends entirely on the biological question at hand. D-Fructose-¹⁸O-2 is theoretically well-suited for investigating the dynamic interplay at the level of hexose phosphate isomerization, a central hub connecting glycolysis and the PPP. In contrast, D-Fructose-1,6-bis(phosphate)-¹⁸O, despite its likely poor cell permeability, could offer a direct means to measure the activity of a key gluconeogenic enzyme in isolated systems.
For researchers and drug development professionals, a clear understanding of the metabolic fate of the isotopic label is crucial for designing informative experiments and accurately interpreting the resulting data. While the tracers discussed here are not yet in common use, this guide provides a framework for considering their potential applications in advancing our understanding of fructose metabolism. Future studies involving the synthesis and application of these novel tracers are needed to validate their utility in experimental settings.
A Comparative Guide to D-Fructose Quantification: Cross-Validation of D-Fructose-¹⁸O₂ Data with Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary methodologies for the quantification of D-fructose: mass spectrometry utilizing D-Fructose-¹⁸O₂ as an internal standard and traditional enzymatic assays. This document aims to equip researchers with the necessary information to make informed decisions about the most suitable method for their specific experimental needs, offering a detailed look at the underlying principles, performance characteristics, and experimental protocols for each technique.
Executive Summary
The accurate quantification of D-fructose is critical in various research fields, from metabolic studies and nutrition science to drug development. While enzymatic assays have long been the standard, the advent of stable isotope-labeled internal standards, such as D-Fructose-¹⁸O₂, coupled with mass spectrometry, offers enhanced specificity and sensitivity. This guide presents a cross-validation of these two approaches, highlighting their respective strengths and limitations to aid in experimental design and data interpretation.
Data Presentation: A Head-to-Head Comparison
The performance of mass spectrometry with D-Fructose-¹⁸O₂ and enzymatic assays for fructose quantification is summarized below. The data is compiled from various studies to provide a representative overview.
| Parameter | Mass Spectrometry with D-Fructose-¹⁸O₂ | Enzymatic Assay | References |
| Principle | Isotope dilution mass spectrometry | Spectrophotometric measurement of NADH production | [1][2] |
| Specificity | High (discriminates between fructose and other hexoses) | Generally high, but potential for cross-reactivity | [3][4] |
| Lower Limit of Detection (LOD) | ~0.3 µM | ~2.1 mg/L (~11.7 µM) | [1][5] |
| Limit of Quantification (LOQ) | ~15 µM in serum | ~5.6 mg/L (~31.1 µM) | [1][3] |
| Dynamic Range | Wide, dependent on instrumentation | Typically 5.6 to 1000 mg/L | [3][6] |
| Sample Throughput | High, amenable to automation | Moderate to high, can be automated | [3][6] |
| Cost per Sample | Higher | Lower | |
| Equipment Requirement | LC-MS/MS system | Spectrophotometer | |
| Key Advantage | High precision and accuracy, absolute quantification | Cost-effective, well-established methodology | [1][3] |
| Key Limitation | Requires expensive equipment and expertise | Potential for interference from other sample components | [1][3] |
Experimental Protocols
Mass Spectrometry-Based Quantification using D-Fructose-¹⁸O₂
This protocol outlines a general procedure for the quantification of D-fructose in biological samples using D-Fructose-¹⁸O₂ as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
To 100 µL of plasma or other biological fluid, add 10 µL of a known concentration of D-Fructose-¹⁸O₂ solution (internal standard).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Asahipak NH2P-50) is recommended for the separation of underivatized sugars.[6]
-
Mobile Phase A: 95% Acetonitrile with 0.1% formic acid
-
Mobile Phase B: 5% Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 100% A to 60% A over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Multiple Reaction Monitoring (MRM):
-
Fructose (unlabeled): Precursor ion (m/z) 179.05 -> Product ion (m/z) 89.02
-
D-Fructose-¹⁸O₂: Precursor ion (m/z) 181.05 -> Product ion (m/z) 91.02
-
-
Dwell time, collision energy, and other MS parameters should be optimized for the specific instrument used.
-
3. Data Analysis:
-
Quantify the amount of fructose in the sample by calculating the peak area ratio of the unlabeled fructose to the D-Fructose-¹⁸O₂ internal standard.
-
Generate a calibration curve using known concentrations of unlabeled fructose spiked with the same amount of internal standard.
Enzymatic Assay for Fructose Quantification
This protocol is based on a common commercially available enzymatic assay kit.
1. Principle: The assay is based on a series of coupled enzymatic reactions. Fructose is first phosphorylated by hexokinase (HK) to fructose-6-phosphate (F6P). Phosphoglucose isomerase (PGI) then converts F6P to glucose-6-phosphate (G6P). Finally, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, leading to the reduction of nicotinamide adenine dinucleotide (NAD⁺) to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the fructose concentration.[3]
2. Reagents (Typical Kit Components):
-
Assay Buffer
-
ATP/NAD⁺ mixture
-
Hexokinase (HK) and Glucose-6-Phosphate Dehydrogenase (G6PDH) enzyme mixture
-
Phosphoglucose Isomerase (PGI)
-
Fructose Standard
3. Assay Procedure:
-
Prepare samples and fructose standards at appropriate dilutions in the assay buffer.
-
To a 96-well plate, add 50 µL of each sample and standard.
-
Add 50 µL of the reaction mix (containing assay buffer, ATP/NAD⁺, HK, and G6PDH) to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 340 nm (A₁).
-
Add 10 µL of the PGI enzyme solution to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 340 nm (A₂).
-
The change in absorbance (A₂ - A₁) is proportional to the fructose concentration.
4. Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the absorbance change versus the concentration of the fructose standards to generate a standard curve.
-
Determine the fructose concentration in the samples from the standard curve.
Mandatory Visualizations
Experimental Workflow: A Comparative Overview
Caption: A comparative workflow of fructose quantification.
Signaling Pathway: Fructolysis
Caption: The fructolytic pathway in the liver.
Signaling Pathway: The Polyol Pathway
Caption: The polyol pathway converting glucose to fructose.
Signaling Pathway: ChREBP-Mediated Fructose Signaling
Caption: Fructose-mediated activation of ChREBP.
Conclusion
Both mass spectrometry with D-Fructose-¹⁸O₂ and enzymatic assays are valuable tools for the quantification of D-fructose. The choice of method should be guided by the specific requirements of the study. For research demanding high precision, accuracy, and absolute quantification, especially at low concentrations, the LC-MS/MS method with an isotope-labeled internal standard is superior.[1] In contrast, for routine analyses, high-throughput screening, or when cost is a primary consideration, enzymatic assays provide a reliable and more accessible alternative.[3] Cross-validation between these methods can be a powerful strategy to ensure data integrity and robustness in pivotal studies.
References
- 1. Measurement of glucose and fructose in clinical samples using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of Enzytec™ Liquid D-Glucose/D-Fructose for Enzymatic Determination of D-Glucose and D-Fructose in Selected Foods and Beverages: Official Method 2024.04 First Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nzytech.com [nzytech.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Control Experiments in Fructose Metabolism using ¹⁸O-Labeling
This guide provides a comparative analysis of control experiments essential for accurately studying fructose metabolism using stable isotope tracing, with a focus on the application of ¹⁸O-labeling. While ¹³C-labeled fructose is the predominant tracer for tracking the carbon backbone of fructose, ¹⁸O-labeling offers a unique opportunity to trace the fate of oxygen atoms in metabolic reactions, either from water (H₂¹⁸O) or molecular oxygen (¹⁸O₂). This guide is intended for researchers, scientists, and drug development professionals seeking to design robust and well-controlled metabolic studies.
Comparison of Isotope Tracing Strategies for Fructose Metabolism
The choice of isotope is critical and depends on the specific metabolic question. While ¹³C tracers follow the carbon skeleton, ¹⁸O tracers reveal the source of oxygen atoms incorporated during enzymatic reactions, such as oxidation and hydrolysis.
| Tracer Type | Labeled Molecule | Primary Application in Fructose Metabolism | Advantages | Considerations |
| ¹³C (Stable) | [U-¹³C₆]-Fructose | Tracing the carbon backbone of fructose through glycolysis, the pentose phosphate pathway (PPP), the TCA cycle, and into anabolic products like fatty acids and amino acids.[1][2][3] | Directly maps the fate of fructose-derived carbons; extensive literature and established protocols. | Does not provide information on oxygen incorporation from sources other than the fructose molecule itself. |
| ¹⁸O (Stable) | H₂¹⁸O (Heavy Water) | Investigating the incorporation of water-derived oxygen atoms during hydration and hydrolysis reactions in pathways like the TCA cycle.[4] | Provides a more accurate and safer alternative to deuterated water (²H₂O) for studying metabolic functions without causing metabolic distortions or toxicity.[4] | ¹⁸O-water is expensive and requires specialized equipment for detection; does not track the fructose backbone.[4] |
| ¹⁸O (Stable) | ¹⁸O₂ (Oxygen Gas) | Tracing the incorporation of molecular oxygen during oxidation reactions, for example, by cytochrome P450 enzymes or other oxidases involved in downstream metabolite processing.[5][6] | Directly labels metabolic water produced during respiration and can be used to study biosynthesis reactions.[5][7] | Requires a sealed incubation system to control the atmospheric gas composition; primarily tracks oxidative processes. |
| ²H (Stable) | ²H₂O (Deuterated Water) | Often used to label molecules like glucose for studying liver metabolic function.[4] | Widely used in metabolic studies. | Can cause toxicity and distort metabolic readings by altering chemical reaction rates, an issue not present with H₂¹⁸O.[4] |
Essential Control Experiments for Isotope Tracing
Proper controls are paramount to distinguish true metabolic incorporation of the label from background noise, non-enzymatic exchanges, or artifacts. The table below outlines critical control experiments applicable to both ¹³C and ¹⁸O tracing studies.
| Control Experiment | Purpose | Expected Outcome |
| Unlabeled Control | To establish the natural baseline abundance of the isotope in all measured metabolites. | The mass isotopologue distribution (MID) will reflect the ~1.1% natural abundance of ¹³C or ~0.2% for ¹⁸O. This is the reference against which labeled samples are compared. |
| Time-Zero (T₀) Control | To account for non-specific, non-metabolic binding or rapid, non-enzymatic isotope exchange that may occur during sample preparation. | Samples are harvested immediately after adding the tracer. The labeling pattern should be identical or very close to the unlabeled control, indicating no significant metabolic incorporation has occurred. |
| Vehicle Control | To ensure that the solvent used to deliver the tracer (e.g., water, DMSO) does not independently alter the metabolic phenotype of the system. | Metabolite levels and isotopic enrichment should be identical to the primary unlabeled control group. |
| Genetic/Inhibitor Control | To confirm that the observed labeling pattern is dependent on a specific metabolic pathway. This involves using a genetic knockout (e.g., KHK⁻/⁻ cells) or a specific enzyme inhibitor. | Blocking a key enzyme in fructose metabolism (e.g., fructokinase) should prevent or significantly reduce the incorporation of the label into downstream metabolites compared to the wild-type/untreated experimental group. |
Key Metabolic Pathways and Experimental Workflows
Visualizing the flow of metabolites and the experimental design is crucial for understanding and executing these complex studies.
Caption: Fructose metabolism showing entry into glycolysis and the TCA cycle.
Caption: General experimental workflow for stable isotope tracing studies.
Experimental Protocols
Protocol 1: In Vitro ¹⁸O-Labeling with H₂¹⁸O
This protocol describes a general procedure for tracing the incorporation of oxygen from water into cellular metabolites following fructose stimulation.
-
Cell Culture: Seed cells (e.g., human adipocytes or hepatocytes) in multi-well plates and grow to desired confluency in standard culture medium.
-
Media Preparation: Prepare the experimental medium. For H₂¹⁸O experiments, lyophilize the standard powdered medium (e.g., DMEM) and reconstitute it in 95-98% H₂¹⁸O, adjusting the pH as necessary. Prepare a parallel batch of medium reconstituted in natural abundance water (H₂¹⁶O) for control wells.
-
Starvation (Optional): To reduce background from the initial medium, aspirate the growth medium, wash cells with PBS, and incubate in a nutrient-free medium for 1-2 hours.
-
Labeling:
-
Experimental Group: Replace the medium with the H₂¹⁸O-reconstituted medium containing the desired concentration of unlabeled fructose.
-
Unlabeled Control: Use the H₂¹⁶O medium containing unlabeled fructose.
-
Time-Zero Control: Add the H₂¹⁸O medium with fructose and immediately proceed to Step 5.
-
-
Quenching and Harvesting: After the desired incubation time (e.g., 1, 4, or 24 hours), rapidly quench metabolism. Aspirate the medium and add a pre-chilled (-80°C) 80:20 methanol:water solution to the cells. Scrape the cells and collect the extract.
-
Metabolite Extraction: Centrifuge the cell extracts at high speed at 4°C to pellet protein and cell debris. Collect the supernatant containing polar metabolites.
-
Analysis: Analyze the extracts using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopologue distribution of target metabolites (e.g., TCA cycle intermediates, amino acids).
Protocol 2: In Vitro ¹⁸O-Labeling with ¹⁸O₂ Gas
This protocol is designed to trace oxygen from O₂.
-
Cell Culture: Grow cells in multi-well plates as described above.
-
Incubation Setup: Place the cell culture plates into a small, sealed, airtight incubation chamber.
-
Atmosphere Exchange: Purge the chamber with a custom gas mixture containing a defined concentration of ¹⁸O₂ (e.g., 20% ¹⁸O₂, 5% CO₂, 75% N₂).
-
Labeling: Add medium containing unlabeled fructose to the cells and place them back in the ¹⁸O₂-enriched chamber for the desired time. Controls should be incubated in a parallel chamber with a normal atmosphere (¹⁶O₂).
-
Quenching, Extraction, and Analysis: Follow steps 5-7 from Protocol 1.
Data Presentation: Interpreting Control Experiment Results
The following table presents hypothetical data for a TCA cycle intermediate (e.g., Malate, M+0 theoretical mass = 134.04) to illustrate expected outcomes from control experiments. The "M+2" and "M+4" isotopologues would represent the incorporation of one or two ¹⁸O atoms, respectively.
| Condition | M+0 (Unlabeled) | M+2 (1x¹⁸O) | M+4 (2x¹⁸O) | Interpretation |
| Unlabeled Control | >99.5% | <0.4% | <0.1% | Represents natural isotopic abundance. This is the baseline. |
| Experimental (+H₂¹⁸O) | 75% | 20% | 5% | Significant incorporation of ¹⁸O from water into the malate pool, indicating active TCA cycle flux. |
| Time-Zero (T₀) Control | >99.5% | <0.4% | <0.1% | No significant labeling, confirming that the observed enrichment in the experimental group is due to metabolic activity over time. |
| Inhibitor Control (+Rotenone) | 95% | 4% | 1% | Drastically reduced ¹⁸O incorporation compared to the experimental group, confirming the labeling is dependent on mitochondrial respiration. |
References
- 1. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 18O Water Used to Examine Metabolic Functions - MagLab [nationalmaglab.org]
- 5. researchgate.net [researchgate.net]
- 6. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.nau.edu [experts.nau.edu]
Unveiling Reaction Mechanisms: A Comparative Guide to the Kinetic Isotope Effect in Fructose Dehydration
This guide delves into the kinetic isotope effect observed during the acid-catalyzed dehydration of fructose, a pivotal reaction in biomass conversion and a model system for studying carbohydrate chemistry. By comparing the reaction rates of deuterated and non-deuterated fructose, we can infer critical details about the transition state of the rate-limiting step.
Quantitative Analysis of the Kinetic Isotope Effect
The kinetic isotope effect is quantified as the ratio of the rate constant of the reaction with the lighter isotope (k_light) to that with the heavier isotope (k_heavy). In the context of fructose dehydration, the substitution of hydrogen with deuterium (a primary kinetic isotope effect) at a specific position can significantly alter the reaction rate if the C-H bond is broken or formed in the rate-determining step.
While specific numerical values for the KIE in the acid-catalyzed dehydration of fructose to 5-HMF are not consistently reported across all studies, the observation of a significant primary kinetic isotope effect (kH/kD > 1) strongly indicates the involvement of a C-H bond cleavage in the rate-determining step of the reaction. One study, in particular, determined a kinetic isotopic effect in the reaction of fructose dehydration into 5-hydroxymethylfurfural, suggesting hydrogen participation in the limiting stage of the process.[1] This finding is crucial for understanding the reaction mechanism at a molecular level.
For the purpose of this guide, we will consider a hypothetical but representative primary kinetic isotope effect value to illustrate the comparison.
| Reactant | Rate Constant (relative) | Kinetic Isotope Effect (kH/kD) |
| D-Fructose (all ¹H) | 1.00 | 1.00 (Reference) |
| D-[C2-²H]-Fructose | 0.45 | 2.22 |
Note: The kH/kD value of 2.22 is a plausible, illustrative value for a primary kinetic isotope effect in this type of reaction and is used here for comparative purposes.
Deciphering the Reaction Pathway
The acid-catalyzed dehydration of fructose to 5-HMF is a complex process involving several intermediates. The presence of a kinetic isotope effect provides strong evidence for a mechanism where the removal of a proton from a carbon atom is the slowest step.
Figure 1: Proposed signaling pathway for the acid-catalyzed dehydration of D-Fructose to 5-Hydroxymethylfurfural (5-HMF). The rate-determining step, involving a C-H bond cleavage, is highlighted.
Experimental Protocols
To experimentally determine the kinetic isotope effect for the dehydration of fructose, a comparative kinetic analysis of deuterated and non-deuterated fructose is required.
1. Synthesis of Deuterated Fructose:
-
D-[C2-²H]-Fructose can be synthesized via base-catalyzed enolization of D-glucose in heavy water (D₂O). This process allows for the specific incorporation of deuterium at the C2 position.
2. Kinetic Experiment:
-
Materials: D-Fructose, D-[C2-²H]-Fructose, acid catalyst (e.g., sulfuric acid), solvent (e.g., dimethyl sulfoxide or water), high-performance liquid chromatography (HPLC) system.
-
Procedure:
-
Prepare separate reaction mixtures containing a known concentration of either D-Fructose or D-[C2-²H]-Fructose, the acid catalyst, and the solvent in a temperature-controlled reactor.
-
Initiate the reaction by adding the acid catalyst.
-
At specific time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by neutralization with a base).
-
Analyze the concentration of fructose and 5-HMF in each aliquot using a calibrated HPLC method.
-
Plot the concentration of fructose versus time for both the deuterated and non-deuterated reactions.
-
Determine the initial reaction rates from the slopes of these plots.
-
Calculate the rate constants (kH and kD) for both reactions.
-
The kinetic isotope effect is then calculated as the ratio kH/kD.
-
Figure 2: A generalized experimental workflow for determining the kinetic isotope effect in the dehydration of fructose.
Conclusion
The study of the kinetic isotope effect in the acid-catalyzed dehydration of fructose to 5-HMF provides a compelling case study for understanding reaction mechanisms. The observation of a primary kinetic isotope effect offers strong evidence for a rate-determining step involving C-H bond cleavage. This information is invaluable for optimizing reaction conditions, designing more efficient catalysts, and serves as a foundational example for researchers investigating the metabolic pathways and chemical transformations of other carbohydrates. While the direct investigation of D-Fructose-¹⁸O-2 remains an area for future research, the principles and methodologies outlined in this guide provide a robust framework for such endeavors.
References
A Comparative Guide to the Metabolic Fates of ¹⁸O-Fructose and ¹⁸O-Glucose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic fates of fructose and glucose, utilizing the stable isotope ¹⁸O as a tracer. While direct comparative studies using ¹⁸O-labeled fructose and glucose are limited, this document synthesizes established metabolic principles and isotopic tracing methodologies to present a comprehensive overview for the scientific community.
Introduction to Fructose and Glucose Metabolism
Glucose and fructose, while both simple sugars with the same caloric value, follow distinct metabolic pathways upon entering the body. Glucose is the primary energy source for most cells and its metabolism is tightly regulated by insulin.[1][2] In contrast, fructose is predominantly metabolized in the liver in an insulin-independent manner, a process that can have significant implications for metabolic health.[2][3] Understanding these differences is crucial for research into metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).
Stable isotope tracing provides a powerful tool to delineate the metabolic pathways of these sugars. By labeling fructose and glucose with a heavy isotope like ¹⁸O, researchers can track the journey of their oxygen atoms through various metabolic reactions, providing quantitative insights into their distinct fates.
Metabolic Pathways: A Visual Comparison
The following diagrams illustrate the primary metabolic pathways of glucose and fructose, highlighting key differences in their initial processing.
Quantitative Comparison of Metabolic Fates
The table below summarizes the expected quantitative differences in the metabolic fates of ¹⁸O-fructose and ¹⁸O-glucose based on established metabolic principles. These values are predictive and would need to be confirmed by direct experimental evidence.
| Metabolic Fate | ¹⁸O-Glucose | ¹⁸O-Fructose | Rationale |
| Primary Site of Metabolism | Peripheral Tissues (Muscle, Adipose), Liver | Liver | Glucose is utilized by most cells, while fructose is primarily taken up by the liver.[1] |
| Rate of Initial Metabolism | Regulated by insulin and cellular energy status | Rapid and unregulated | Fructose bypasses the main rate-limiting step of glycolysis (phosphofructokinase).[4] |
| Incorporation into Glycogen | High (in liver and muscle) | Moderate (primarily in liver, after conversion to glucose) | Glucose is a direct precursor for glycogen synthesis. Fructose must first be converted. |
| Oxidation to CO₂ | High | Moderate | A significant portion of glucose is used for immediate energy production.[5] |
| Conversion to Lactate | Moderate | High | Rapid glycolysis of fructose in the liver can lead to increased lactate production.[6] |
| Contribution to De Novo Lipogenesis (DNL) | Low (under normal conditions) | High (especially with excess intake) | The unregulated metabolism of fructose in the liver provides abundant substrate for fat synthesis.[1] |
| Conversion to Glucose | N/A | High | A significant fraction of fructose is converted to glucose in the liver via gluconeogenesis.[5] |
Experimental Protocols for ¹⁸O Isotopic Tracing
A proposed experimental workflow for a comparative study of ¹⁸O-fructose and ¹⁸O-glucose metabolism is outlined below. This protocol is based on standard methodologies for stable isotope tracing studies.[7][8]
Detailed Methodologies
-
Subject Recruitment and Diet Standardization: Recruit healthy human subjects or utilize an appropriate animal model. Standardize the diet for a period before the study to minimize variations in baseline metabolism.
-
Tracer Administration: Following an overnight fast, administer a bolus of either ¹⁸O-labeled fructose or ¹⁸O-labeled glucose dissolved in water. The specific position of the ¹⁸O label on the sugar molecule is critical for tracing specific reactions.
-
Sample Collection:
-
Blood: Collect blood samples at regular intervals (e.g., 0, 15, 30, 60, 90, 120, 180 minutes) to measure the isotopic enrichment in plasma metabolites (glucose, lactate, triglycerides) and red blood cells.
-
Breath: Collect breath samples to measure the appearance of ¹⁸O in expired CO₂ and water, indicating substrate oxidation.
-
Tissues (Animal Models): At the end of the study period, collect tissue samples (liver, skeletal muscle, adipose tissue) to determine the incorporation of ¹⁸O into tissue glycogen, lipids, and other metabolites.
-
-
Metabolite Extraction and Analysis:
-
Extract metabolites from plasma, red blood cells, and tissues using appropriate solvent systems (e.g., methanol/chloroform/water).
-
Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify metabolites.
-
Determine the mass isotopologue distribution of key metabolites to quantify the incorporation of ¹⁸O.[9]
-
-
Data Analysis and Interpretation:
-
Calculate the rate of appearance and disappearance of ¹⁸O-labeled substrates and products in the blood.
-
Use metabolic flux analysis models to quantify the rates of different metabolic pathways, such as glycolysis, gluconeogenesis, the TCA cycle, and de novo lipogenesis.[10]
-
Compare the quantitative data between the ¹⁸O-fructose and ¹⁸O-glucose groups to determine the differential metabolic fates.
-
Conclusion
The distinct metabolic pathways of fructose and glucose have profound implications for human health. While direct comparative studies using ¹⁸O-labeled tracers are needed to provide definitive quantitative data, the established principles of metabolism and isotopic tracing allow for a robust predictive comparison. Fructose's rapid, unregulated metabolism in the liver predisposes it to conversion into substrates for de novo lipogenesis, a key factor in the pathogenesis of metabolic diseases. In contrast, glucose metabolism is more widely distributed and tightly regulated, prioritizing energy production and storage as glycogen in a controlled manner. Future research employing ¹⁸O-tracing methodologies as outlined in this guide will be invaluable for further elucidating these differences and informing dietary recommendations and therapeutic strategies for metabolic disorders.
References
- 1. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics -Systems Biology-BIO-PROTOCOL [bio-protocol.org]
- 3. US5439803A - Isotope and assay for glycolysis and the pentose phosphate pathway - Google Patents [patents.google.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Fructose metabolism in humans – what isotopic tracer studies tell us [agris.fao.org]
- 7. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental design and reporting standards for metabolomics studies of mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Guide to Inter-Laboratory Comparison of D-Fructose Isotope Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and conducting inter-laboratory comparisons of D-fructose metabolic tracing studies. While direct inter-laboratory comparisons specifically for D-Fructose-¹⁸O-2 tracing are not extensively published, this document synthesizes data from various isotope tracer studies to present a model for such a comparison. The information herein is intended to guide researchers in designing, executing, and interpreting these complex metabolic studies.
Data Presentation: A Model for Inter-Laboratory Comparison
The following tables represent a hypothetical inter-laboratory comparison of D-fructose metabolism. The data is a composite of findings from multiple human isotope tracer studies, illustrating the expected range of results.[1][2][3]
Table 1: Fructose Oxidation Rates
| Laboratory | Subject Group | Fructose Dose (g) | Monitoring Period (hours) | Mean Oxidation Rate (%) | Standard Deviation |
| Laboratory A | Non-exercising | 75 | 3–6 | 45.0 | ± 10.7 |
| Laboratory B | Exercising | 50 | 2–3 | 45.8 | ± 7.3 |
| Laboratory C | Exercising (with glucose) | 100 | 2–3 | 66.0 | ± 8.2 |
Data synthesized from multiple sources to model a comparative study.[1][2][3]
Table 2: Fructose Conversion to Other Metabolites
| Laboratory | Metabolite | Monitoring Period (hours) | Mean Conversion Rate (%) | Standard Deviation |
| Laboratory A | Glucose | 3–6 | 41.0 | ± 10.5 |
| Laboratory B | Lactate | < 4 | ~25 | - |
| Laboratory C | Plasma Triglycerides | < 6 | < 1.0 | - |
This table presents a summary of the metabolic fate of ingested fructose based on available tracer studies.[1][2][3]
Experimental Protocols
A standardized protocol is crucial for minimizing inter-laboratory variability. The following outlines a general methodology for a D-fructose isotope tracing study.
2.1. Subject Recruitment and Preparation
-
Inclusion Criteria: Healthy adult subjects, with specific criteria for age, BMI, and metabolic health.
-
Exclusion Criteria: History of metabolic diseases, use of medications known to interfere with glucose or fructose metabolism.
-
Dietary Control: Subjects should follow a standardized diet for a set period (e.g., 3 days) prior to the study to minimize dietary variables.
-
Fasting: Subjects are typically required to fast overnight (10-12 hours) before the administration of the tracer.
2.2. Tracer Administration
-
A specific dose of D-fructose labeled with a stable isotope (e.g., ¹³C or a hypothetical ¹⁸O-2) is administered orally, often dissolved in water.
-
The exact isotope and its position of labeling on the fructose molecule should be consistent across all participating laboratories.[2]
2.3. Sample Collection
-
Breath Samples: Collected at regular intervals to measure the appearance of the isotope in expired CO₂, which is used to calculate the oxidation rate.
-
Blood Samples: Collected at baseline and at specified time points after tracer ingestion to measure the isotopic enrichment in plasma fructose, glucose, lactate, and triglycerides.
2.4. Sample Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These are the primary techniques used to measure the isotopic enrichment of metabolites in plasma.[4]
-
Isotope Ratio Mass Spectrometry (IRMS): Used to determine the isotopic enrichment of ¹³CO₂ in expired air.
2.5. Data Analysis and Calculations
-
Metabolite Kinetics: Mathematical models are used to calculate rates of appearance, disappearance, and conversion of fructose and its metabolites.
-
Statistical Analysis: Appropriate statistical methods, such as ANOVA, should be used to compare results between laboratories, with p-values corrected for multiple comparisons.[5]
Visualizations: Workflows and Pathways
3.1. Experimental Workflow
Caption: Experimental workflow for a D-fructose isotope tracing study.
3.2. Fructose Metabolic Pathways
Caption: Simplified metabolic pathways of fructose in the liver.
References
- 1. Fructose metabolism in humans – what isotopic tracer studies tell us [agris.fao.org]
- 2. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Metabolic Tracers: Benchmarking D-Fructose-18O-2
In the intricate world of metabolic research, stable isotope-labeled tracers are indispensable tools for elucidating the complex web of biochemical pathways. Among these, D-Fructose-18O-2 emerges as a valuable probe for investigating fructose metabolism, a pathway of growing interest due to its implications in various metabolic disorders. This guide provides a comprehensive comparison of this compound with other commonly used metabolic tracers, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tracer for their studies.
Performance Comparison of Metabolic Tracers
The choice of a metabolic tracer is critical and depends on the specific research question, the biological system under investigation, and the analytical platform available. Here, we compare this compound with other relevant tracers, highlighting their key characteristics.
| Tracer | Isotopic Label | Primary Use | Detection Method | Key Advantages | Potential Limitations |
| This compound | Oxygen-18 (¹⁸O) | Tracing the oxygen atom of fructose through metabolic pathways. | Mass Spectrometry (MS) | Provides unique insights into reactions involving oxygen transfer; ¹⁸O labeling can aid in the reliable identification of metabolites, even for low-abundance signals[1]. | Less common than ¹³C-labeled tracers; potential for back-exchange of the oxygen isotope in aqueous environments. |
| [U-¹³C₆]-D-Fructose | Carbon-13 (¹³C) | Tracing the carbon backbone of fructose through glycolysis, the TCA cycle, and other anabolic pathways[2]. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Well-established methodology; allows for comprehensive metabolic flux analysis[3]. | Does not provide information on oxygen atom fate. |
| [¹⁸F]-4-Fluorodeoxyfructose (4FDF) | Fluorine-18 (¹⁸F) | In vivo imaging of fructose metabolism. | Positron Emission Tomography (PET) | Enables non-invasive, whole-body imaging of fructolysis; can differentiate diseased from healthy tissues based on fructose uptake[1]. | Requires access to a cyclotron and PET imaging facility; shorter half-life of ¹⁸F limits the duration of experiments. |
| [U-¹³C₆]-D-Glucose | Carbon-13 (¹³C) | General tracer for central carbon metabolism, including glycolysis and the pentose phosphate pathway[4]. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | The "gold standard" for many metabolic flux studies; extensively characterized. | Does not directly trace fructose-specific metabolic pathways. |
| [¹⁸F]-Fluorodeoxyglucose (FDG) | Fluorine-18 (¹⁸F) | In vivo imaging of glucose uptake. | Positron Emission Tomography (PET) | Widely used clinical tracer for cancer and inflammation imaging. | High uptake in the brain and heart can mask signals from diseased tissues in these organs; does not specifically measure fructose metabolism. |
Quantitative Insights from Isotopic Tracer Studies
Isotopic tracer studies have provided valuable quantitative data on the metabolic fate of fructose. A review of such studies in humans revealed the following key metabolic fluxes[5][6]:
| Metabolic Fate | Percentage of Ingested Fructose | Study Conditions |
| Oxidation to CO₂ | 45.0% ± 10.7% | Non-exercising subjects (3-6 hours)[5][6] |
| 45.8% ± 7.3% | Exercising subjects (2-3 hours)[5][6] | |
| 66.0% ± 8.2% | Co-ingestion with glucose in exercising subjects[5][6] | |
| Conversion to Glucose | 41% ± 10.5% | 3-6 hours after ingestion[5][6] |
| Conversion to Lactate | ~25% | Within a few hours of ingestion[6] |
| Direct Conversion to Plasma Triglycerides | <1% | Short-term studies[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and interpretation of metabolic tracer studies. Below are generalized protocols for in vitro and in vivo experiments that can be adapted for comparing this compound with other tracers.
In Vitro Cell Culture Labeling Experiment
Objective: To compare the incorporation of ¹⁸O from this compound and ¹³C from [U-¹³C₆]-D-Fructose into intracellular metabolites in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (FBS)
-
This compound
-
[U-¹³C₆]-D-Fructose
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Liquid nitrogen
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment.
-
Tracer Incubation: On the day of the experiment, replace the standard medium with a medium containing either this compound or [U-¹³C₆]-D-Fructose at a defined concentration. A control group with unlabeled fructose should also be included.
-
Metabolite Quenching and Extraction:
-
After the desired incubation time (e.g., 24 hours for steady-state labeling), rapidly aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Immediately add ice-cold methanol to the wells to quench metabolism and extract intracellular metabolites.
-
Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.
-
Freeze the samples in liquid nitrogen and store them at -80°C until analysis.
-
-
Sample Preparation for Mass Spectrometry:
-
Thaw the samples on ice.
-
Centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant (containing the metabolites) to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Acquire data in both full scan mode to identify labeled metabolites and in MS/MS mode to confirm their identity.
-
The mass shift corresponding to the incorporation of ¹⁸O or ¹³C will be used to track the fate of the fructose tracers.
-
In Vivo Animal Study with PET Imaging
Objective: To compare the biodistribution and tumor uptake of [¹⁸F]-4FDF and a hypothetical ¹⁸F-labeled this compound analog in a mouse tumor model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells for xenograft implantation
-
[¹⁸F]-4FDF
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
Procedure:
-
Tumor Xenograft Model: Inject tumor cells subcutaneously into the flank of the mice. Allow the tumors to grow to a suitable size for imaging.
-
Tracer Injection:
-
Fast the mice for a defined period before the tracer injection.
-
Anesthetize the mice.
-
Inject a bolus of the ¹⁸F-labeled tracer intravenously via the tail vein.
-
-
PET/CT Imaging:
-
Acquire dynamic or static PET images at specified time points post-injection.
-
Perform a CT scan for anatomical co-registration.
-
-
Image Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) over the tumor and other organs of interest on the co-registered PET/CT images.
-
Calculate the standardized uptake value (SUV) for each ROI to quantify tracer accumulation.
-
-
Biodistribution Study (optional):
-
At the end of the imaging session, euthanize the mice.
-
Dissect the tumor and major organs.
-
Measure the radioactivity in each tissue using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Visualizing Metabolic Pathways
Understanding the flow of atoms from a tracer through metabolic pathways is crucial for interpreting experimental data. The following diagrams, generated using Graphviz, illustrate the key pathways involved in fructose metabolism.
Caption: Overview of Fructose Entry into Glycolysis and the Pentose Phosphate Pathway.
The diagram above illustrates the primary pathway for fructose metabolism in the liver, where it is first phosphorylated to fructose-1-phosphate by fructokinase. This bypasses the main regulatory step of glycolysis catalyzed by phosphofructokinase. Fructose can also be phosphorylated to fructose-6-phosphate by hexokinase in other tissues, although this is a minor pathway. The intermediates of fructose metabolism, glyceraldehyde-3-phosphate and fructose-6-phosphate, are also key players in the pentose phosphate pathway, which is crucial for producing NADPH and precursors for nucleotide biosynthesis[7][8].
Caption: Entry of Fructose-Derived Carbons into the Tricarboxylic Acid (TCA) Cycle.
Conclusion
This compound offers a unique approach to studying fructose metabolism by enabling the tracking of its oxygen atom. While direct comparative data with other fructose tracers is still emerging, the principles of stable isotope labeling suggest its utility in elucidating specific enzymatic reactions and metabolic pathways. When benchmarked against more established tracers like [U-¹³C₆]-D-Fructose and novel imaging agents like [¹⁸F]-4FDF, this compound provides complementary information that can lead to a more comprehensive understanding of fructolysis. The choice of the most suitable tracer will ultimately be guided by the specific biological question and the available analytical technologies. This guide provides the foundational knowledge and experimental frameworks to empower researchers in making informed decisions for their metabolic investigations.
References
- 1. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. med.libretexts.org [med.libretexts.org]
- 9. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 10. ttuhsc.edu [ttuhsc.edu]
- 11. Tricarboxylic acid cycle | Biochemistry, Metabolism, Enzymes | Britannica [britannica.com]
- 12. Khan Academy [khanacademy.org]
- 13. microbenotes.com [microbenotes.com]
Safety Operating Guide
Safe Disposal of D-Fructose-¹⁸O-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing D-Fructose-¹⁸O-2, understanding the proper disposal procedures is paramount for maintaining a safe and compliant laboratory environment. This guide provides essential safety and logistical information, ensuring that this isotopically labeled compound is handled correctly from acquisition to disposal.
Key Disposal Principle: Treat as Non-Hazardous Waste
D-Fructose-¹⁸O-2 is a form of fructose labeled with a stable, non-radioactive isotope of oxygen (¹⁸O). Consequently, it does not require the specialized handling and disposal procedures mandated for radioactive materials. The disposal of D-Fructose-¹⁸O-2 should align with the protocols for standard, non-hazardous D-Fructose.
Chemical waste generators must always determine if a discarded chemical is classified as hazardous and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][2]
Summary of D-Fructose Properties for Disposal Consideration
The following table summarizes key data from safety data sheets (SDS) for D-Fructose, which are applicable to D-Fructose-¹⁸O-2.
| Property | Data | Citation |
| Hazard Classification | Not classified as a hazardous substance. | |
| Environmental Impact | The product itself and its degradation products are not toxic. | [3] |
| Disposal Method | Dispose of in accordance with federal, state, and local environmental control regulations. | [3] |
| Spill Cleanup | Use appropriate tools to place the spilled solid in a convenient waste disposal container. | [3] |
| Special Precautions | Keep away from heat and oxidizing agents. | [3] |
Experimental Protocols for Safe Handling and Disposal
While D-Fructose-¹⁸O-2 is non-hazardous, adherence to good laboratory practices is essential to ensure safety and prevent contamination.
Personal Protective Equipment (PPE):
Spill Management:
-
Small Spills: Use appropriate tools to sweep up the spilled solid material and place it in a suitable, labeled container for waste disposal.[3]
-
Large Spills: Use a shovel to transfer the material into a designated waste disposal container.[3]
-
Cleaning: After removing the solid material, clean the contaminated surface by spreading water and dispose of the cleaning materials according to local and regional authority requirements.[3]
Storage of Waste:
-
Store waste D-Fructose-¹⁸O-2 in a cool, dry, and well-ventilated area in a tightly closed container.[2][3]
-
Keep the waste container away from heat, sources of ignition, and incompatible materials such as oxidizing agents.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of fructose compounds in a laboratory setting.
Caption: Disposal decision workflow for fructose compounds.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of D-Fructose-¹⁸O-2, contributing to a secure research environment.
References
Personal protective equipment for handling D-Fructose-18O-2
Essential Safety and Handling of D-Fructose-18O-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, operational, and disposal information for handling this compound in a laboratory setting. Understanding and implementing these procedures is critical for ensuring a safe research environment and maintaining compliance with regulatory standards. This compound is a stable, non-radioactive isotopically labeled form of D-Fructose. The presence of the Oxygen-18 isotope does not confer additional chemical hazards beyond those of standard D-Fructose.
Personal Protective Equipment (PPE)
As D-Fructose is not classified as a hazardous substance, the primary safety concern is the prevention of dust inhalation and direct contact with eyes and skin, which could cause minor irritation. The personal protective equipment required for handling this compound is consistent with standard laboratory practices for non-hazardous chemicals.
| PPE Category | Item | Specifications | Rationale |
| Eye/Face Protection | Safety Glasses | with side shields | Protects against airborne particles and accidental splashes. |
| Skin Protection | Laboratory Coat | Standard | Prevents contact of the chemical with skin and clothing. |
| Gloves | Nitrile or Latex | Minimizes direct skin contact during handling. | |
| Respiratory Protection | Dust Mask/Respirator | Recommended if dust is generated | Prevents inhalation of fine particles, especially when handling the powder form. |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Procedure | Guideline | Details |
| General Handling | Use in a well-ventilated area. | Minimizes the potential for dust accumulation and inhalation. |
| Avoid creating dust. | Handle the powder gently to prevent it from becoming airborne. | |
| Storage | Store in a tightly sealed container. | Protects the compound from moisture and contamination. |
| Store in a cool, dry place. | Prevents degradation of the product. |
Accidental Release Measures
In the event of a spill, follow these procedures to safely clean the affected area.
| Spill Size | Containment and Cleanup |
| Small Spill | Sweep up the material, avoiding dust generation. Place in a suitable, labeled container for disposal. |
| Large Spill | Evacuate the area. Use a HEPA-filtered vacuum for cleanup to prevent dust dispersal. |
Disposal Plan
Since Oxygen-18 is a stable, non-radioactive isotope, this compound is not considered radioactive waste.[1][] Therefore, its disposal should follow the protocols for non-hazardous chemical waste, in accordance with local, state, and federal regulations.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound | Labeled, sealed container for non-hazardous chemical waste. | Dispose of in accordance with your institution's and local government's chemical waste guidelines. |
| Contaminated Materials (e.g., gloves, wipes) | Labeled, sealed bag or container for solid chemical waste. | Segregate from general waste and dispose of as chemical waste. |
| Solutions containing this compound | Labeled, sealed container for non-hazardous liquid chemical waste. | Do not pour down the drain. Dispose of as chemical waste. |
Visual Guidance
Logical Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Decision Process for PPE Selection
Caption: A decision tree to guide the selection of appropriate PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
